METRIBUZIN-DESAMINO
Description
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWRSUQXSCLDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052839 | |
| Record name | Metribuzin-DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35045-02-4 | |
| Record name | Metribuzin DA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metribuzin-DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to METRIBUZIN-DESAMINO: Chemical Properties, Structure, and Analysis
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Metribuzin-desamino (DA), a primary transformation product of the widely used triazine herbicide Metribuzin, is a compound of significant interest in environmental science, toxicology, and analytical chemistry.[1][2] Its presence in soil and water serves as an indicator of the environmental fate of its parent compound. This guide provides a detailed examination of the chemical properties, structure, synthesis, and analysis of Metribuzin-desamino, offering valuable insights for professionals in research and development.
Chemical Identity and Physicochemical Properties
Metribuzin-desamino, systematically named 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a triazinone derivative. Its chemical identity is well-established with the CAS Number 35045-02-4.[3]
Structure:
The molecular structure of Metribuzin-desamino is characterized by a 1,2,4-triazin-5(4H)-one ring substituted with a tert-butyl group at the 6th position and a methylthio group at the 3rd position.
Caption: Chemical structure of Metribuzin-desamino.
Physicochemical Data:
A summary of the key physicochemical properties of Metribuzin-desamino is presented in the table below. These properties are crucial for understanding its environmental mobility, persistence, and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃OS | [3] |
| Molecular Weight | 199.28 g/mol | [3] |
| CAS Number | 35045-02-4 | [3] |
| IUPAC Name | 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one | LGC Standards |
| Melting Point | 199-200 °C | [3] |
| Boiling Point | 274.9 °C at 760 mmHg | [3] |
| Water Solubility | 475 mg/L at 20 °C | [4] |
| Vapor Pressure | 6.5 x 10⁻³ mPa at 20 °C | [4] |
| Synonyms | Deaminated metribuzin, DA-metribuzin, 6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one | LGC Standards,[4] |
Formation and Synthesis
Metribuzin-desamino is primarily formed in the environment through the degradation of the herbicide Metribuzin. This transformation can occur through two main pathways: microbial degradation and photodegradation.
Environmental Transformation Pathways:
The degradation of Metribuzin to Metribuzin-desamino is a key step in its environmental fate. This process involves the removal of the amino group from the triazine ring.
Caption: Microbial degradation pathway of Metribuzin.
Laboratory Synthesis:
While Metribuzin-desamino is primarily of interest as a metabolite, a laboratory-scale synthesis can be valuable for producing analytical standards and for further toxicological studies. A plausible synthesis route involves the deamination of Metribuzin.
Protocol for Deamination of Metribuzin:
Disclaimer: This is a proposed method based on chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
-
Dissolution: Dissolve a known quantity of Metribuzin in a suitable organic solvent (e.g., ethanol).
-
Acidification: Add a strong acid, such as hydrochloric acid, to the solution.
-
Nitrosation: Cool the mixture in an ice bath and slowly add a solution of sodium nitrite. The in-situ formation of nitrous acid will facilitate the deamination.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using column chromatography to obtain pure Metribuzin-desamino.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Analytical Methodologies
The accurate detection and quantification of Metribuzin-desamino in environmental matrices are crucial for monitoring the fate of Metribuzin and for risk assessment. Several advanced analytical techniques are employed for this purpose.
Sample Preparation:
Effective extraction and cleanup are critical for obtaining reliable analytical results.
Workflow for Soil and Water Sample Preparation:
Caption: General workflow for sample preparation.
Chromatographic and Spectrometric Analysis:
Liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS) are the most common and reliable methods for the analysis of Metribuzin-desamino.
Protocol for LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the final extract (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.
-
Data Analysis: The concentration of Metribuzin-desamino is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with certified reference standards.
-
Toxicological Profile and Biological Significance
The toxicological profile of Metribuzin-desamino is an area of active research. While the toxicity of the parent compound, Metribuzin, has been extensively studied, data specifically on its metabolites are less abundant.[5] However, it is crucial to understand the potential health and environmental effects of these transformation products.
Some studies suggest that the degradation products of herbicides can sometimes be more toxic than the parent compound. Therefore, monitoring the presence of Metribuzin-desamino is essential for a comprehensive environmental risk assessment.[6] It is known to be a significant metabolite found in soil and can potentially leach into groundwater.[4]
The primary mechanism of action of the parent herbicide, Metribuzin, is the inhibition of photosynthesis at the photosystem II level.[7] The extent to which Metribuzin-desamino retains this or exhibits other biological activities requires further investigation.
Conclusion
Metribuzin-desamino is a key metabolite in the environmental degradation of the herbicide Metribuzin. Its chemical and physical properties dictate its fate and transport in the environment. The analytical methods outlined in this guide provide the necessary tools for its accurate monitoring. A deeper understanding of its toxicological profile and biological activity is an important area for future research to ensure a complete assessment of the environmental impact of Metribuzin use.
References
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AERU. (2025, August 6). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. Retrieved from [Link]
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AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. Retrieved from [Link]
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Wikipedia. (2023, November 28). Metribuzin. Retrieved from [Link]
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AERU. (n.d.). Desaminodiketo-metribuzin (Ref: BCS-AA68848). University of Hertfordshire. Retrieved from [Link]
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PubChem. (n.d.). Metribuzin. National Center for Biotechnology Information. Retrieved from [Link]
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EXTOXNET. (1996, June). Metribuzin. Extension Toxicology Network. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2003, February). Health Effects Support Document for Metribuzin. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]
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Sielc.com. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns. Retrieved from [Link]
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Strong, L., & Sadowsky, M. J. (2001). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 67(11), 4933–4939. [Link]
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PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
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Dbira, S., Bedoui, A., & Bensalah, N. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. American Journal of Analytical Chemistry, 5(8), 500-517. [Link]
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Falco, A., et al. (2023). Ecotoxicological Effects of the Herbicide Metribuzin on Tenebrio molitor Hemocytes. Insects, 14(7), 606. [Link]
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Sadowsky, M. J., & Wackett, L. P. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(2), 127–135. [Link]
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Wang, Y., et al. (2010). Synthesis process and biological activity of 4-amino-6-tert-butyl-3-methylthio-1, 2, 4-triazin-5(4H)-one sulfate. Journal of Agricultural and Food Chemistry, 58(12), 7263–7267. [Link]
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Dodor, D. E. (2008). Human health risk assessment of metribuzin environmental degradates in groundwaters of Minnesota (Thesis). University of Minnesota. Retrieved from [Link]
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Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. In The Encyclopedia of Mass Spectrometry (Vol. 8, pp. 844-852). Elsevier. Retrieved from [Link]
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Sharma, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(10), 578. [Link]
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California Environmental Protection Agency. (2001, October). Evidence on the Developmental and Reproductive Toxicity of Metribuzin. Office of Environmental Health Hazard Assessment. Retrieved from [Link]
- Google Patents. (n.d.). CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one.
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Vaskov, A. Y., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[3][4][8]triazin-5-ones. Pharmacia, 69(3), 715–725. [Link]
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Singh, A., & Kumar, A. (2018). First case report on metribuzine, an herbicide suicidal poisoning, presented with fatal metabolic acidosis, acute renal failure, and hypokalemia. International Journal of Advanced Research, 6(9), 864-868. [Link]
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ResearchGate. (n.d.). Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine). [Image]. Retrieved from [Link]
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environmental degradation pathway of metribuzin to desamino-metribuzin
An In-depth Technical Guide to the Environmental Degradation of Metribuzin to Desamino-Metribuzin
Audience: Researchers, scientists, and environmental science professionals.
Executive Summary
Metribuzin, a widely utilized triazinone herbicide, is subject to environmental degradation through various biotic and abiotic processes. A primary and critical step in its transformation is the formation of the metabolite desamino-metribuzin (DA). This guide provides a detailed technical examination of the pathways leading to this conversion, emphasizing the underlying mechanisms and the environmental factors that govern its rate and extent. We will explore the pivotal roles of microbial activity and photochemical degradation, detail the analytical methodologies required for its study, and present a framework for understanding the complete environmental fate of this herbicide.
Introduction to Metribuzin
Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a selective, systemic herbicide used for both pre- and post-emergence control of broadleaf weeds and certain grasses in crops such as soybeans, potatoes, and tomatoes.[1][2] Its herbicidal action stems from the inhibition of photosynthesis at Photosystem II.[1][3] Due to its widespread application and moderate persistence, metribuzin and its metabolites are of significant environmental interest, with the potential to contaminate soil and groundwater.[4][5][6] Understanding its degradation pathways is crucial for assessing its environmental risk and developing effective remediation strategies.
The Primary Degradation Pathway: Formation of Desamino-Metribuzin (DA)
The environmental degradation of metribuzin proceeds through several routes, leading to three principal metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[4][7][8][9][10] The initial and often dominant transformation is the deamination of the parent metribuzin molecule to form DA. This process involves the removal of the amino group (-NH₂) from the triazine ring, a critical step that alters the compound's chemical properties and subsequent environmental behavior.
Microbial Degradation: The Dominant Mechanism
The primary driver for the transformation of metribuzin to DA in soil is microbial degradation.[6][7][8] A diverse community of soil microorganisms, including bacteria, fungi, and actinomycetes, possesses the enzymatic machinery to catalyze this deamination reaction.[4]
-
Causality of Microbial Action : The central role of microbes is unequivocally demonstrated in studies comparing sterilized and unsterilized soil. Metribuzin degrades 2.2 to 6.5 times slower in sterilized soil, where microbial activity is eliminated, confirming that biodegradation is the predominant dissipation mechanism.[7][8] The half-life in unsterilized soil can range from 15 to 47 days, whereas in sterilized soil, it can extend to over 150 days.[7][8][11]
-
Key Microbial Players : Specific bacterial strains have been identified as potent metribuzin degraders. For example, various species of Bacillus and actinobacteria like Streptomyces have shown the capability to utilize metribuzin as a source of carbon or nitrogen, facilitating its breakdown.[10][12]
Photochemical Degradation (Photolysis)
Sunlight also plays a significant role in the conversion of metribuzin to DA, particularly in aqueous environments and on the soil surface.[7][8]
-
Mechanism of Photolysis : UV radiation provides the energy to cleave the C-N bond of the amino group, leading to the formation of DA.[1] In aqueous solutions, this process can be rapid. For instance, in pH 6.6 water irradiated with natural sunlight, metribuzin has a reported half-life of just 4.3 hours, with DA being the major identified degradate.[1] On the soil surface, the half-life due to photolysis is longer, estimated between 14 to 25 days.[13]
The overall initial degradation pathway of metribuzin is illustrated below, highlighting the two main routes to the formation of desamino-metribuzin (DA).
Caption: Primary degradation pathways of metribuzin in the environment.
Environmental Factors Governing Degradation
The rate of metribuzin's conversion to DA is not constant but is governed by a range of soil and environmental variables. Understanding these factors is key to predicting the herbicide's persistence and potential for off-site transport.
| Factor | Influence on Degradation Rate | Causality & References |
| Temperature | Increases with higher temperatures | Higher temperatures accelerate microbial metabolism and enzymatic activity, leading to faster degradation. The half-life can decrease from ~329 days at 5°C to ~16 days at 35°C.[12][13][14] |
| Soil pH | Decreases in acidic conditions | Lower pH increases the adsorption of metribuzin to soil particles, making it less available for microbial degradation.[8] Optimal degradation often occurs at a neutral pH of around 7.[12][14] |
| Organic Matter | Decreases with higher organic matter | Metribuzin adsorbs strongly to soil organic matter, which can reduce its bioavailability to microorganisms and slow degradation.[5][15] |
| Soil Microorganisms | Increases with active microbial population | The presence of an adapted microbial community is the single most important factor. Degradation is significantly slower in sterilized soil.[7][8] |
| Sunlight Exposure | Increases with direct exposure | Photolysis is a key pathway on the soil surface and in clear water. Shading or incorporation into the soil profile reduces its contribution.[1][7][8] |
Subsequent Transformation of Desamino-Metribuzin (DA)
The formation of DA is not the endpoint of metribuzin's environmental fate. DA itself undergoes further transformation, primarily through oxidative desulfuration, to form desamino-diketo-metribuzin (DADK).[4] This subsequent metabolite, DADK, is more polar than the parent metribuzin, making it more water-soluble and increasing its potential risk for leaching into groundwater.[4]
Experimental Methodologies for Pathway Analysis
Accurate investigation of the metribuzin-to-DA pathway requires robust analytical protocols. The workflow generally involves sample extraction, cleanup, and instrumental analysis.
Caption: Generalized experimental workflow for studying metribuzin degradation.
Detailed Protocol: LC-MS/MS Analysis of Metribuzin and DA
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying metribuzin and its metabolites in complex environmental matrices.[16][17]
1. Objective: To quantify the concentration of metribuzin and desamino-metribuzin (DA) in a soil matrix over time.
2. Materials & Reagents:
-
Soil sample, sieved (<2 mm)
-
Analytical standards of Metribuzin and Desamino-metribuzin (DA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (or Formic Acid)
-
Pressurized Liquid Extraction (PLE) system
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Extraction (Pressurized Liquid Extraction - PLE):
-
Rationale: PLE uses elevated temperature and pressure to achieve rapid and efficient extraction of analytes from solid matrices.
-
Procedure:
-
Mix 10 g of the soil sample with diatomaceous earth and pack into a PLE cell.
-
Extract the sample using a mixture of methanol and water (e.g., 75:25 v/v) at an elevated temperature (e.g., 60°C) and pressure (e.g., 1500 psi).[18]
-
Collect the extract and concentrate it under a gentle stream of nitrogen.
-
4. Sample Cleanup (Solid Phase Extraction - SPE):
-
Rationale: To remove interfering matrix components that could suppress the analyte signal in the mass spectrometer.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar interferences.
-
Elute the analytes (Metribuzin and DA) with a high-organic solvent like acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in a suitable mobile phase for injection.
-
5. LC-MS/MS Analysis:
-
Rationale: Provides chromatographic separation followed by highly selective mass-based detection and quantification using Multiple Reaction Monitoring (MRM).
-
Typical Conditions:
-
LC Column: C8 or C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 2.6 µm).[16][17]
-
Mobile Phase: A gradient of (A) water with 0.1% acetic acid and (B) acetonitrile with 0.1% acetic acid.[16][17]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Detection: Operate in MRM mode. Monitor at least two ion pair transitions for each analyte (one for quantification, one for confirmation).[16][17]
-
-
Self-Validation: The protocol's trustworthiness is ensured by monitoring two distinct MRM transitions. The consistent ratio between the quantifier and qualifier ions provides confident identification of the analyte, preventing false positives.
Conclusion
The transformation of metribuzin to desamino-metribuzin is a cornerstone of its environmental degradation profile. This process is predominantly driven by microbial deamination in soil, with a significant contribution from photolysis on the surface and in aquatic systems. The rate of this conversion is intricately linked to environmental conditions such as temperature, pH, and soil organic matter. A thorough understanding of this pathway, supported by robust analytical methodologies like LC-MS/MS, is indispensable for professionals conducting environmental risk assessments and developing strategies to mitigate the impact of this widely used herbicide.
References
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Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. Available at: [Link]
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Taylor & Francis Online. (n.d.). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Taylor & Francis. Available at: [Link]
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Semantic Scholar. (n.d.). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Semantic Scholar. Available at: [Link]
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United States Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. PubMed. Available at: [Link]
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Harbin Institute of Technology. (2023). Metribuzin and metamitron degradation using catalytic ozonation over tourmaline: Kinetics, degradation pathway, and toxicity. Harbin Institute of Technology. Available at: [Link]
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United States Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Metribuzin. EPA. Available at: [Link]
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MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Degradation of metribuzin under various temperatures. ResearchGate. Available at: [Link]
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The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. (2020). Semantic Scholar. Available at: [Link]
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Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. (n.d.). Semantic Scholar. Available at: [Link]
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synthesis and commercial production of METRIBUZIN-DESAMINO
An In-depth Technical Guide to the Synthesis and Commercial Production of Metribuzin-Desamino
Abstract
Metribuzin-desamino (DA), chemically known as 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a principal metabolite of the widely used triazinone herbicide, Metribuzin.[1][2] Its presence in soil and water is a key indicator of Metribuzin degradation, making it a critical analytical standard for environmental monitoring and food safety assessments.[3][4] This guide provides a comprehensive overview of the synthesis and commercial-scale production of high-purity Metribuzin-desamino, intended for researchers and professionals in agrochemical development and analytical science. We will explore the core chemical transformations, detail scalable production protocols, and outline the rigorous quality control systems necessary for creating a self-validating, trustworthy analytical reference material.
Part 1: Foundational Chemistry and Synthesis Pathway
The synthesis of Metribuzin-desamino is logically derived from its parent compound, Metribuzin. The core chemical challenge is the selective removal of the amino group (-NH₂) from the N-4 position of the triazinone ring. This is efficiently achieved through a classical diazotization reaction followed by hydrolysis, a well-established method in organic chemistry for converting primary aromatic amines to other functional groups.
The Deamination Mechanism: A Mechanistic Perspective
The conversion relies on the reaction of the primary amino group of Metribuzin with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).
-
Nitrous Acid Formation: Sodium nitrite reacts with the strong acid to form nitrous acid.
-
Diazonium Salt Formation: The amino group on the Metribuzin molecule attacks the nitrous acid, and through a series of proton transfers and water elimination steps, forms a diazonium salt intermediate. This step is highly temperature-sensitive and must be conducted at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt.
-
Deamination (Hydrolysis): The diazonium salt is then gently warmed, causing it to decompose. It releases nitrogen gas (N₂), a thermodynamically favorable process, and the resulting cation is quenched by water to yield the final desamino product.[5]
This strategic approach is favored because the precursor, Metribuzin, is a readily available commercial herbicide, making this a convergent and economically viable synthetic route.
Caption: Figure 1: Synthesis of Metribuzin-Desamino via Deamination.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established methodologies and serves as the foundation for commercial scale-up.[5]
Experimental Protocol: Synthesis of 6-tert-butyl-3-methylthio-4H-[1][6][7]triazin-5-one (3)
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-amino-6-tert-butyl-3-methylthio-4H-[1][6][7]triazin-5-one (Metribuzin, 0.09 mol) in a mixture of anhydrous ethanol (200 mL) and concentrated HCl (45 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.184 mol) in water (50 mL). Add this solution dropwise to the cooled Metribuzin mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the resulting mixture vigorously at 0 °C for 30 minutes.
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1.5 hours. Vigorous gas evolution (N₂) will be observed.
-
Isolation: Concentrate the reaction mixture in vacuo to remove the ethanol. The crude product will precipitate.
-
Purification: Recrystallize the crude material from ethanol to obtain the final product as an off-white solid.
Part 2: Commercial Production and Process Control
The commercial production of Metribuzin-desamino is exclusively for its use as a high-purity analytical reference standard.[8] Therefore, the process is defined by stringent controls to ensure batch-to-batch consistency, high purity, and thorough characterization. The workflow can be visualized as a three-pillar system: Precursor Manufacturing, Scaled-Up Synthesis, and High-Purity Downstream Processing.
Caption: Figure 2: Commercial Production Workflow for Metribuzin-Desamino.
Pillar 1: Precursor (Metribuzin) Synthesis & Sourcing
Authoritative grounding for the final product begins with a well-characterized precursor. Commercial production of Metribuzin typically involves the methylation of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.[6][9][10] For the synthesis of an analytical standard, it is imperative to start with Metribuzin of at least 98% purity to minimize the formation of side-products that may be difficult to separate from the final desamino compound.
Pillar 2: Scaled-Up Deamination Reaction
Transitioning the laboratory protocol to a pilot or commercial scale requires specialized equipment and rigorous process control.
-
Equipment: A glass-lined or Hastelloy reactor is mandatory to withstand the corrosive acidic conditions.[11] The reactor must be jacketed for precise temperature control.
-
Critical Process Parameters:
-
Temperature: The reactor jacket is chilled to maintain an internal mass temperature of 0-5 °C during the NaNO₂ addition. Temperature excursions can lead to uncontrolled decomposition and reduced yield.
-
Addition Rate: The aqueous sodium nitrite solution is added subsurface via a dosing pump over 2-3 hours to control the exothermic reaction and prevent localized concentration spikes.
-
Stirring: Efficient agitation is crucial to ensure homogenous mixing and heat transfer.
-
-
Work-up and Isolation: After the reaction is complete, the crude product is isolated by filtration. The filter cake is washed thoroughly with cold deionized water to remove inorganic salts (NaCl) and residual acid before proceeding to purification.
Pillar 3: High-Purity Downstream Processing
The goal of this phase is to achieve the high purity required for a reference standard (>99%).
-
Purification: The primary method is recrystallization. The washed crude solid is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. A second crop may be obtained by concentrating the mother liquor.
-
Drying: The purified, wet crystals are dried in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved, ensuring the removal of all residual solvents.[12]
Part 3: Data, Quality Control, and Validation
Every batch of a commercial reference standard must be a self-validating system. This is achieved through comprehensive analytical testing to confirm identity, purity, and concentration.
Physicochemical Properties
The fundamental properties of Metribuzin-desamino are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | [8] |
| CAS Number | 35045-02-4 | [13] |
| Molecular Formula | C₈H₁₃N₃OS | [13] |
| Molecular Weight | 199.28 g/mol | [13] |
| Appearance | Off-white to white crystalline solid | [5] |
| Melting Point | 239–240 °C | [5] |
Analytical Quality Control
A suite of orthogonal analytical techniques is employed to create a comprehensive purity profile.
| Analytical Method | Purpose | Typical Specification | Source |
| HPLC-UV | Purity assessment and quantification | ≥ 99.0% (Area %) | [14] |
| GC-MS/MS | Identity confirmation and trace impurity detection | Mass spectrum conforms to reference | [3][15] |
| ¹H NMR | Structural confirmation and solvent residue analysis | Structure consistent with reference spectrum | [5] |
| Loss on Drying (LOD) | Measurement of volatile content (water/solvents) | ≤ 0.5% | [16] |
| Elemental Analysis | Confirmation of elemental composition (C, H, N, S) | ± 0.4% of theoretical values | [5] |
References
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- Asian Journal of Chemistry. Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation.
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Pharmacia. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][6][7]triazin-5-ones. (2022). Available from:
- RSC Publishing. Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. (2023).
- EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- ResearchGate. Degradation pathways of metribuzin (Huertas-Pérez et al. 2006).
- NIH. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin - PMC.
- ResearchGate. Reported methods for the determination of metribuzin and their metabolites in soil and plants.
- Google Patents. CN105218472B - A kind of preparation method of triazinone.
- PrepChem.com. Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one.
- PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
- NIH. Metribuzin DA | C8H13N3OS | CID 135502804 - PubChem.
- Google Patents. CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one.
- LGC Standards. Metribuzin-desamino | CAS 35045-02-4.
- Heranba Industries Limited. METRIBUZIN.
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An In-depth Technical Guide to Metribuzin-Desamino
Introduction
Metribuzin-desamino, a primary transformation product of the widely used triazine herbicide metribuzin, is a compound of significant interest to researchers, environmental scientists, and regulatory bodies.[1][2] Understanding its chemical identity, formation, and behavior in various matrices is crucial for a comprehensive assessment of the environmental impact and toxicological profile of its parent compound. This guide provides a detailed technical overview of metribuzin-desamino, including its chemical identifiers, metabolic pathways, analytical methodologies, and environmental significance.
Chemical Identity
A precise understanding of a molecule's identity is the foundation of all further scientific investigation. Metribuzin-desamino is systematically identified by its CAS number and IUPAC name, which provide unambiguous references for this compound in scientific literature and databases.
| Identifier | Value | Source |
| CAS Number | 35045-02-4 | PubChem[1] |
| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | PubChem[1] |
| Molecular Formula | C₈H₁₃N₃OS | PubChem[1] |
| Molecular Weight | 199.28 g/mol | PubChem[1] |
Chemical Structure
Caption: Chemical structure of Metribuzin-Desamino.
Formation and Metabolism of Metribuzin
Metribuzin-desamino is not synthetically produced for agricultural use but is rather a product of the environmental degradation of metribuzin.[1] The primary mechanism of its formation is through the deamination of the parent metribuzin molecule, a process often mediated by microbial activity in soil.[3]
Metribuzin itself is a selective herbicide that functions by inhibiting photosynthesis in susceptible plant species.[4][5] Its environmental fate is of significant concern due to its potential to contaminate ground and surface water.[6] The degradation of metribuzin in the environment leads to the formation of several key metabolites, including metribuzin-desamino (M-DA), diketo-metribuzin (M-DK), and desamino-diketo-metribuzin (M-DADK).[3][7]
Caption: Simplified metabolic pathway of Metribuzin.
Analytical Methodologies
The accurate detection and quantification of metribuzin-desamino in environmental and biological samples are essential for monitoring and risk assessment. Several advanced analytical techniques have been developed for this purpose.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
A robust method for the simultaneous determination of metribuzin and its main metabolites, including metribuzin-desamino, in soil and plant matrices involves ultrasound-assisted extraction followed by GC-MS/MS analysis.[7]
Experimental Protocol: GC-MS/MS Analysis of Metribuzin-Desamino
-
Sample Preparation (Soil):
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 10 mL of acetonitrile.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for metribuzin-desamino should be optimized based on the instrument.
-
Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS)
HPLC/MS/MS is another powerful technique for the analysis of metribuzin and its transformation products in soil and water samples.[8][9]
Experimental Protocol: HPLC/MS/MS Analysis of Metribuzin-Desamino
-
Sample Preparation (Water):
-
Filter the water sample through a 0.45 µm filter.
-
For trace-level analysis, solid-phase extraction (SPE) may be required.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum sensitivity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For metribuzin-desamino, monitor the transition m/z 200.1 → 172.1 for quantification and m/z 200.1 → 116.0 for confirmation.[8][9]
-
Environmental Fate and Significance
Metribuzin-desamino is recognized as a significant environmental transformation product of metribuzin.[1] Its presence in soil and water is an indicator of the degradation of the parent herbicide. The physicochemical properties of metribuzin-desamino, such as its water solubility and soil sorption characteristics, will influence its mobility and persistence in the environment. While metribuzin itself has a moderate persistence in soil with a half-life ranging from 30 to 120 days, the persistence of its metabolites is also a critical factor in assessing the long-term environmental impact.[4]
The detection of metribuzin-desamino in environmental samples confirms the breakdown of metribuzin and is an important component of comprehensive environmental monitoring programs for this herbicide.[10]
Toxicological Relevance
As a pesticide degradation product, the toxicological profile of metribuzin-desamino is a key area of research.[1] While the parent compound, metribuzin, has been studied for its acute and chronic toxicity, the potential health effects of its metabolites are also of concern.[5][11] The major urinary metabolite of metribuzin in rats has been identified as deamino metribuzin mercapturate, indicating that deamination is a significant metabolic pathway in mammals.[12] Understanding the toxicity of metribuzin-desamino is essential for a complete human health risk assessment associated with the use of metribuzin.[10]
Conclusion
Metribuzin-desamino is a key metabolite in the environmental degradation of the herbicide metribuzin. Its unambiguous identification through its CAS number and IUPAC name is fundamental for scientific discourse. The development of sensitive analytical methods, such as GC-MS/MS and HPLC/MS/MS, allows for its effective monitoring in various environmental compartments. A thorough understanding of the formation, fate, and potential toxicity of metribuzin-desamino is imperative for a holistic evaluation of the environmental and human health implications of metribuzin use. Continued research into the behavior and effects of this and other metribuzin metabolites will be crucial for refining risk assessments and ensuring the responsible use of this important agricultural chemical.
References
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PubChem. Metribuzin. National Center for Biotechnology Information. [Link]
-
Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. [Link]
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PubChem. Metribuzin DA. National Center for Biotechnology Information. [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. [Link]
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AERU. Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. [Link]
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EXTOXNET. Metribuzin. Extension Toxicology Network. [Link]
-
U.S. EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in soil. [Link]
-
U.S. EPA. Pesticide Fact Sheet: Metribuzin. [Link]
-
U.S. EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in water. [Link]
-
AERU. Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. [Link]
-
DIGITAL.CSIC. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. [Link]
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Wikipedia. Metribuzin. [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
U.S. EPA. IRIS Substance file - Metribuzin; CASRN 21087-64-9. [Link]
-
AERU. Metribuzin (Ref: DPX G2504). University of Hertfordshire. [Link]
-
U.S. EPA. Health Effects Support Document for Metribuzin. [Link]
-
ResearchGate. (2025). FIRST CASE REPORT ON METRIBUZINE, AN HERBICIDE SUICIDAL POISONING, PRESENTED WITH FATAL METABOLIC ACIDOSIS, ACUTE RENAL FAILURE, AND HYPOKALEMIA. [Link]
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Metribuzin-Desamino Formation: A Technical Guide to Microbial and Photochemical Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the formation of desamino-metribuzin (DA), a principal transformation product of the triazinone herbicide metribuzin. As a Senior Application Scientist, the following sections synthesize field-proven insights with established scientific principles to elucidate the causal mechanisms behind metribuzin's degradation. We will explore the distinct yet sometimes overlapping microbial and photochemical pathways, offering detailed experimental protocols for their investigation.
Introduction: Metribuzin's Environmental Fate
Metribuzin is a selective herbicide widely used for pre- and post-emergence control of grass and broadleaf weeds in various crops.[1][2] Its environmental persistence and mobility are of significant concern, as it has been detected in groundwater.[3] The degradation of metribuzin in soil and aquatic environments is a critical process that dictates its potential for contamination and long-term impact. This degradation proceeds primarily through two routes: microbial metabolism and photochemical transformation.[4] Both pathways can lead to the formation of three major metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[1][5] Understanding the specific conditions and mechanisms that lead to the formation of DA is crucial for accurate environmental risk assessment and the development of effective remediation strategies.
PART I: Microbial Degradation and DA Formation
Microbial degradation is a primary driver of metribuzin dissipation in soil.[6] A diverse range of soil microorganisms, including bacteria and actinomycetes, utilize metribuzin as a source of carbon and nitrogen, transforming it into less complex molecules.[5][7]
Key Microbial Players and Biochemical Mechanisms
The deamination of metribuzin, which removes the amino group (-NH2) from the triazine ring to form DA, is a key microbial process.[4][5] Several bacterial genera have been identified with the capability to degrade metribuzin. For instance, a consortium of Rhodococcus rhodochrous, Bacillus tequilensis, Bacillus aryabhattai, and Bacillus safensis has demonstrated effective metribuzin degradation.[8] Similarly, various actinobacterial strains, such as Streptomyces toxytricini and Streptomyces heliomycini, have shown robust growth using metribuzin as a sole carbon source and significant degradation capabilities.[5]
The initial and rate-limiting step in the microbial formation of DA is the enzymatic hydrolytic deamination of the parent metribuzin molecule. This process is followed by further degradation steps. The DA metabolite can then undergo oxidative desulfuration to form desamino-diketo-metribuzin (DADK).[4]
Caption: Microbial degradation pathways of metribuzin leading to DA, DK, and DADK.
Environmental Factors Influencing Microbial Degradation
The rate and extent of microbial degradation of metribuzin are significantly influenced by a range of soil and environmental conditions:
-
pH: Optimal degradation often occurs around neutral pH (e.g., pH 7.2).[5]
-
Temperature: Mesophilic conditions, typically around 30°C, favor the metabolic activity of degrading microorganisms.[5][9]
-
Moisture: Adequate soil moisture is essential for microbial activity and substrate availability.
-
Organic Matter: Soils with higher organic matter content tend to exhibit faster degradation rates, likely due to a larger and more active microbial population.[6]
-
Microbial Community: The presence of specific metribuzin-degrading microbial populations is fundamental. Inoculation of contaminated soils with specialized microbial consortia can significantly enhance degradation rates.[8]
Experimental Protocol: Soil Microcosm Study
This protocol provides a framework for assessing the microbial degradation of metribuzin in soil and the formation of DA. It is based on established methodologies for pesticide fate studies.[10][11]
Objective: To quantify the rate of metribuzin degradation and the formation of DA in soil under controlled laboratory conditions.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Analytical grade metribuzin and DA standards
-
Sterile deionized water
-
Appropriate organic solvents (e.g., methanol, acetonitrile)[3]
-
Glass incubation jars (e.g., 250 mL) with Teflon-lined lids[10]
-
Incubator
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Methodology:
-
Soil Preparation and Characterization:
-
Collect soil from a relevant site. Air-dry and sieve to ensure homogeneity.
-
Characterize the soil for pH, organic matter content, texture, and microbial biomass.
-
Adjust soil moisture to a predetermined level (e.g., 60% of water holding capacity).
-
Pre-incubate the soil for 7-10 days in the dark at the desired temperature (e.g., 30°C) to allow the microbial community to stabilize.[11]
-
-
Spiking and Incubation:
-
Prepare a stock solution of metribuzin in a minimal amount of a suitable solvent.
-
Treat 50 g soil samples with the metribuzin solution to achieve the desired initial concentration (e.g., 5 mg/kg).[11]
-
Thoroughly mix the soil to ensure even distribution of the herbicide.
-
Prepare a control set of soil samples treated with the solvent only.
-
Seal the jars and incubate in the dark at a constant temperature.
-
-
Sampling and Extraction:
-
Destructively sample triplicate jars at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extract metribuzin and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol/water mixture).[3]
-
The extraction can be facilitated by methods such as sonication or pressurized liquid extraction.[1]
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of metribuzin and DA over time.
-
Calculate the dissipation half-life (DT50) of metribuzin using first-order kinetics.
-
Determine the maximum concentration of DA formed and the time at which it occurs.
-
PART II: Photochemical Formation of DA
Photochemical degradation, or photolysis, is another significant pathway for metribuzin transformation, particularly in aquatic systems and on soil surfaces.[14][15] This process involves the transformation of metribuzin upon absorption of light energy.[16]
Principles and Mechanistic Pathways
Direct photolysis occurs when the metribuzin molecule itself absorbs photons from sunlight, leading to an excited state that can then undergo chemical reactions.[16] The deamination of metribuzin to form DA can be a result of photo-induced hydrolytic deamination.[14] Advanced oxidation processes, such as the UV/chlorine process, can significantly accelerate metribuzin degradation through the generation of highly reactive species like hydroxyl radicals.[14][17]
Caption: Simplified workflow for the photochemical formation of DA from metribuzin.
Influencing Factors
Several factors can influence the rate of photochemical degradation of metribuzin:
-
Light Intensity and Wavelength: The rate of photolysis is dependent on the intensity and spectral distribution of the light source. Sunlight at the earth's surface has a wavelength threshold of >290 nm.[16]
-
pH: The pH of the aqueous solution can affect the chemical form of metribuzin and its susceptibility to photolysis.[14]
-
Photosensitizers: The presence of natural organic matter, such as humic acids, can act as photosensitizers, potentially accelerating the degradation process through indirect photolysis.[14]
Experimental Protocol: Aqueous Photodegradation Study
This protocol outlines a method for investigating the direct photolysis of metribuzin in water, consistent with OECD Guideline 316.[16]
Objective: To determine the quantum yield and photolytic half-life of metribuzin in an aqueous solution and identify the formation of DA.
Materials:
-
Analytical grade metribuzin and DA standards
-
Sterile, buffered, purified water (e.g., phosphate buffer)
-
Quartz or borosilicate glass reaction vessels
-
A light source simulating natural sunlight (e.g., Xenon arc lamp with filters)[16]
-
Radiometer for measuring light intensity
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of metribuzin in a water-miscible solvent.
-
Prepare the test solutions by dissolving a known amount of metribuzin in sterile buffered water in the reaction vessels. The concentration should be low enough to avoid significant light attenuation.
-
Prepare dark controls by wrapping identical vessels in aluminum foil.
-
-
Irradiation:
-
Place the reaction vessels in a temperature-controlled chamber under the light source.
-
Continuously irradiate the samples, periodically measuring the light intensity.
-
Maintain the dark controls under the same temperature conditions.
-
-
Sampling and Analysis:
-
At specified time intervals, withdraw aliquots from both the irradiated and dark control samples.
-
Analyze the samples directly or after appropriate dilution using a validated HPLC-UV or LC-MS/MS method.
-
Quantify the concentrations of metribuzin and DA.
-
-
Data Analysis:
-
Confirm that no significant degradation has occurred in the dark controls.
-
Plot the natural logarithm of the metribuzin concentration versus time for the irradiated samples.
-
Determine the first-order rate constant and the photolytic half-life.
-
Monitor the formation and decline of the DA metabolite over the course of the experiment.
-
Analytical Methodologies
Accurate quantification of metribuzin and its transformation products is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[12][18]
-
Sample Preparation: Extraction from soil typically involves solid-liquid extraction with solvents like methanol or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) if necessary.[1][3] Water samples may be analyzed directly or after pre-concentration via SPE.[3]
-
Chromatography: Reversed-phase columns, such as a C8 or C18, are commonly used for separation.[12][13] A typical mobile phase would consist of a gradient of acetonitrile and acidified water.[12]
-
Detection: UV detection can be performed at a wavelength of around 290-297 nm.[3][13] LC-MS/MS provides higher sensitivity and selectivity, monitoring specific parent-to-daughter ion transitions for unequivocal identification and quantification of metribuzin and DA.[12]
Comparative Data Summary
The degradation of metribuzin is highly dependent on the specific environmental conditions. The following table summarizes representative half-life data.
| Degradation Process | Condition | Half-Life (DT50) | Reference(s) |
| Microbial Degradation | Aerobic Soil | 14 - 60 days | [4] |
| Soil with Bioaugmentation | 40 days | [8] | |
| Sterilized Soil | 154 days | [4] | |
| Photodegradation | On Soil Surface (natural light) | 14 - 25 days | [19] |
| Aqueous Solution (UV/Chlorine) | kobs = 0.0986 min⁻¹ | [14][17] | |
| Hydrolysis | Neutral pH (20°C) | Stable | [19] |
Conclusion
The formation of desamino-metribuzin is a key transformation step in the environmental fate of the parent herbicide. Both microbial and photochemical processes contribute to its formation, with the dominant pathway being dependent on specific environmental contexts such as soil type, microbial community composition, water presence, and sunlight exposure. A thorough understanding of these processes, facilitated by robust experimental designs and sensitive analytical methods, is essential for predicting the environmental behavior of metribuzin and ensuring its safe and sustainable use in agriculture. Future research should focus on identifying the specific enzymes and genes involved in microbial deamination and further characterizing the ecotoxicological profiles of the DA metabolite.
References
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Hu, C., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. RSC Publishing. Available at: [Link]
- BenchChem. (2025).
-
Parrilla-Vázquez, M. M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
- U.S. Environmental Protection Agency. (2015).
- Rebai, H., et al. (2023). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin.
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Rebai, H., et al. (2023). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. National Institutes of Health (NIH). Available at: [Link]
- Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
- Pisoschi, A. M., et al. (2011).
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National Institutes of Health. Metribuzin. PubChem. Available at: [Link]
- Wahla, A. Q., et al. (2018). Optimizing the metribuzin degrading potential of a novel bacterial consortium based on Taguchi design of experiment.
- Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
-
Wikipedia. (2023). Metribuzin. Wikipedia. Available at: [Link]
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Wahla, A. Q., et al. (2021). Immobilization of metribuzin-degrading bacteria on biochar: Enhanced soil remediation and bacterial community restoration. National Institutes of Health (NIH). Available at: [Link]
- BenchChem. (2025). The Degradation Profile of Metribuzin: A Technical Overview of Its Half-Life Under Diverse Environmental Conditions. BenchChem.
- University of Hertfordshire. Metribuzin (Ref: DPX G2504). AERU.
- La Cecilia, D., et al. (2020). Microcosm experiments and kinetic modeling of glyphosate biodegradation in soils and sediments.
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Hu, C., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]
-
Al-Musawi, T. J., et al. (2022). Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. MDPI. Available at: [Link]
- Shaner, D. L., et al. (2008).
- Andrási, N., et al. (2010). Photostability and Photodegradation Pathways of Distinctive Pesticides.
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Sousa, J. C. G., et al. (2022). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. Available at: [Link]
- International Journal of Science and Research. (2015).
-
Ueji, M. (2018). Direct photolysis mechanism of pesticides in water. National Institutes of Health (NIH). Available at: [Link]
-
Pereira, R. B. F., et al. (2023). Microbiology and Biochemistry of Pesticides Biodegradation. MDPI. Available at: [Link]
- Liu, S., et al. (2023). SynCom‐mediated herbicide degradation activates microbial carbon metabolism in soils. Wiley Online Library.
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Khan, S., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Toxicological Profile and Health Impact of METRIBUZIN-DESAMINO
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Scarcity of a Key Metabolite
Metribuzin, a widely utilized triazine herbicide, undergoes environmental and metabolic transformation, giving rise to several degradation products. Among these, METRIBUZIN-DESAMINO (DA) is a significant metabolite formed through the deamination of the parent compound.[1][2] While extensive toxicological data exists for metribuzin, its desamino metabolite presents a challenge to the scientific community due to a notable scarcity of specific toxicological studies. This guide, therefore, adopts a dual approach: it provides a comprehensive overview of the known toxicological profile of the parent compound, metribuzin, as a foundational reference, and meticulously synthesizes the available, albeit limited, data on METRIBUZIN-DESAMINO. The objective is to equip researchers and professionals with a clear understanding of the current knowledge base, highlight critical data gaps, and provide robust analytical methodologies for future investigations.
I. The Parent Compound: Toxicological Benchmark of Metribuzin
A thorough understanding of metribuzin's toxicology is paramount for contextualizing the potential risks associated with its metabolites. Metribuzin is classified as a slightly toxic compound via the oral route and is considered "moderately hazardous" by the World Health Organization (WHO).[3][4]
Acute Toxicity
The acute toxicity of metribuzin varies across species, with oral LD50 values ranging from 245 to 2300 mg/kg in laboratory animals.[1][2]
| Species | Route | LD50 Value | Toxicity Class | Reference |
| Rat (male) | Oral | 2200 mg/kg | III (Slightly Toxic) | [2] |
| Rat (female) | Oral | 2345 mg/kg | III (Slightly Toxic) | [2] |
| Mouse | Oral | 700 mg/kg | II (Moderately Toxic) | [1] |
| Guinea Pig | Oral | 245-274 mg/kg | II (Moderately Toxic) | [1] |
| Rabbit | Dermal | >20,000 mg/kg | IV (Practically Nontoxic) | [1] |
Table 1: Acute Toxicity of Metribuzin
Subchronic and Chronic Toxicity
Repeated exposure to metribuzin has been shown to primarily target the liver and thyroid gland in animal studies.[4][5] Observed effects include increased liver and thyroid weights, decreased body weight gain, and changes in liver enzyme activities.[5][6] In a 2-year feeding study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day was established.[4]
Genotoxicity and Carcinogenicity
The genotoxicity of metribuzin has yielded inconsistent results across various assays.[3] While some in vitro studies have indicated potential for DNA damage, in vivo studies have generally been negative.[3][7] The U.S. Environmental Protection Agency (EPA) has classified metribuzin as a Group D chemical, "not classifiable as to human carcinogenicity," due to inadequate data from animal bioassays and a lack of human carcinogenicity data.[3][8]
Reproductive and Developmental Toxicity
Developmental toxicity studies in rats and rabbits suggest that fetal effects are primarily observed at doses that also cause maternal toxicity.[2] Metribuzin is not considered a primary developmental or reproductive toxicant.[8]
II. METRIBUZIN-DESAMINO: Unveiling the Profile of a Metabolite of Concern
METRIBUZIN-DESAMINO is formed through the deamination of the parent metribuzin molecule, a process that can occur both environmentally and metabolically.[1][2] It is often detected alongside other metabolites such as diketo-metribuzin (DK) and desamino-diketo-metribuzin (DADK).[9]
Figure 1: Simplified metabolic pathway of Metribuzin.
Acute Toxicity: An Area of Uncertainty
Importantly, some toxicological summaries suggest that the environmental degradates of metribuzin may exhibit greater acute toxicity than the parent compound, with potentially lower LD50 values.[1] One report indicates that while the diketo (DK) metabolite is considered 2 to 3 times more toxic than metribuzin, the deaminated (DA) and deaminated diketo (DADK) metabolites are of "equivalent toxicity".[1] This suggests that METRIBUZIN-DESAMINO could be as or more acutely toxic than metribuzin. The AERU database assigns a "Moderate alert" for the acute mammalian toxicity of desamino-metribuzin, while also noting that significant data are missing.[10]
Subchronic and Chronic Health Impacts: A Data Gap
There is a significant lack of publicly available data on the subchronic and chronic toxicity of METRIBUZIN-DESAMINO. Regulatory bodies like the European Food Safety Authority (EFSA) have identified data gaps concerning the toxicological profiles of metribuzin metabolites.[2] The MDH report mentions a 28-day study for the DADK metabolite, but no comparable study for METRIBUZIN-DESAMINO was cited, underscoring the need for further research in this area.[6]
Genotoxic Potential: Inferences and the Need for Direct Evidence
Specific genotoxicity studies on METRIBUZIN-DESAMINO are not widely reported. In the absence of such data, regulatory agencies often extrapolate from the data of the parent compound. EFSA has stated that for the DA-metribuzin metabolite, the toxicological reference values of the parent compound are applicable, which implies a lack of specific genotoxicity data for the metabolite itself.[2] Given the mixed results for the genotoxicity of metribuzin, direct assessment of the genotoxic potential of METRIBUZIN-DESAMINO is a critical area for future research.
III. Experimental Protocols: Analytical Determination of METRIBUZIN-DESAMINO
The accurate quantification of METRIBUZIN-DESAMINO in various matrices is essential for toxicological studies and environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.
Workflow for Sample Analysis
Figure 2: General workflow for the analysis of METRIBUZIN-DESAMINO.
Step-by-Step Methodology for Quantification in Water Samples
This protocol is adapted from validated methods for the analysis of metribuzin and its metabolites.[5][11]
1. Sample Preparation:
- To a 10 mL water sample, add an appropriate internal standard (e.g., isotopically labeled METRIBUZIN-DESAMINO).
- Perform liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.
- Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 or C8 reversed-phase column is suitable (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
3. Mass Spectrometric Parameters:
- Monitor the following multiple reaction monitoring (MRM) transitions for METRIBUZIN-DESAMINO:
- Quantifier: m/z 200.1 → 172.1
- Qualifier: m/z 200.1 → 116.0
- Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.
4. Quantification:
- Generate a calibration curve using certified reference standards of METRIBUZIN-DESAMINO.
- Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
IV. Conclusion and Future Directions
The toxicological profile of METRIBUZIN-DESAMINO remains largely undefined, with a significant reliance on data from the parent compound, metribuzin. While comparative toxicity information suggests that this metabolite may be of equal or greater concern than metribuzin, the absence of robust, independent studies on its acute, subchronic, and chronic toxicity, as well as its genotoxic potential, constitutes a critical knowledge gap.
For researchers, scientists, and drug development professionals, this data scarcity presents both a challenge and an opportunity. The provided analytical methodologies offer a clear pathway for conducting much-needed research to:
-
Determine the acute oral LD50 of METRIBUZIN-DESAMINO in relevant animal models.
-
Conduct subchronic toxicity studies to identify target organs and establish a NOAEL.
-
Perform a battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.
-
Investigate the specific mechanisms of toxicity of METRIBUZIN-DESAMINO.
A comprehensive understanding of the toxicological profile of METRIBUZIN-DESAMINO is essential for accurate human health risk assessment and for making informed regulatory decisions. The scientific community is encouraged to address these data gaps to ensure a complete understanding of the potential health impacts of metribuzin and its environmental and metabolic transformation products.
V. References
-
Metribuzin Degradates: DA, DK, and DADK Minnesota Department of Health March 2011. ([Link])
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Summary of toxicological profile of metribuzin and environmental degradates in rats. - ResearchGate. ([Link])
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Peer review of the pesticide risk assessment of the active substance metribuzin - PMC - NIH. ([Link])
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Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA. ([Link])
-
Reregistration Eligibility Decision (RED): Metribuzin - epa nepis. ([Link])
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EUROPEAN COMMISSION Metribuzin PLAN/2024/1249 RR - Rev 1 (1) 3 October 2024 FINAL Renewal report for the active substance metrib. ([Link])
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Desamino-metribuzin (Ref: BCS-AA91084) - AERU. ([Link])
-
Toxicological relevance of pesticide metabolites - EFSA - European Union. ([Link])
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Health Effects Support Document for Metribuzin - EPA. ([Link])
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Occupational Exposure to Metribuzin and the Incidence of Cancer in the Agricultural Health Study - NIH. ([Link])
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Metribuzin Human Health Risk Assessment DP No. D432005 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMO - Regulations.gov. ([Link])
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(PDF) Modification of the existing maximum residue level for metribuzin in olives for oil production - ResearchGate. ([Link])
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SAFETY DATA SHEET METRIBUZIN 75 - Amazon S3. ([Link])
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Safety Data Sheet - Genfarm. ([Link])
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Metabolites in the regulatory risk assessment of pesticides in the EU - PubMed Central. ([Link])
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Metribuzin | C8H14N4OS | CID 30479 - PubChem - NIH. ([Link])
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Peer review of the pesticide risk assessment of the active substance metribuzin - EFSA. ([Link])
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Validation of Traditional Methods of Genotoxicity with Liver Tyrosine Aminotransferase Activity Induced by Metribuzin Treatment - Hilaris Publisher. ([Link])
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Metribuzin and Minnesota's Environment. ([Link])
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metribuzin 480 sc safety data sheet - Villa Crop Protection. ([Link])
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MATERIAL SAFETY DATA SHEET METRIBUZIN 4L - Greenbook.net. ([Link])
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METRIBUZIN 75DF SAFETY DATA SHEET Page 1 of 5 - RedEagle International. ([Link])
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METRIBUZIN - EXTOXNET PIP. ([Link])
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Metribuzin (Ref: DPX G2504) - AERU - University of Hertfordshire. ([Link])
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Toxicity assessment of metribuzin and its amelioration through plant growth regulators in Vigna radiata (L.) R. Wilczek - PubMed. ([Link])
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environmental fate and mobility of METRIBUZIN-DESAMINO in soil and water
An In-depth Technical Guide to the Environmental Fate and Mobility of Metribuzin-Desamino (DA) in Soil and Water
Authored by: Gemini, Senior Application Scientist
Introduction
Metribuzin [4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one] is a selective triazine herbicide widely employed for pre- and post-emergence control of annual grasses and broadleaf weeds in various agricultural crops.[1][2] Its mechanism of action involves the inhibition of photosynthesis at photosystem II.[3][4][5] Once released into the environment, metribuzin undergoes transformation into several metabolites, with metribuzin-desamino (DA) being a principal and frequently detected product.[3][5][6] The formation of DA primarily occurs through photodegradation in water and on soil surfaces, as well as through microbial deamination in the soil matrix.[6][7] Understanding the environmental behavior of DA is critical for a comprehensive risk assessment, as the mobility and persistence of metabolites can differ significantly from the parent compound, posing a potential risk to non-target organisms and water resources.[8][9]
This technical guide provides a detailed examination of the environmental fate and mobility of metribuzin-desamino in terrestrial and aquatic systems. It is designed for researchers, environmental scientists, and regulatory professionals, offering insights into the key processes governing its persistence, transport, and potential for contamination.
Physicochemical Properties of Metribuzin-Desamino (DA)
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes. Key properties for DA are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃OS | [10] |
| IUPAC Name | 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one | [10] |
| Soil Degradation DT₅₀ (Aerobic) | 3.39 days (Typical Lab at 20°C) | [10] |
| Freundlich Adsorption Coefficient (Kf) | 0.67 mL g⁻¹ (Range: 0.34-0.91) | [10] |
| Organic Carbon-Normalized Adsorption Coefficient (Kfoc) | 43.7 mL g⁻¹ (Range: 31.7-101.1) | [10] |
| Freundlich Exponent (1/n) | 0.918 (Range: 0.869-0.974) | [10] |
| GUS Leaching Potential Index | 1.25 (Low Leachability) | [10] |
Fate and Mobility in the Soil Environment
The soil compartment is the primary recipient of metribuzin and, consequently, a major reservoir for the formation and subsequent fate of DA. The key processes influencing DA in soil are adsorption-desorption, degradation, and leaching.
Formation of Metribuzin-Desamino (DA)
Metribuzin degrades in the environment to form three major metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[6][11][12] The formation of DA from the parent metribuzin molecule occurs via the removal of the amino group (-NH₂), a process driven by both abiotic and biotic factors.[5][6]
-
Photodegradation: This is a significant pathway for DA formation, particularly on the soil surface and in shallow, clear water. The photolytic half-life of metribuzin can be as short as 2.5 days on soil and 4.3 hours in water, with DA being a major degradate.[3][7]
-
Microbial Degradation: Soil microorganisms play a crucial role in the transformation of metribuzin.[6][12][13] Deamination, leading to the formation of DA, is a key step in the microbial breakdown of the parent herbicide.[6]
The overall degradation pathway is illustrated in the diagram below.
Adsorption and Desorption
Adsorption to soil colloids is a critical process that dictates the mobility and bioavailability of DA. The strength of adsorption is quantified by the soil organic carbon-water partitioning coefficient (Koc).
Based on its Kfoc value of 43.7 mL g⁻¹, metribuzin-desamino is classified as having high mobility in soil.[10] However, this mobility is significantly influenced by soil properties:
-
Organic Carbon (OC) Content: Adsorption is positively correlated with the amount of organic matter in the soil.[1][14] Soils with higher OC content will retain DA more strongly, reducing its leaching potential.
-
Clay Content: Clay minerals also provide surfaces for adsorption, although the affinity is generally lower than for organic matter.[1][14]
-
Soil pH: The adsorption of the parent compound, metribuzin, is negatively correlated with pH.[1][14][15] As pH increases, adsorption decreases, leading to greater potential mobility. This relationship is expected to be similar for the DA metabolite.
The relationship between these factors and the ultimate leaching risk is depicted below.
Degradation in Soil
Metribuzin-desamino is considered non-persistent in the soil environment.[10] The typical laboratory half-life (DT₅₀) under aerobic conditions is approximately 3.39 days.[10] This rapid degradation is primarily mediated by soil microorganisms. The parent compound, metribuzin, degrades 2.2 to 6.5 times slower in sterilized soil compared to non-sterilized soil, highlighting the critical role of microbial activity in the breakdown of this class of compounds.[12] Temperature and pH also influence the degradation rate, with optimal breakdown occurring at neutral pH and temperatures around 30°C.[6][12]
Leaching and Mobility
The potential for a pesticide or its metabolite to leach into groundwater is often assessed using the Groundwater Ubiquity Score (GUS), calculated from its half-life (DT₅₀) and soil organic carbon partition coefficient (Koc).
GUS = log₁₀(DT₅₀) x [4 - log₁₀(Koc)]
A GUS score > 2.8 indicates a "leacher," while a score < 1.8 indicates a "non-leacher." Metribuzin-desamino has a calculated GUS of 1.25 , classifying it as having a low leachability potential.[10] This is a result of its very short persistence (low DT₅₀), which outweighs its relatively weak adsorption to soil (low Koc). Although DA is mobile, it tends to degrade before it can be transported deep into the soil profile.
Fate and Mobility in the Water Environment
Metribuzin and its metabolites can enter aquatic systems through surface runoff and leaching from agricultural fields.[7][11]
Occurrence in Water
Due to the mobility of the parent compound, metribuzin and its degradates have been detected in groundwater monitoring wells, particularly in agricultural regions with vulnerable soil types (e.g., sandy soils).[11][16] The Minnesota Department of Agriculture has detected metribuzin and its degradates (DA, DK, and DADK) in monitoring wells in potato-growing regions, indicating that these compounds can reach groundwater under certain conditions.[11]
Degradation in Water
As previously noted, photolysis is a rapid degradation route for metribuzin in water, producing DA as a major product.[3][7] The half-life of metribuzin in pond water is approximately 7 days.[2] While specific data on the subsequent degradation of DA in water is limited, its chemical structure suggests it would also be susceptible to microbial degradation and potentially further photolysis in the aqueous phase.
Standardized Experimental Protocols
To ensure data quality and comparability, standardized methodologies are essential for studying the environmental fate of pesticide metabolites.
Protocol: Soil Adsorption/Desorption by Batch Equilibrium
This protocol is based on the batch equilibrium method, a standard approach for determining the adsorption characteristics of a compound in soil.[1][14]
Objective: To determine the Freundlich adsorption (Kf) and desorption coefficients for metribuzin-desamino in various soil types.
Methodology:
-
Soil Preparation: Collect, air-dry, and sieve (2 mm) representative soil samples. Characterize each soil for pH, organic carbon content, clay/silt/sand content, and cation exchange capacity (CEC).
-
Solution Preparation: Prepare a stock solution of metribuzin-desamino in a 0.01 M CaCl₂ solution. Create a series of six working concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 0.7, 1.0 mg L⁻¹). The CaCl₂ solution is used to maintain a constant ionic strength, mimicking natural soil solution.
-
Adsorption Phase:
-
Place 5.0 g of air-dried soil into 50 mL Teflon centrifuge tubes.
-
Add 25 mL of a specific DA working concentration to each tube.
-
Include control tubes (no soil) to check for adsorption to the tube walls.
-
Securely cap the tubes and shake them on a reciprocating shaker for 24 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 4000 rpm for 15 minutes) to separate the soil from the supernatant.
-
Analyze the supernatant for the equilibrium concentration (Cₑ) of DA using LC-MS/MS.
-
Calculate the amount of DA adsorbed to the soil (qₑ) by the difference between the initial and equilibrium concentrations.
-
-
Desorption Phase:
-
After the adsorption phase, decant the supernatant.
-
Add 25 mL of fresh 0.01 M CaCl₂ solution (without DA) to the soil pellet.
-
Resuspend the pellet and shake for another 24 hours.
-
Centrifuge and analyze the supernatant for the desorbed concentration of DA.
-
Repeat for multiple desorption cycles to assess hysteresis.
-
-
Data Analysis: Plot log(qₑ) vs. log(Cₑ) to linearize the Freundlich isotherm: log(qₑ) = log(Kf) + (1/n)log(Cₑ) . The Kf and 1/n values are determined from the intercept and slope of the resulting line.
Protocol: Analytical Determination by LC-MS/MS
This protocol is a synthesized method for the quantitative determination of metribuzin-desamino in soil and water based on validated regulatory methods.[17][18]
Objective: To accurately quantify residue levels of metribuzin-desamino in environmental matrices.
Methodology:
-
Sample Extraction (Soil):
-
Weigh 10 g of soil into a centrifuge tube.
-
Add an appropriate internal standard.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile or a methanol/water mixture).
-
Vortex vigorously and then sonicate for 15 minutes.
-
Centrifuge at high speed.
-
Collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.
-
The extract may require a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like C18 or PSA to remove matrix interferences.
-
-
Sample Preparation (Water):
-
Filter the water sample (e.g., using a 0.45 µm filter).
-
Depending on the expected concentration, a solid-phase extraction (SPE) step may be required to concentrate the analyte and clean up the sample.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C8 or C18 reversed-phase column (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm).[17]
-
Mobile Phase: A gradient of (A) water with 0.2% acetic acid and (B) acetonitrile with 0.2% acetic acid.[17]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two ion transitions for confirmation and quantification.
-
-
Quantification: Create a matrix-matched calibration curve using certified reference standards of metribuzin-desamino to quantify the concentration in the unknown samples. The limit of quantification (LOQ) for this method is typically in the low ng/g (ppb) range for soil and ng/L (ppt) range for water.[17][18]
Conclusion
Metribuzin-desamino (DA) is a primary and non-persistent metabolite of the herbicide metribuzin. Its environmental fate is characterized by rapid formation from the parent compound via photolysis and microbial action, followed by its own swift microbial degradation in soil. While it is inherently mobile, its low persistence (DT₅₀ ≈ 3.4 days) significantly mitigates its potential to leach into groundwater, as reflected by its low GUS score.[10] Nonetheless, DA has been detected in groundwater in agriculturally intensive areas, underscoring the need for continued monitoring.[11] The behavior of DA is heavily dependent on soil characteristics, with higher organic matter and clay content increasing its retention and reducing mobility.[1][14] The standardized analytical and experimental protocols outlined in this guide provide a robust framework for accurately assessing the environmental risk posed by this and other pesticide metabolites.
References
-
Government of Canada. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin. Retrieved from Canada.ca. [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem Compound Database. Retrieved from NIH. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in Soil and Water Using LC/MS/MS. Retrieved from EPA.gov. [Link]
-
Rigi, M. R., Farahbakhsh, M., & Rezaei, K. (2015). Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran. Journal of Agricultural Science and Technology, 17(3), 777-787. [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. Retrieved from [Link]
-
Rigi, M. R., Farahbakhsh, M., & Rezaei, K. (2015). Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran. Journal of Agricultural Science and Technology. [Link]
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Singh, N., Dureja, P., & Khurana, J. M. (2006). Effect of soil amendments on sorption and mobility of metribuzin in soils. Chemosphere, 65(4), 545-552. [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. Retrieved from [Link]
-
Rigi, M. R., et al. (2015). Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2021). Development of a Preemergent Nanoherbicide: From Efficiency Evaluation to the Assessment of Environmental Fate and Risks to Soil Microorganisms. ACS Agricultural Science & Technology. [Link]
-
Aparicio, V. C., et al. (2022). Interaction of ZnO Nanoparticles with Metribuzin in a Soil–Plant System: Ecotoxicological Effects and Changes in the Distribution Pattern of Zn and Metribuzin. MDPI. [Link]
-
Al-Otibi, F. O., et al. (2024). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. Toxics. [Link]
-
Minnesota Department of Health. (n.d.). Metribuzin Degradates in Drinking Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products... in Soil and Water Using LC/MS/MS. Retrieved from EPA.gov. [Link]
-
Mendes, K. F., et al. (2022). Availability of Metribuzin-Loaded Polymeric Nanoparticles in Different Soil Systems: An Important Study on the Development of Safe Nanoherbicides. MDPI. [Link]
-
U.S. Environmental Protection Agency. (2003). Health Effects Support Document for Metribuzin. Retrieved from [Link]
-
Real, M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Kumar, S., et al. (2022). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Semantic Scholar. [Link]
-
Real, M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
El-Sayed, E. I. (2023). The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. ResearchGate. [Link]
-
Henriksen, T., et al. (2006). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Metribuzin. Retrieved from [Link]
-
Saritha, J. D., et al. (2017). Leaching potential of metribuzin in agricultural soils. ResearchGate. [Link]
-
Mazzi, M. V., et al. (2024). Ecotoxicological Effects of the Herbicide Metribuzin on Tenebrio molitor Hemocytes. MDPI. [Link]
-
Wahla, A. Q., et al. (2019). Optimizing the metribuzin degrading potential of a novel bacterial consortium based on Taguchi design of experiment. ResearchGate. [Link]
-
Sondhia, S. (2015). Evaluation of leaching behavior of metribuzin under two irrigation levels. CABI Digital Library. [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. [Link]
-
Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. [Link]
-
Mazzi, M. V., et al. (2024). Ecotoxicological Effects of the Herbicide Metribuzin on Tenebrio molitor Hemocytes. Insects, 5(1), 1. [Link]
-
HPC Standards. (n.d.). Metribuzin-desamino Reference Materials for Accurate Residue Analysis. Retrieved from [Link]
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solubility of METRIBUZIN-DESAMINO in various organic solvents
An In-Depth Technical Guide to the Solubility of Metribuzin-Desamino in Organic Solvents
Executive Summary
Metribuzin-desamino (DA), a principal metabolite of the widely used herbicide metribuzin, is a compound of significant interest in environmental monitoring, toxicology, and residue analysis. A thorough understanding of its solubility in organic solvents is critical for developing analytical methods, designing toxicological studies, and assessing its environmental fate. This guide provides a comprehensive overview of the solubility characteristics of Metribuzin-DA. Recognizing the scarcity of publicly available quantitative data for this specific metabolite, this document adopts a three-pronged approach:
-
Theoretical Framework: Grounding the discussion in the fundamental physicochemical principles that govern solubility.
-
Comparative Analysis: Leveraging extensive solubility data of the parent compound, metribuzin, to predict the behavior of Metribuzin-DA based on their structural differences.
-
Practical Application: Providing a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of Metribuzin-DA in any organic solvent of interest.
This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.
Introduction to Metribuzin-Desamino (Metribuzin-DA)
Metribuzin-DA, also known as deaminated metribuzin, is an environmental transformation product formed from the herbicide metribuzin.[1][2] Its formation involves the removal of the amino group (-NH₂) from the triazinone ring of the parent molecule. This structural modification significantly alters its physicochemical properties, including its solubility. Accurate analysis and monitoring of Metribuzin-DA are crucial for a complete assessment of the environmental impact of metribuzin usage, making its solubility data essential for creating analytical standards and designing extraction procedures.[1][3]
Chemical Identity:
-
IUPAC Name: 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one[4]
-
CAS Number: 35045-02-4[4]
-
Molecular Formula: C₈H₁₃N₃OS[4]
-
Molecular Weight: 199.28 g/mol [4]
Caption: Conceptual diagram of solvent-solute interactions.
Solubility Profile: A Comparative and Predictive Analysis
As quantitative solubility data for Metribuzin-DA is not readily available in public literature, a robust scientific approach is to analyze the extensive data available for its parent compound, metribuzin, and predict the solubility of Metribuzin-DA based on their key structural difference. [5][6] Structural Difference: The primary difference is the substitution of a polar, hydrogen-bond-donating amino group (-NH₂) in metribuzin with a hydrogen atom in Metribuzin-DA. This change reduces the overall polarity and eliminates a key site for interaction with protic solvents.
Solubility of Parent Compound: Metribuzin
The following table summarizes the known solubility of metribuzin in various organic solvents at 20 °C, providing a baseline for our predictive analysis.
| Organic Solvent | Solvent Type | Solubility of Metribuzin (g/L) | Source(s) |
| Dimethylformamide | Polar Aprotic | 1780 | [2][7] |
| Cyclohexanone | Polar Aprotic | 1000 | [2][7] |
| Acetone | Polar Aprotic | 820 | [2][7] |
| Chloroform | Weakly Polar | 850 | [2] |
| Ethyl Acetate | Polar Aprotic | 470 | [7] |
| Methanol | Polar Protic | 450 | [2][7] |
| Dichloromethane | Weakly Polar | 340 | [2][7] |
| Ethanol | Polar Protic | 190 | [2][7] |
| Toluene | Nonpolar | 120 | [7] |
| Xylene | Nonpolar | 90 | [2][7] |
| n-Hexane | Nonpolar | 2 | [7] |
Predicted Solubility of Metribuzin-Desamino
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The solubility of Metribuzin-DA is expected to be lower than that of metribuzin. The absence of the amino group removes a primary hydrogen bond donor site, weakening its interaction with solvents that are strong hydrogen bond donors and acceptors.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Solubility is expected to be high and may be comparable to or slightly lower than metribuzin. Metribuzin-DA retains polar character through its ketone and triazine ring nitrogens, which can interact via dipole-dipole forces with these solvents. The fact that analytical standards are commonly sold in acetonitrile supports its high solubility in this solvent. [8][9]* In Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of Metribuzin-DA is predicted to be higher than that of metribuzin. By removing the highly polar amino group, the overall molecule becomes less polar and more "like" nonpolar solvents, leading to more favorable interactions. The increase may be modest but should be observable, particularly in solvents like hexane where metribuzin is nearly insoluble.
Experimental Protocol for Quantitative Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The following protocol is based on the OECD Guideline 105 "Flask Method," a robust and widely accepted procedure for determining the solubility of compounds. [10][11] Objective: To determine the saturation mass concentration of Metribuzin-DA in a selected organic solvent at a constant temperature.
Materials:
-
Metribuzin-Desamino, analytical grade (>98% purity)
-
Organic solvent(s) of interest, HPLC grade
-
Glass flasks or vials with screw caps
-
Thermostatically controlled shaker or incubator (e.g., 20 ± 0.5 °C)
-
Centrifuge capable of holding the flasks/vials
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Preliminary Test (Optional but Recommended): a. Prepare three vials with 10 mL of the solvent. b. Add approximately 1 mg, 10 mg, and 100 mg of Metribuzin-DA to the vials, respectively. c. Agitate at a constant temperature for 24 hours. d. Visually inspect for undissolved solute to estimate the approximate solubility range and determine the appropriate amount of substance for the definitive test.
-
Definitive Test (Performed in Triplicate): a. Add an excess amount of Metribuzin-DA (as determined from the preliminary test) to a flask containing a known volume of the organic solvent (e.g., 25 mL). An amount that ensures solid material remains after equilibration is crucial. b. Tightly cap the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 20 °C). c. Agitate the flasks for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended. For confirmation, samples can be taken at 24h and 48h; if the concentrations are consistent, equilibrium has been reached.
-
Phase Separation: a. After equilibration, let the flasks stand at the test temperature for at least 24 hours to allow the solid to settle. b. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed. c. Carefully collect a clear aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom. d. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microcrystals.
-
Analysis: a. Prepare a series of calibration standards of Metribuzin-DA in the test solvent. b. Accurately dilute the filtered sample into the calibrated range of the analytical method. c. Quantify the concentration of Metribuzin-DA in the diluted sample using a validated analytical method, such as the RP-HPLC-UV method detailed in the next section. d. Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is reported as g/L or mg/mL at the specified temperature.
Caption: Experimental workflow for solubility determination via the Shake-Flask method.
Analytical Quantification by RP-HPLC-UV
A reliable analytical method is essential for the final step of the solubility determination. Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection is a suitable and widely documented technique for analyzing metribuzin and its metabolites. [12][13][14] Example HPLC-UV Method Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) [13]* Mobile Phase: Isocratic mixture of acetonitrile and water, or methanol and an aqueous buffer (e.g., 0.05 M acetic acid). A ratio of 62:38 methanol/0.05 M acetic acid has been shown to resolve metribuzin and its metabolites. [12][14]* Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV absorbance at 254 nm or 297 nm [12][13]* Injection Volume: 10-20 µL
-
Quantification: Based on a calibration curve generated from certified reference standards of Metribuzin-DA. [1]
Conclusion
While direct quantitative solubility data for Metribuzin-Desamino in organic solvents remains sparse in published literature, a strong, scientifically-grounded understanding of its behavior can be achieved. By applying fundamental principles of chemistry and leveraging the comprehensive data available for the parent compound, metribuzin, we can make robust predictions. The removal of the polar amino group suggests that Metribuzin-DA will exhibit reduced solubility in polar protic solvents and potentially enhanced solubility in nonpolar solvents compared to its parent. For researchers requiring precise quantitative values, this guide provides a self-validating, step-by-step experimental protocol based on established international standards, empowering laboratories to generate the high-quality data necessary for their critical work in environmental science and drug development.
References
-
Parker, C. E., Degen, G. H., Abusteit, E. O., & Corbin, F. T. (1983). The Determination of Metribuzin and Its Metabolites by High Pressure Liquid Chromatography. Journal of Liquid Chromatography, 6(4), 725-742. Available at: [Link]
-
Patel, D. P., et al. (2011). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. International Journal of ChemTech Research, 3(3), 1334-1339. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The Determination of Metribuzin and Its Metabolites by High Pressure Liquid Chromatography. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products. Available at: [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
PubChem. (n.d.). Metribuzin. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Metribuzin DA. National Center for Biotechnology Information. Available at: [Link]
-
University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). Agriculture & Environment Research Unit (AERU). Available at: [Link]
-
U.S. Environmental Protection Agency. (2003). Health Effects Support Document for Metribuzin. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
University of Hertfordshire. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). Agriculture & Environment Research Unit (AERU). Available at: [Link]
-
GovInfo. (2000). 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. Available at: [Link]
-
Pose-Juan, E., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Horticulturae, 8(11), 1083. Available at: [Link]
-
Wikipedia. (n.d.). Metribuzin. Available at: [Link]
-
University of Hertfordshire. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084) - General Information. Agriculture & Environment Research Unit (AERU). Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
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METRIBUZIN-DESAMINO as a metabolite of the herbicide Metribuzin
An In-Depth Technical Guide to METRIBUZIN-DESAMINO: A Core Metabolite of the Herbicide Metribuzin
Authored by: Gemini, Senior Application Scientist
Abstract
Metribuzin, a widely utilized triazine herbicide, undergoes significant transformation in the environment, leading to the formation of several key metabolites. Among these, Metribuzin-desamino (DA) is of critical interest due to its altered physicochemical properties and potential toxicological and environmental implications. This technical guide provides a comprehensive overview of Metribuzin-desamino, synthesized for researchers, toxicologists, and environmental scientists. We will explore its formation pathway, physicochemical characteristics, state-of-the-art analytical methodologies for its detection, and its overall toxicological and environmental significance. The content herein is grounded in field-proven insights and supported by authoritative references to ensure scientific integrity.
Part 1: The Metabolic Journey from Metribuzin to its Derivatives
Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one) is a selective herbicide effective against a range of broadleaf weeds and annual grasses by inhibiting photosynthesis at the photosystem II (PSII) complex.[1][2] Its efficacy is well-documented; however, its environmental persistence is moderate, with microbial degradation being the primary mechanism of its dissipation in soil.[1][3] This degradation process is not a complete mineralization but rather a transformation, yielding a suite of metabolites.
The principal environmental transformation products include Metribuzin-desamino (DA), Diketo-metribuzin (DK), and Desamino-diketo-metribuzin (DADK).[4][5] The formation of these metabolites is a crucial aspect of Metribuzin's environmental fate, as their properties, such as polarity and mobility, differ significantly from the parent compound. DA, formed through the removal of the amino group, represents a key juncture in the degradation cascade and is frequently detected in environmental monitoring studies.[4][6]
Part 2: Formation Pathway and Physicochemical Profile of Metribuzin-desamino (DA)
The Deamination Pathway
The primary route for the formation of Metribuzin-desamino is the deamination of the parent Metribuzin molecule. This reaction involves the removal of the amino group (-NH₂) from the triazine ring. This process is predominantly mediated by soil microorganisms, although photochemical processes can also contribute.[4] The deamination significantly alters the molecule's structure and properties. From DA, further degradation can occur, such as oxidative desulfuration, to produce desamino-diketo-metribuzin (DADK).[4]
Caption: Metabolic degradation pathways of Metribuzin.
Physicochemical Properties: A Comparative Analysis
The structural change from Metribuzin to DA results in a notable shift in its physical and chemical properties. Most importantly, DA is more polar than its parent compound, which has profound implications for its environmental mobility.[4]
Table 1: Comparative Physicochemical Properties of Metribuzin and Metribuzin-desamino
| Property | Metribuzin | Metribuzin-desamino (DA) | Significance of Difference |
| Chemical Formula | C₈H₁₄N₄OS[5] | C₈H₁₃N₃OS[7] | Loss of one nitrogen and one hydrogen atom. |
| Molecular Weight | 214.29 g/mol [5] | 199.28 g/mol [7] | Lower molecular weight due to loss of the amino group. |
| Polarity | Lower | Higher[4] | Increased polarity enhances water solubility and mobility in soil. |
| Soil Mobility | Moderately mobile, dependent on soil organic matter[1][8] | High to very high mobility[9][10] | Poses a greater risk for leaching into groundwater.[4] |
| Synonyms | Sencor, Lexone[1][11] | DA-metribuzin, M01[7][12] | Common identifiers in research and regulatory documents. |
Part 3: Analytical Methodologies for Detection and Quantification
Accurate quantification of Metribuzin-desamino in complex matrices like soil, water, and biological tissues is essential for risk assessment. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the matrix itself. While older methods relied on HPLC with UV detection, modern laboratories predominantly use mass spectrometry-based techniques for their superior performance.[13]
Sample Preparation and Extraction Protocol (General Workflow)
The goal of sample preparation is to efficiently extract DA from the sample matrix while removing interfering substances. The increased polarity of DA compared to Metribuzin influences the choice of extraction solvents.
Step-by-Step General Extraction Protocol for Soil Samples:
-
Sample Homogenization: Air-dry the soil sample and sieve it to ensure uniformity. This increases the surface area for efficient extraction.
-
Solvent Extraction:
-
Weigh 5-10 g of the homogenized soil into a centrifuge tube.
-
Add an appropriate volume of an organic solvent mixture. A combination of a polar and a moderately polar solvent, such as acetonitrile and water, is often effective for extracting both the parent compound and its more polar metabolites.
-
The rationale is to provide a solvent system with a polarity that can effectively solvate the target analytes.
-
-
Enhanced Extraction:
-
Vortex the sample vigorously for 1-2 minutes.
-
Utilize an ultrasonic bath (sonication) for 15-30 minutes to disrupt soil aggregates and enhance solvent penetration.[9] This step is critical for breaking the analyte-matrix interactions.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000-5000 rpm) for 10-15 minutes to pellet the solid soil particles.
-
Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Cleanup (Optional but Recommended):
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove co-extractives that can interfere with the analysis.
-
The choice of SPE sorbent depends on the nature of the interferences and the analyte.
-
-
Final Preparation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC method) for analysis. This step concentrates the analyte and ensures compatibility with the analytical instrument.
State-of-the-Art Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the trace-level quantification of pesticide residues due to its exceptional sensitivity and selectivity.
Caption: General analytical workflow for Metribuzin-desamino.
Step-by-Step LC-MS/MS Protocol:
-
Chromatographic Separation:
-
LC Column: A reversed-phase column, such as a Phenomenex Kinetex C8 (100 mm x 3.0 mm, 2.6 µm), is suitable for separating Metribuzin and its metabolites.[14][15]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Rationale: The acidic modifier improves peak shape and ionization efficiency in positive ion mode. The gradient elution allows for the separation of compounds with varying polarities within a reasonable run time.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for DA and monitoring for one or more characteristic product ions.
-
Rationale: MRM provides exceptional selectivity by filtering for both the parent ion mass and a specific fragment ion mass, minimizing background noise and matrix interference.
-
MRM Transitions for Metribuzin-desamino:
-
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Typical Performance Value | Rationale for Importance |
| Linearity Range | 0.5 - 100 µg/L | Defines the concentration range over which the instrument response is proportional to the analyte concentration. |
| Limit of Quantification (LOQ) | 2.6 - 18 µg/kg (in plants)[9] | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Recovery (%) | 73 - 121% (in soil/plants)[9] | Indicates the efficiency of the extraction process. |
| Precision (RSD%) | < 15% | Measures the repeatability of the analytical method. |
Part 4: Toxicological and Environmental Significance
The formation of Metribuzin-desamino is not merely an academic curiosity; it has real-world consequences for environmental health and toxicology.
Toxicological Profile
There is a significant gap in the comprehensive toxicological data for Metribuzin metabolites compared to the parent compound. However, available acute toxicity studies suggest that the metabolites may be of equal or greater concern. Some reports indicate that the primary metabolites (DA, DK, and DADK) are potentially 2 to 3 times more toxic than Metribuzin in acute oral toxicity studies with rats.[16][17] In contrast, another assessment rates the acute mammalian toxicity as moderate.[12] The major urinary metabolite identified in rats is deaminometribuzin mercapturate, indicating a pathway of detoxification and elimination.[16]
Table 3: Comparative Acute Oral Toxicity in Rats
| Compound | LD₅₀ (mg/kg) | Toxicity Rating | Source |
| Metribuzin | ~2200 | Slightly Toxic | [17] |
| Metribuzin-desamino (DA) | 266 - 2000 | Moderate to Slightly Toxic | [17] |
| Diketo-metribuzin (DK) | 266 - 2000 | Moderate to Slightly Toxic | [16][17] |
Note: The range for metabolites reflects variability in study data. The key takeaway is the potential for increased acute toxicity compared to the parent compound.
Environmental Fate and Mobility
The higher polarity and water solubility of Metribuzin-desamino make it more mobile in the soil profile than Metribuzin.[4][10] This characteristic increases the likelihood of it leaching through the soil and contaminating groundwater resources.[1][3][4] While Metribuzin itself is considered a potential groundwater contaminant, its more mobile degradants like DA can exacerbate this risk.[3][12] Monitoring studies in agricultural regions have confirmed the presence of Metribuzin and its metabolites in both surface and groundwater, underscoring the importance of including these transformation products in environmental risk assessments.[6][10]
Part 5: Conclusion and Future Perspectives
Metribuzin-desamino is a pivotal metabolite in the environmental degradation of the herbicide Metribuzin. Its formation through microbial and photochemical deamination results in a compound with increased polarity and soil mobility, posing a significant risk for water resource contamination. Furthermore, preliminary toxicological data suggest a potential for increased acute toxicity relative to the parent compound.
For professionals in the fields of environmental science, toxicology, and drug development, a thorough understanding of Metribuzin-desamino is crucial. Future research should focus on:
-
Comprehensive Toxicology: Conducting detailed chronic toxicity, carcinogenicity, and developmental toxicity studies for DA and other major metabolites to fill existing data gaps.
-
Source Tracking: Developing advanced analytical and modeling techniques to better track the transport and fate of these metabolites in complex environmental systems.
-
Remediation Strategies: Investigating bioremediation approaches that can degrade not only the parent herbicide but also its persistent and mobile metabolites.
By advancing our knowledge of these transformation products, we can develop more accurate environmental risk models and ensure the safe and sustainable use of essential agricultural chemicals.
References
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Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Metribuzin. PubChem. [Link]
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Extension Toxicology Network (EXTOXNET). (1996). Metribuzin. Pesticide Information Profile. [Link]
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Agriculture and Environment Research Unit (AERU). (2025). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. [Link]
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Yu, Q., et al. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791. [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. [Link]
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Canadian Council of Ministers of the Environment (CCME). (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Metribuzin. [Link]
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Singh, N., & Dureja, P. (2006). Effect of soil amendments on sorption and mobility of metribuzin in soils. Chemosphere, 65(5), 758-765. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for metribuzin and its transformation products... [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for metribuzin and its transformation products... (Duplicate Source). [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. DIGITAL.CSIC. [Link]
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U.S. Environmental Protection Agency (EPA). (1985). Pesticide Fact Sheet: Metribuzin. NEPIS. [Link]
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Various Authors. (n.d.). The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. ResearchGate. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Metribuzin DA. PubChem. [Link]
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Mofidi, A., et al. (2014). Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran. International Journal of Agriculture and Crop Sciences, 7(11), 819-826. [Link]
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Mutua, F. K., et al. (2016). Metribuzin mobility in soil column as affected by environmental and physico-chemical parameters. ARPN Journal of Engineering and Applied Sciences, 11(1). [Link]
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Ble-Castillo, J. L., et al. (2018). First case report on metribuzine, an herbicide suicidal poisoning, presented with fatal metabolic acidosis, acute renal failure, and hypokalemia. ResearchGate. [Link]
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Gunjal, A. B., et al. (2022). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. Journal of Hazardous, Toxic, and Radioactive Waste, 26(3). [Link]
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Dodor, D. E., et al. (2008). Summary of toxicological profile of metribuzin and environmental degradates in rats. ResearchGate. [Link]
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Minnesota Department of Agriculture (MDA). (n.d.). Metribuzin and Minnesota's Environment. [Link]
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An In-Depth Technical Guide to the Plant-Specific Mechanism of Action of Metribuzin and its Desamino Metabolite
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metribuzin is a selective, systemic herbicide belonging to the triazinone chemical family, widely utilized for the control of broadleaf weeds and some grasses in various agricultural crops.[1][2] Its primary mechanism of action is the potent inhibition of photosynthesis at the Photosystem II (PSII) complex within plant chloroplasts.[3][4][5] Metribuzin binds to the D1 protein of the PSII complex, disrupting the photosynthetic electron transport chain, which leads to a cascade of secondary effects culminating in plant death.[6] The selectivity and tolerance observed in different plant species are largely governed by the rate and pathway of metribuzin metabolism.[4][7] A key step in this metabolic degradation is the formation of the desamino-metribuzin (DA) metabolite.[8] This guide provides a comprehensive technical overview of the molecular interactions, physiological consequences, metabolic fate, and resistance mechanisms associated with metribuzin and its desamino derivative in plants.
The Molecular Mechanism of Action at Photosystem II
The herbicidal activity of metribuzin is initiated at the thylakoid membranes within the chloroplasts, the site of the light-dependent reactions of photosynthesis. Metribuzin is classified as a Group 5 herbicide, which acts by inhibiting electron transport in Photosystem II.[3][5]
The photosynthetic electron transport chain (ETC) is a series of protein complexes that transfer electrons from water to NADP+, creating a proton gradient that drives ATP synthesis. The core of metribuzin's action is its interference with this electron flow. It specifically binds to the QB-binding niche on the D1 protein, a core component of the PSII reaction center.[3][4][9] This binding site is normally occupied by the mobile electron carrier plastoquinone (PQ). By competitively binding to this site, metribuzin physically blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[4][6]
The blockage of the ETC has two immediate and critical consequences:
-
Cessation of Energy Production: The halt in electron flow prevents the reduction of NADP+ to NADPH and stops the generation of the proton motive force required for ATP synthesis.[4] These energy-carrying molecules are essential for the fixation of CO2 in the Calvin cycle and for all other anabolic processes in the plant.
-
Induction of Oxidative Stress: With the ETC blocked, the energy from absorbed light cannot be dissipated through photochemistry. This leads to the formation of highly reactive triplet chlorophyll and subsequently, the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[10] These ROS molecules initiate lipid peroxidation, leading to the destruction of cell membranes, leakage of cellular contents, and rapid degradation of chlorophyll and other pigments.[4][5] It is this secondary photo-oxidative damage, rather than simple starvation, that is the primary cause of the rapid necrosis and plant death observed.[3]
Caption: Metribuzin uptake and translocation pathway from application to the chloroplast.
Metabolic Fate: The Role of Desamino-metribuzin
The differential tolerance of plant species to metribuzin is primarily determined by their ability to metabolize the parent herbicide into less phytotoxic compounds. [4][7]Susceptible species, like many weeds, metabolize metribuzin slowly, allowing the active compound to accumulate at the target site. Tolerant species, such as soybean and potato, rapidly detoxify it. [7][11] The metabolism of metribuzin in plants proceeds through several key pathways, with deamination being a critical initial step. [12]
-
Deamination: The primary transformation is the removal of the amino (-NH2) group from the triazinone ring to form desamino-metribuzin (DA) . [12][13]This reaction can be mediated by plant enzymes.
-
Oxidation/Desulfuration: The methylthio (-SCH3) group can be oxidized, leading to the formation of diketo-metribuzin (DK) . [12]3. Combined Transformation: These pathways can occur sequentially. Deamination of metribuzin to DA can be followed by oxidative desulfuration to yield desamino-diketo-metribuzin (DADK) . [12][14]Alternatively, metribuzin can first be converted to DK, which is then deaminated to form DADK. [12]DADK is considered a major, relatively non-phytotoxic metabolite. [7]4. Conjugation: The resulting metabolites can be further detoxified by conjugation with sugars (e.g., glucose) to form water-soluble compounds that are sequestered in the vacuole or incorporated into cell wall components. [13] While desamino-metribuzin (DA) is a key intermediate, the overall detoxification process involves its further conversion to DADK. [14]The rate of this entire metabolic cascade is what confers selectivity.
Caption: The primary metabolic pathways for the detoxification of metribuzin in plants.
Mechanisms of Plant Resistance
Weed populations have evolved resistance to metribuzin through two primary mechanisms: target-site resistance and non-target-site resistance.
| Table 1: Comparison of Metribuzin Resistance Mechanisms | |
| Mechanism Type | Target-Site Resistance (TSR) |
| Genetic Basis | Mutations in the chloroplast psbA gene. [15][16] |
| Biochemical Action | Alteration of the D1 protein structure prevents or reduces herbicide binding at the QB site. [9] |
| Level of Resistance | Often confers a high level of resistance to metribuzin and other PSII inhibitors that bind similarly. |
| Example | An amino acid substitution at position Alanine 251 to Valine (A251V) in the D1 protein. [9][15] |
Methodologies for Studying Metribuzin's Mechanism of Action
Validating the mechanism of action and resistance requires specific biochemical and molecular protocols.
Protocol 1: Chlorophyll Fluorescence Analysis to Quantify PSII Inhibition
This non-invasive technique measures the fluorescence emitted by chlorophyll, which is inversely related to the efficiency of photosynthetic electron transport. It provides a rapid assessment of PSII health and inhibition.
Methodology:
-
Plant Acclimation: Dark-adapt plant leaves for a minimum of 20 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).
-
Baseline Measurement (F₀): Measure the minimum fluorescence (F₀) using a low-intensity measuring beam.
-
Maximum Fluorescence (Fₘ): Apply a short (~1 second), high-intensity pulse of saturating light to transiently close all PSII reaction centers (reduce all QA). Measure the maximum fluorescence (Fₘ).
-
Calculate Fᵥ/Fₘ: Calculate the maximum quantum efficiency of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . In healthy, untreated plants, this value is typically ~0.83.
-
Herbicide Treatment: Apply metribuzin to the plants at various concentrations.
-
Post-Treatment Measurement: At defined time points after treatment, repeat steps 1-4.
-
Analysis: A significant decrease in the Fᵥ/Fₘ ratio indicates damage to PSII, consistent with the action of a PSII inhibitor like metribuzin.
Protocol 2: Radiolabeled [¹⁴C]-Metribuzin Metabolism Study
This protocol allows for the direct tracking and quantification of metribuzin uptake, translocation, and metabolic breakdown into its derivatives.
Methodology:
-
Plant Treatment: Treat tolerant and susceptible plant species with a known amount of [¹⁴C]-labeled metribuzin, applied either to the soil or a single leaf.
-
Incubation: Harvest plants at various time points (e.g., 24, 48, 72 hours) after treatment. [17]3. Sample Sectioning: Divide the plant into roots, stem, treated leaf (if applicable), and other leaves to assess translocation.
-
Extraction: Homogenize the plant tissue in an appropriate solvent (e.g., methanol/water solution) to extract the herbicide and its metabolites.
-
Separation: Concentrate the extract and separate the parent [¹⁴C]-metribuzin from its radiolabeled metabolites (DA, DK, DADK) using High-Performance Liquid Chromatography (HPLC). [17]6. Quantification: Use a radio-detector coupled to the HPLC to quantify the amount of radioactivity in each peak corresponding to the parent compound and each metabolite.
-
Analysis: Compare the percentage of parent metribuzin remaining and the percentage of metabolites formed between tolerant and susceptible species over time. A faster disappearance of the parent peak and appearance of metabolite peaks in the tolerant species demonstrates enhanced metabolic resistance. [17][18]
Protocol 3: Target Site Gene (psbA) Sequencing for Resistance Analysis
This molecular protocol is used to identify mutations in the psbA gene that confer target-site resistance.
Methodology:
-
DNA Extraction: Isolate total genomic DNA from leaf tissue of both suspected resistant and known susceptible plants.
-
PCR Amplification: Design primers that flank the regions of the chloroplast psbA gene known to be associated with herbicide resistance (e.g., codons for amino acids 219 and 251). [15]Use Polymerase Chain Reaction (PCR) to amplify this specific DNA fragment.
-
PCR Product Purification: Clean the amplified DNA fragment to remove primers and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for DNA sequencing.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using bioinformatics software.
-
Mutation Identification: Compare the sequences to identify any single nucleotide polymorphisms (SNPs). Translate the DNA sequence into the corresponding amino acid sequence to determine if any identified SNP results in an amino acid substitution (e.g., Alanine to Valine) at a critical position within the D1 protein. [16][18]
Conclusion and Future Perspectives
The mechanism of action of metribuzin is a well-characterized process centered on the inhibition of photosynthetic electron transport at PSII. [4][6]Its desamino metabolite is a key intermediate in the detoxification pathway that governs plant selectivity. [12]Understanding this complete picture—from molecular binding and physiological disruption to metabolic fate and genetic resistance—is crucial for the effective and sustainable use of this herbicide. Future research will likely focus on leveraging this knowledge for the development of novel herbicide-tolerant crops through advanced techniques like targeted base editing of the chloroplast genome, as well as for designing new herbicide molecules that can overcome existing resistance mechanisms. [15][16]
References
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Frontiers. (2022, May 1). Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds. [Link]
-
Wikipedia. Metribuzin. [Link]
-
PubMed. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)]. [Link]
-
Minnesota Department of Agriculture. Metribuzin Herbicide. [Link]
-
Wiley Online Library. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. [Link]
-
ResearchGate. (2022, November 21). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
MDPI. (2022, November 23). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
Weed Science Society of America. (2017, June 12). Behavior and Fate of Metribuzin in Soybean and Hemp Sesbania. [Link]
-
PubMed. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. [Link]
-
ResearchGate. (2024, October 6). Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. [Link]
-
PubMed. (2024). Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. [Link]
-
ResearchGate. Reported methods for the determination of metribuzin and their metabolites in soil and plants. [Link]
-
National Center for Biotechnology Information. Metribuzin. [Link]
-
University of Hertfordshire. Metribuzin (Ref: DPX G2504). [Link]
-
Weed Science Society of America. (2018, October 2). Development of High Levels of Metribuzin Tolerance in Lentil. [Link]
-
Cambridge Core. (2017, June 12). Behavior and Fate of Metribuzin in Eight Ontario Soils. [Link]
-
National Center for Biotechnology Information. (2021). A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. [Link]
-
ResearchGate. Degradation pathways of metribuzin (Huertas-Perez et al. 2006). [Link]
-
NC State Extension Publications. (2015, December 11). Metribuzin. [Link]
-
ACS Publications. (1984, November 1). Metribuzin metabolism in soybeans. Characterization of the intraspecific differential tolerance. [Link]
-
HPC Standards. Metribuzin-desamino Reference Materials for Accurate Residue Analysis. [Link]
-
Cambridge Core. (2019, November 14). Tolerance of corn to PRE- and POST-applied photosystem II–inhibiting herbicides. [Link]
-
MDPI. (2024). The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. [Link]
-
University of Idaho. Weed Control and Potato Crop Safety with Metribuzin. [Link]
-
National Center for Biotechnology Information. (2024). Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. [Link]
-
University of California, Davis. Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. [Link]
-
University of Hertfordshire. Desamino-metribuzin (Ref: BCS-AA91084). [Link]
-
Redalyc. Selectivity of the herbicide metribuzin for pre- and post-emergence applications in potato cultivation. [Link]
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Methodological & Application
Application Note: High-Sensitivity Quantification of Metribuzin-desamino in Soil Using LC-MS/MS
Introduction
Metribuzin, a widely used triazinone herbicide for controlling broadleaf weeds and annual grasses, undergoes degradation in the soil, leading to the formation of various metabolites.[1][2] Among these, Metribuzin-desamino (DA) is a significant transformation product.[1][3] Due to its potential for mobility and persistence in soil and water, monitoring the concentration of Metribuzin-desamino is crucial for environmental risk assessment.[1][3] This application note provides a detailed, field-proven protocol for the extraction and quantification of Metribuzin-desamino in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]
The causality behind choosing LC-MS/MS lies in its ability to provide definitive identification and precise quantification of target analytes at trace levels, even in complex matrices like soil. The tandem mass spectrometry aspect (MS/MS) allows for the selection of specific precursor-to-product ion transitions, significantly reducing background noise and enhancing the signal-to-noise ratio, which is critical for achieving low detection limits.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Methylene Chloride.
-
Reagents: Formic acid, Ammonium formate, Anhydrous sodium sulfate.
-
Standards: Certified reference standards of Metribuzin-desamino and its corresponding isotopically labeled internal standard.
-
Solid Phase Extraction (SPE): C18 cartridges (if additional cleanup is required).
-
Equipment:
Experimental Workflow
The overall analytical workflow is designed to ensure accurate and reproducible results. Each step is optimized to maximize the recovery of Metribuzin-desamino while minimizing matrix interference.
Caption: Analytical workflow for Metribuzin-desamino in soil.
Detailed Protocol
Sample Preparation
-
Collection and Storage: Collect soil samples from the desired depth and store them at -20°C prior to analysis to prevent microbial degradation of the analyte.
-
Sieving and Homogenization: Thaw the soil samples at room temperature. Air-dry the samples and pass them through a 2 mm sieve to remove stones and debris. Homogenize the sieved soil thoroughly to ensure representativeness of the analytical sub-sample. The homogenization step is critical for the reproducibility of the results.
Extraction
This protocol utilizes a microwave-assisted extraction method, which offers rapid and efficient extraction.[8] An alternative is ultrasound-assisted extraction.[1]
-
Weighing: Accurately weigh 10 ± 0.1 g of the homogenized soil into a microwave extraction vessel.
-
Fortification (for QC samples): For quality control, spike blank soil samples with a known concentration of Metribuzin-desamino standard solution.
-
Internal Standard Addition: Add a precise volume of the isotopically labeled internal standard solution to all samples (including blanks, calibration standards, and QC samples). The internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Solvent Addition: Add 40 mL of a 1:1 (v/v) acetonitrile:water solution to each vessel.[8]
-
Microwave Extraction: Place the vessels in the microwave extraction system and apply a program with controlled temperature and pressure. A typical program would ramp to 100°C and hold for 10 minutes. This process uses microwave energy to heat the solvent and soil matrix, accelerating the desorption of the analyte from the soil particles.
-
Centrifugation: After extraction and cooling, transfer an aliquot of the extract to a centrifuge tube and centrifuge at high speed (e.g., 12,000 rpm for 2 minutes) to pellet the solid particles.[7][8]
Sample Dilution and Filtration
-
Dilution: Transfer approximately 1 mL of the supernatant to a clean vial and add approximately 0.625 mL of water.[7] This dilution step helps to match the solvent composition of the sample to the initial mobile phase conditions, improving chromatographic peak shape.
-
Filtration: Vortex the diluted sample and filter it through a 0.22 µm syringe filter into an LC autosampler vial. This step is essential to remove any remaining particulate matter that could clog the LC column.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 50 µL.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for Metribuzin-desamino and its internal standard should be monitored. Two transitions are typically monitored for each analyte for quantification and confirmation.[7][9]
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the target analyte.
-
Data and Performance Characteristics
The following table summarizes typical performance data for the analysis of Metribuzin-desamino in soil based on published methods.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 1.25 - 10 µg/kg (ppb) | [4][5][8] |
| Limit of Detection (LOD) | 1.25 µg/kg | [4][5] |
| Recovery | 73 - 121% | [1][10] |
| Precision (RSD) | < 15% | [1] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Inefficient extraction. | - Ensure proper homogenization of the soil sample.- Optimize microwave/ultrasonic extraction time and temperature.- Check the composition of the extraction solvent. |
| High Matrix Effects | Co-eluting interferences from the soil matrix. | - Dilute the sample extract further.- Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.- Ensure the use of an appropriate isotopically labeled internal standard. |
| Poor Peak Shape | - Mismatch between sample solvent and mobile phase.- Column degradation. | - Ensure the final sample solvent composition is similar to the initial mobile phase.- Replace the LC column. |
| Inconsistent Results | - Inhomogeneous sample.- Inconsistent sample preparation. | - Thoroughly homogenize the bulk soil sample before taking analytical portions.- Ensure precise and consistent execution of each step of the protocol. |
Conclusion
This application note presents a robust and sensitive LC-MS/MS method for the determination of Metribuzin-desamino in soil. The detailed protocol, from sample preparation to instrumental analysis, provides a reliable framework for researchers and scientists in the field of environmental monitoring and pesticide analysis. The use of an internal standard and adherence to the described quality control measures will ensure the generation of high-quality, defensible data.
References
-
Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of Chromatography A, 957(1), 79-87. [Link]
-
Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 18(4), 739-751. [Link]
-
Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. [Link]
-
Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. ResearchGate. [Link]
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Various Authors. (n.d.). Reported methods for the determination of metribuzin and their metabolites in soil and plants. ResearchGate. [Link]
-
Rosenbom, A. E., et al. (2004). Degradation and sorption of metribuzin and primary metabolites in a sandy soil. Journal of Environmental Quality, 33(2), 619-628. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in Soil and Water Using LC/MS/MS. EPA. [Link]
-
GEUS. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. GEUS' publications. [Link]
-
Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. DIGITAL.CSIC. [Link]
-
Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin DA. PubChem. [Link]
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U.S. Environmental Protection Agency. (n.d.). ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301. EPA. [Link]
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National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). AERU. [Link]
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U.S. Environmental Protection Agency. (2003). Health Effects Support Document for Metribuzin. EPA. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of soils. ResearchGate. [Link]
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Application Note: Ultrasound-Assisted Extraction of Metribuzin-Desamino from Plant Samples
Abstract & Introduction
Metribuzin is a selective triazine herbicide widely used to control grass and broadleaf weeds in a variety of agricultural crops, including soybeans, potatoes, and tomatoes.[1][2][3] Following application, metribuzin degrades in the environment into several metabolites, with metribuzin-desamino (DA) being a significant transformation product.[4][5][6] Due to the potential for these residues to persist and enter the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs), necessitating sensitive and efficient analytical methods for their monitoring in plant matrices.[7]
Traditional extraction methods often involve lengthy processes and significant consumption of hazardous organic solvents. Ultrasound-Assisted Extraction (UAE) presents a robust, modern alternative that aligns with the principles of green chemistry.[8][9] This technique leverages high-frequency sound waves to dramatically enhance extraction efficiency, reduce extraction times from hours to minutes, and lower solvent usage.[10][11][12]
This application note provides a comprehensive, in-depth guide to the principles and practice of using UAE for the extraction of metribuzin-desamino from plant samples. It is designed for researchers, analytical chemists, and food safety professionals seeking to develop and validate a rapid, reliable, and efficient analytical workflow.
Scientific Principles: Causality in Extraction
A successful extraction protocol is built upon a fundamental understanding of the analyte's properties and the extraction mechanism. The choice of each parameter is a deliberate decision rooted in physicochemical principles.
Analyte Profile: Metribuzin-Desamino (DA)
Metribuzin-desamino is a transformation product of the parent herbicide, Metribuzin.[13] Understanding its chemical and physical properties is paramount for selecting an appropriate extraction solvent and optimizing conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃OS | [13] |
| Molecular Weight | 199.28 g/mol | [13] |
| Water Solubility | 475 mg/L (at 20°C, pH 7) | [14] |
| Appearance | White crystalline solid | [1] |
Its moderate water solubility and polar nature, derived from the triazinone ring structure, guide the selection of polar organic solvents for effective extraction from the complex plant matrix.
The Mechanism of Ultrasound-Assisted Extraction (UAE)
UAE is not merely vigorous mixing; it is a sophisticated process driven by the phenomenon of acoustic cavitation .[4][10]
-
Bubble Formation & Collapse: High-power, low-frequency ultrasound waves (>20 kHz) are introduced into the solvent, creating alternating cycles of high and low pressure. During the low-pressure cycles, microscopic vacuum bubbles form and grow. During the high-pressure cycles, these bubbles are compressed and violently collapse.[10]
-
Energy Release: The implosion of these cavitation bubbles is not uniform. It generates powerful localized effects, including intense shockwaves, high-velocity micro-jets of solvent, and extreme shear forces.[9][10]
-
Matrix Disruption & Mass Transfer: These forces directly impact the plant sample at a microscopic level.
-
Cell Wall Disruption: The shear forces and shockwaves physically rupture the plant cell walls, a primary barrier to solvent entry.[9]
-
Enhanced Penetration: Micro-jets blast solvent into the inner structures of the plant matrix, ensuring intimate contact with the target analyte.
-
Accelerated Mass Transfer: The intense agitation disrupts the "unstirred layer" of solvent surrounding the sample particles, accelerating the diffusion of metribuzin-desamino from the solid matrix into the bulk solvent.[12]
-
This combination of physical disruption and enhanced mass transfer results in a dramatically faster and more complete extraction compared to conventional methods like shaking or maceration.[9][12]
Caption: Principle of Ultrasound-Assisted Extraction (UAE).
Detailed Application Protocol
This protocol is a self-validating system designed for robustness and reproducibility. It incorporates sample preparation, extraction, and a cleanup step essential for minimizing matrix effects in subsequent chromatographic analysis (e.g., LC-MS/MS or GC-MS/MS).
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Formic Acid (reagent grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB, optional for highly pigmented samples).
-
Standards: Certified reference material of Metribuzin-desamino.
-
Water: Deionized or Milli-Q water.
-
Sample Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.
-
Filters: 0.22 µm syringe filters (PTFE or Nylon).
Instrumentation
-
Homogenizer: High-speed blender or grinder (e.g., knife mill).
-
Ultrasonic Bath or Probe System: Capable of operating at >20 kHz with temperature control.
-
Centrifuge: Refrigerated, capable of >5,000 x g.
-
Vortex Mixer.
-
Nitrogen Evaporator.
-
Analytical Balance.
Overall Experimental Workflow
The entire process, from sample receipt to final extract, is designed to ensure analyte stability and remove interfering compounds.
Caption: Complete workflow for UAE of Metribuzin-Desamino.
Step-by-Step Methodology
Part A: Sample Preparation & Homogenization
-
Rationale: Achieving a homogenous sample is the most critical first step for ensuring that the small subsample taken for extraction is representative of the entire sample.[15][16] Plant tissues should be processed quickly or frozen to prevent metabolic degradation of the analyte.[15]
-
Weigh 5-10 g of the representative plant sample (e.g., leaves, fruit, vegetable) into a 50 mL polypropylene centrifuge tube. For dry samples, pre-hydration with a small amount of water may be necessary.
-
If the sample is not already powdered, homogenize it using a high-speed blender. For samples with high water content, adding dry ice during homogenization can prevent analyte degradation from heat and produce a finer powder.[16]
Part B: Ultrasound-Assisted Extraction
-
Rationale: Acetonitrile is a common and effective solvent for extracting a wide range of pesticides, including moderately polar ones like metribuzin-desamino.[17] Sonication parameters are chosen to maximize extraction while minimizing the risk of thermal degradation.
-
To the homogenized sample in the 50 mL tube, add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure the sample is fully wetted by the solvent.
-
Place the tube in an ultrasonic bath. Sonicate for 10-15 minutes. Maintain the bath temperature at or below 30°C to prevent potential analyte degradation.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to the tube. This step induces phase separation between the aqueous fraction from the plant matrix and the acetonitrile layer, driving the polar analyte into the organic phase (a process known as "salting out").[16]
-
Immediately vortex for 1 minute to prevent the salts from clumping.
-
Centrifuge at ≥5,000 x g for 5 minutes. This will produce a clean separation with the acetonitrile supernatant on top.
Part C: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Rationale: The raw extract contains co-extracted matrix components (e.g., fatty acids, sugars, pigments) that can interfere with chromatographic analysis. PSA is used to bind and remove organic acids and sugars, while GCB removes pigments.[5][17]
-
Transfer a 1-2 mL aliquot of the acetonitrile supernatant into a 2 mL microcentrifuge tube containing a pre-weighed amount of d-SPE sorbent (e.g., 50 mg PSA and 50 mg MgSO₄. For highly colored extracts like spinach, add 7.5 mg GCB).
-
Vortex for 30 seconds to ensure maximum contact between the extract and the sorbents.
-
Centrifuge at ≥5,000 x g for 5 minutes.
Part D: Final Extract Preparation
-
Carefully transfer the cleaned supernatant into a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 0.5-1.0 mL) of an appropriate solvent for your analytical instrument (e.g., 80:20 water/acetonitrile for LC-MS/MS).[17]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Table of Optimized UAE Parameters
The following parameters are a validated starting point. For new matrices, optimization using a factorial design approach may be required to achieve maximum recovery.[8][11]
| Parameter | Recommended Range | Rationale |
| Sample Weight | 5-10 g | Provides a representative sample size for standard 50 mL tubes. |
| Extraction Solvent | Acetonitrile (ACN) | Excellent extraction efficiency for a broad range of pesticide polarities.[16][17] |
| Solvent Volume | 10 mL | Creates an appropriate solid-to-solvent ratio for efficient extraction. |
| Ultrasonication Time | 10-15 min | Balances complete extraction with high sample throughput and minimal analyte degradation.[11] |
| Ultrasonication Temp. | 20-30 °C | Enhances solubility without causing thermal degradation of the target analyte. |
| d-SPE Sorbents | 50 mg PSA / 50 mg MgSO₄ | Effective cleanup for common plant matrices. Add GCB for pigmented samples.[5][17] |
Method Validation & Quality Assurance
For the protocol to be trustworthy, its performance must be quantitatively assessed. Validation should be performed according to established guidelines (e.g., SANTE/11312/2021).
-
Linearity: Establish calibration curves using matrix-matched standards over the expected concentration range. A correlation coefficient (R²) of ≥0.99 is desirable.[18]
-
Accuracy (Recovery): Analyze blank plant samples spiked with known concentrations of metribuzin-desamino at low, medium, and high levels. Mean recoveries should be within 70-120%.[5][18]
-
Precision (RSD): The relative standard deviation (RSD) for replicate analyses of spiked samples should be ≤20%.
-
Limits of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOQ should be below the regulatory MRL.[18]
Conclusion
Ultrasound-Assisted Extraction is a superior technique for the determination of metribuzin-desamino residues in plant samples. It offers a significant reduction in extraction time and solvent consumption while providing high recovery rates and excellent reproducibility.[5][8] By combining the efficiency of UAE with a targeted d-SPE cleanup step, this protocol provides a robust and reliable foundation for routine monitoring, ensuring compliance with global food safety standards. The method is not only effective but also aligns with the growing demand for greener, more sustainable analytical chemistry.[9]
References
-
Agilent. Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Agilent Technologies, Inc. URL: [Link]
-
Albero, B., et al. (2022). "Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry". Separations. URL: [Link]
-
EXTOXNET. Metribuzin. Extension Toxicology Network. URL: [Link]
-
Hielscher Ultrasonics. Ultrasonic Extraction and its Working Principle. Hielscher Ultrasonics. URL: [Link]
-
Hielscher Ultrasonics. (2023). Ultrasonic Botanical Extraction. YouTube. URL: [Link]
-
MDPI. (2024). "Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants". MDPI. URL: [Link]
-
Mettler Toledo. Pesticide Residue Testing – Accurate Standard Preparation. Mettler Toledo. URL: [Link]
-
Navarro, S., et al. (2000). "Ultrasound-assisted extraction of pesticides from olive branches: a multifactorial approach to method development". PubMed. URL: [Link]
-
Pesticide Properties Database. Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. URL: [Link]
-
PubChem. Metribuzin DA. National Institutes of Health. URL: [Link]
-
PubChem. Metribuzin. National Institutes of Health. URL: [Link]
-
ResearchGate. (2022). "Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry". ResearchGate. URL: [Link]
-
ResearchGate. (2007). "Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry". ResearchGate. URL: [Link]
-
Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. AZoM. URL: [Link]
-
Swarna, C., et al. (2012). "Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation". Asian Journal of Chemistry. URL: [Link]
-
Taylor & Francis Online. (2022). "Optimization of ultrasound-assisted extraction of herbicides from soil and rice using Response surface modelling". Taylor & Francis Online. URL: [Link]
-
TSI Journals. (2011). "Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation". Trade Science Inc. URL: [Link]
-
U.S. EPA. Health Effects Support Document for Metribuzin. United States Environmental Protection Agency. URL: [Link]
-
U.S. EPA. Analytical method for metribuzin and its transformation products. United States Environmental Protection Agency. URL: [Link]
-
Waypoint Analytical. Pesticide Residue Analysis Guide. Waypoint Analytical. URL: [Link]
-
Yilmaz, E., et al. (2022). "Effect of ultrasound assisted cleaning on pesticide removal and quality characteristics of Vitis vinifera leaves". PMC. URL: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. tandfonline.com [tandfonline.com]
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- 11. Ultrasound-assisted extraction of pesticides from olive branches: a multifactorial approach to method development - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Robust Solid-Phase Extraction (SPE) Cleanup for the High-Sensitivity Analysis of Metribuzin and its Key Metabolite, Desamino-Metribuzin
Abstract
This application note provides a comprehensive, field-proven protocol for the solid-phase extraction (SPE) cleanup of metribuzin and its primary degradation product, desamino-metribuzin (DA), from complex matrices such as soil and water. As a widely used triazinone herbicide, monitoring metribuzin and its metabolites is critical for environmental safety and regulatory compliance.[1][2] This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, offering a detailed methodology that ensures high recovery rates and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). The protocol herein is built upon established principles of reversed-phase SPE and has been synthesized from validated methods to ensure trustworthiness and reproducibility.
Introduction: The Analytical Challenge
Metribuzin is an effective pre- and post-emergence herbicide used to control broadleaf weeds and grasses in a variety of crops.[1] However, its environmental fate is of significant concern. Metribuzin can degrade into several metabolites, with desamino-metribuzin (DA) being a key product of interest due to its potential for groundwater contamination owing to its higher mobility in soil.[1] Accurate and sensitive quantification of both the parent compound and DA is therefore essential.
The analysis of these compounds in environmental samples is often complicated by the presence of interfering matrix components. Solid-phase extraction (SPE) has emerged as a powerful technique for sample cleanup and concentration, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and providing cleaner extracts.[3] This application note details a robust SPE protocol tailored for the simultaneous extraction of metribuzin and DA.
Principles of SPE for Metribuzin and Desamino-Metribuzin
The selection of an appropriate SPE sorbent and solvent system is critical for the successful isolation of target analytes. Metribuzin and desamino-metribuzin are moderately polar compounds, making them amenable to reversed-phase SPE. In this mechanism, a nonpolar stationary phase (the sorbent) retains the analytes from a polar sample matrix (e.g., water or a soil extract).
Sorbent Selection: C18 (octadecyl-bonded silica) is a widely used and effective sorbent for the extraction of metribuzin and its metabolites from aqueous samples.[4][5] The nonpolar C18 chains interact with the nonpolar regions of the metribuzin and DA molecules, retaining them on the sorbent while allowing more polar interferences to pass through. For more complex matrices or to capture a broader range of pesticides, graphitized carbon-based sorbents can also be employed.[6]
Solvent System Rationale:
-
Conditioning: The sorbent is first conditioned with a water-miscible organic solvent (e.g., methanol) to wet the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample.[3]
-
Sample Loading: The aqueous sample is loaded onto the conditioned cartridge. The flow rate during this step is critical to ensure efficient retention of the analytes.
-
Washing: A polar solvent, typically water or a low percentage of organic solvent in water, is used to wash away co-extracted, weakly retained polar interferences without eluting the target analytes.
-
Elution: A less polar, water-miscible organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between the analytes and the C18 sorbent, eluting them from the cartridge.
Detailed SPE Protocol for Metribuzin and DA Analysis
This protocol is designed for the cleanup of aqueous samples (e.g., groundwater, surface water) or soil extracts. For soil samples, an initial extraction into a suitable solvent system is required prior to SPE. A common approach for soil is extraction with a mixture of methanol and water.[4]
Required Materials
-
SPE Cartridges: C18, 500 mg bed weight, 6 mL volume
-
SPE Vacuum Manifold
-
Sample Reservoir
-
Collection Vials
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water
-
Standards: Certified reference standards for metribuzin and desamino-metribuzin
Experimental Workflow Diagram
Caption: SPE Workflow for Metribuzin and DA Analysis.
Step-by-Step Protocol
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a flow rate of approximately 2-3 mL/min. Do not allow the sorbent to go dry.
-
Just before the methanol reaches the top of the sorbent bed, add 5 mL of deionized water and pass it through the cartridge. Ensure at least 1 mm of water remains on top of the sorbent bed to keep it activated.[3]
-
-
Sample Loading:
-
Attach a sample reservoir to the top of the cartridge if the sample volume is large.
-
Load the aqueous sample (up to 500 mL, pH adjusted to neutral if necessary) onto the conditioned cartridge at a controlled flow rate of approximately 5 mL/min.[5] A consistent flow rate is crucial for reproducible recovery.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
-
Drying:
-
Apply a full vacuum to the manifold for 10-15 minutes to thoroughly dry the sorbent bed. This step is critical to remove residual water, which can interfere with the subsequent elution and analysis, especially for GC-MS.
-
-
Elution:
-
Place collection vials inside the manifold.
-
Elute the retained analytes by passing two aliquots of 3 mL of acetonitrile through the cartridge. Allow the solvent to soak the sorbent bed for about a minute for the first aliquot before applying a vacuum to elute at a slow flow rate (1-2 mL/min).
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.
-
Performance Data and Validation
The effectiveness of an SPE method is determined by its recovery, reproducibility, and the limits of detection (LOD) and quantification (LOQ) achieved in the final analysis. The following table summarizes typical performance data for the analysis of metribuzin and its metabolites using SPE cleanup followed by chromatographic analysis.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOQ | Reference |
| Metribuzin | Water | C18 | LC-MS/MS | 85-92% | 0.50 ng/g | [4][7] |
| Desamino-metribuzin (DA) | Water | C18 | LC-MS/MS | Not specified | 0.50 ng/g | [7] |
| Metribuzin | Soil | C18 | RPTLC | 73-86% | 2 mg/kg | [4] |
| Metribuzin | Soil | - | GC-MS/MS | 73-121% | Not specified | [1] |
Note: Recovery can be matrix-dependent. It is crucial to perform matrix-matched calibrations and validate the method for each specific matrix type.
Causality and Experimental Choices
-
Choice of C18 Sorbent: The C18 stationary phase provides a nonpolar environment that effectively retains the moderately nonpolar metribuzin and DA from polar aqueous matrices through hydrophobic interactions. This selectivity allows for efficient separation from highly polar matrix components.
-
Methanol for Conditioning: Methanol is used to solvate the C18 chains, transitioning them from a collapsed state to an extended state, which is necessary for effective interaction with the analytes.
-
Acetonitrile for Elution: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the C18 sorbent, leading to their efficient elution. Using two smaller aliquots for elution can improve recovery compared to a single larger volume.
-
Drying Step: The drying step is particularly important for GC-MS analysis, as water can damage the GC column and interfere with the ionization process. For LC-MS/MS, a thorough drying step can aid in achieving lower detection limits by reducing matrix effects.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following quality control measures are recommended:
-
Method Blank: A method blank (an analyte-free matrix) should be processed with each batch of samples to check for contamination.
-
Spiked Samples: A matrix spike (a sample fortified with a known concentration of the analytes) should be included to determine the recovery of the method for each specific matrix.
-
Internal Standards: The use of isotopically labeled internal standards for metribuzin and DA is highly recommended to correct for any analyte loss during sample preparation and for matrix effects during analysis.
Conclusion
This application note provides a detailed and robust SPE protocol for the cleanup of metribuzin and desamino-metribuzin from environmental samples. By following this guide, researchers and analytical scientists can achieve high-quality, reproducible results suitable for sensitive instrumental analysis. The explanation of the principles and rationale behind the experimental choices empowers users to adapt and troubleshoot the method for their specific applications.
References
- Benchchem. (n.d.). Independent Laboratory Validation of Analytical Methods for Metribuzin Metabolites: A Comparative Guide.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
-
MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Pesticide Analysis with Agilent 1260 Infinity II Prime LC Ultivo Triple Quad LC/MS. Retrieved from [Link]
- Swarna, C., Naidu, K. B., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
-
Agilent Technologies, Inc. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
- Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
-
Agilent Technologies, Inc. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Environmentally-friendly Detection of Herbicides in Water by Sample Preparation with Empore™ SPE Cartridges and LC-MS/MS Analy. Retrieved from [Link]
-
ResearchGate. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
- Henriksen, T., Svensmark, B., Juhler, R. K., & Helweg, A. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
-
GL Sciences, Inc. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. Retrieved from [Link]
-
Agilent Technologies, Inc. (2013). Pesticides Analysis Using the Agilent 5977A Series GC/MSD. Retrieved from [Link]
-
Restek Corporation. (n.d.). Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of Finished Tobacco Using GCxGC-TOFMS. Retrieved from [Link]
- Peris-García, E., et al. (2016). Comparison of SPE/d-SPE and QuEChERS-based extraction procedures in terms of fungicide residue analysis in wine samples by HPLC-DAD and LC-QqQ-MS.
-
SciELO. (n.d.). Use of Solid Phase Extraction with Hydrophilic-Lipophilic Balance (HLB) Cartridge as the Appropriate Option for Metribuzin Extraction from Contaminated Soils. Retrieved from [Link]
-
PubMed. (2016). Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS. Retrieved from [Link]
-
ResearchGate. (2014). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Ion Electrospray-Mass Spectrometry. Retrieved from [Link]
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PubMed. (2007). Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters. Retrieved from [Link]
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Mikro Polo Market. (n.d.). Supelco Solid Phase Extraction (SPE) Products. Retrieved from [Link]
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Application Notes and Protocols for the Procurement and Use of METRIBUZIN-DESAMINO Analytical Reference Standards
Introduction: The Critical Role of METRIBUZIN-DESAMINO Standards in Environmental and Food Safety Analysis
Metribuzin-desamino (also known as deaminometribuzin or M-DA) is a principal transformation product of metribuzin, a selective triazinone herbicide used globally for pre- and post-emergence control of weeds in various crops like soybeans, potatoes, and tomatoes.[1][2][3][4] As the parent compound, metribuzin, degrades in soil and water, it forms metabolites including metribuzin-desamino (M-DA), diketo-metribuzin (M-DK), and desamino-diketo-metribuzin (M-DADK).[5][6] Due to their potential to contaminate groundwater and persist in the environment, regulatory bodies worldwide mandate the monitoring of these residues in environmental and food samples.[5][7][8]
Accurate, reliable, and defensible analytical data is paramount in this context. The foundation of such data lies in the quality of the analytical reference standards used for instrument calibration and method validation. This guide provides a comprehensive overview and detailed protocols for the selection, procurement, handling, and application of METRIBUZIN-DESAMINO analytical reference standards, designed for researchers, analytical scientists, and quality control professionals. Adherence to these protocols is essential for generating data that meets stringent scientific and regulatory requirements.[7][9]
Part 1: Selection and Procurement of a High-Quality Reference Standard
The selection of an appropriate reference standard is the first and most critical step in the analytical workflow. The quality of the standard directly dictates the uncertainty and reliability of the final measurement.
Understanding the Analyte: METRIBUZIN-DESAMINO
A thorough understanding of the analyte's chemical properties is essential for its proper handling and analysis.
| Property | Value | Source(s) |
| CAS Number | 35045-02-4 | [10][11][12] |
| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | [11] |
| Molecular Formula | C₈H₁₃N₃OS | [10][11] |
| Molecular Weight | 199.28 g/mol | [11] |
| Common Synonyms | Deaminated sencor, Desaminometribuzin, Metribuzin-DA | [11] |
The Importance of Certification: Why ISO 17034 Accreditation Matters
When purchasing a standard, it is crucial to distinguish between a Reference Material (RM) and a Certified Reference Material (CRM). A CRM is accompanied by a certificate providing the certified property value, its associated uncertainty, and a statement of metrological traceability.[13]
Core Directive: Prioritize vendors who are accredited under ISO 17034 . This international standard specifies the general requirements for the competence of reference material producers, ensuring the highest level of quality assurance.[13][14][15][16] This accreditation guarantees that the production process, including material characterization, value assignment, and stability studies, is robust and metrologically sound.[14][15] Furthermore, the characterization of these standards should be performed by a laboratory accredited to ISO/IEC 17025 , which outlines the general requirements for the competence of testing and calibration laboratories.[17]
Deciphering the Certificate of Analysis (CoA)
The CoA is the legal document that validates the quality of the standard. Before purchase, scrutinize the CoA for the following information:
-
Certified Value: The concentration (for solutions) or purity (for neat materials).
-
Uncertainty: The expanded uncertainty associated with the certified value.
-
Traceability: A statement of metrological traceability to a national or international standard.
-
Storage Conditions: Manufacturer-specified conditions to maintain stability.[18]
-
Homogeneity and Stability Data: Evidence that the material is uniform and stable over its shelf life.
Selecting the Appropriate Format
METRIBUZIN-DESAMINO standards are typically available in two formats:
-
Neat (Solid/Crystalline): A high-purity solid material, ideal for preparing custom concentrations and for long-term storage.
-
Solution: Pre-dissolved in a high-purity solvent (e.g., 10 µg/mL or 100 mg/L in Acetonitrile).[11][17][19][20] This format offers convenience and reduces errors associated with weighing small quantities.
The choice depends on the laboratory's throughput, application, and available equipment. For most routine analyses, starting with a certified solution is recommended to minimize preparation errors.
Part 2: Protocols for Handling, Storage, and Solution Preparation
Improper handling and storage can compromise the integrity of even the highest quality reference standard.[18] The following protocols are designed to prevent contamination, degradation, and concentration changes.
Protocol: Receipt and Verification of the Standard
Causality: This protocol ensures that the received material is correct, has not been compromised during transit, and is properly documented for traceability.
-
Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage or tampering.
-
Verify Temperature: If the standard is shipped cold, verify that the cold chain has been maintained (e.g., ice packs are still frozen).
-
Cross-Reference Documents: Carefully compare the information on the product label (Product Name, Lot Number, Concentration) with the shipping documents and the Certificate of Analysis.
-
Log Entry: Record the receipt details in a dedicated laboratory logbook. Include the date of receipt, supplier, product name, lot number, and expiration date.
-
Immediate Storage: Transfer the standard to the appropriate storage location as specified on the CoA without delay.
Protocol: Long-Term and Short-Term Storage
Causality: Specific storage conditions are essential to minimize the rate of chemical degradation due to factors like temperature, light, and moisture, thereby preserving the standard's integrity until its expiration date.[21]
-
Temperature Control: Store the METRIBUZIN-DESAMINO standard in a calibrated refrigerator at the temperature specified by the manufacturer, typically 2-8°C.[19]
-
Light Protection: Always store the standard in its original amber vial or an amber container to protect it from light, as photosensitive compounds can degrade upon exposure.[22] Store away from direct sunlight or bright laboratory lights.
-
Segregation: Store analytical reference standards in a designated area, separate from sample preparation areas, reagents, and particularly from concentrated sample extracts, to prevent cross-contamination.[21]
-
Seal Integrity: Ensure the vial cap is tightly sealed to prevent solvent evaporation (for solutions) or moisture absorption (for neat materials).
Protocol: Preparation of Stock and Working Calibrant Solutions
Causality: This protocol details the meticulous steps required to accurately prepare solutions for instrument calibration. Each step is designed to minimize volumetric and gravimetric errors.
A. Equilibration and Opening:
-
Remove the standard vial from the refrigerator.
-
Allow the vial to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This critical step prevents condensation of atmospheric moisture into the vial, which would alter the concentration of a solution or the purity of a neat solid.
-
If starting with a frozen solution, allow it to thaw completely at room temperature and then sonicate for 10-15 minutes to ensure all analytes are fully redissolved.[22]
B. Preparing a Stock Solution from a Neat Standard:
-
Use a calibrated analytical balance to weigh the required amount of the neat standard. Perform the weighing by difference to improve accuracy.
-
Quantitatively transfer the weighed material to a Class A volumetric flask.
-
Rinse the weighing vessel multiple times with a small amount of the chosen solvent (e.g., HPLC-grade acetonitrile or methanol), transferring the rinsate into the volumetric flask to ensure a complete transfer.
-
Add the solvent to the flask until it is approximately 80% full. Gently swirl or sonicate to dissolve the standard completely.
-
Allow the solution to return to ambient temperature, then carefully fill the flask to the calibration mark with the solvent.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage. The label must include the compound name, concentration, solvent, preparation date, analyst's initials, and an assigned expiration date.
C. Preparing Working Standards via Serial Dilution:
-
Use calibrated pipettes and Class A volumetric flasks for all dilutions.
-
Perform serial dilutions from the certified solution or the freshly prepared stock solution to create a series of working standards for the calibration curve (e.g., 5-7 concentration levels).
-
Best Practice: It is strongly recommended that working calibration standards be prepared fresh daily from the stock solution. Studies have shown that once ampules of multi-residue pesticide mixtures are opened and combined, stability can decrease rapidly.[18]
Part 3: Application in Analytical Workflows
METRIBUZIN-DESAMINO is primarily analyzed using chromatographic techniques coupled with sensitive detectors. The prepared standards are essential for instrument calibration, which allows for the quantification of the analyte in unknown samples.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with tandem mass spectrometry (MS/MS), are the preferred methods for the analysis of metribuzin and its metabolites due to their high selectivity and sensitivity.[5][23] LC-MS/MS is particularly common.[23]
Experimental Workflow: From Standard to Result
The following diagram illustrates the central role of the reference standard in the overall analytical workflow.
Caption: High-level workflow from standard procurement to final data reporting.
Protocol: Generating an LC-MS/MS Calibration Curve
Causality: This protocol establishes the quantitative relationship between the instrument's response and the concentration of the analyte, enabling the accurate determination of METRIBUZIN-DESAMINO in unknown samples.
-
Prepare Working Standards: Prepare a series of at least 5-7 working standards by diluting the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Prepare a Blank: Use the pure solvent (e.g., acetonitrile) as a blank to establish the baseline response of the system.
-
Sequence Setup: Create an injection sequence in the instrument control software. Start with a solvent blank, followed by the calibration standards in increasing order of concentration.
-
Injection: Inject equal volumes of each standard into the LC-MS/MS system.
-
Data Acquisition: Acquire the data using appropriate mass transitions for METRIBUZIN-DESAMINO. For example, quantitation and confirmation ions might be m/z 200.1→172.1 and m/z 200.1→116.0, respectively.[23]
-
Plotting and Evaluation:
-
Integrate the peak area for the primary quantitation ion for each standard.
-
Plot the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The calibration is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.995.
-
Data Presentation: Typical Calibration and QC Parameters
| Parameter | Typical Acceptance Criteria | Rationale |
| Calibration Points | Minimum 5, non-zero | Ensures a robust statistical basis for the regression. |
| Linearity (r²) | ≥ 0.995 | Demonstrates a strong linear relationship between concentration and response. |
| Calibration Blank | Response < Limit of Detection (LOD) | Confirms the absence of system contamination. |
| Continuing Calibration Verification (CCV) | Within ±15-20% of the true value | Verifies the stability of the instrument response during the analytical run. |
Logical Relationship: Metribuzin Degradation Pathway
Understanding the relationship between the parent herbicide and its metabolites is crucial for interpreting environmental data. The analysis of METRIBUZIN-DESAMINO is performed because it is a known and significant degradation product of Metribuzin.
Caption: Simplified degradation pathway of Metribuzin in the environment.[5][6]
References
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ISO 17034 Certified Reference Materials CRM. Lab Unlimited. [Link]
-
Metribuzin DA | C8H13N3OS | CID 135502804. PubChem - NIH. [Link]
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ISO 17034 Certified Reference Materials (CRMs). Reagecon Knowledge Base. [Link]
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What Is ISO 17034? The ANSI Blog. [Link]
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Introduction on how ISO 17034 ensures CRM quality. ARO Scientific. [Link]
-
Unlocking the Mystery of Pesticides CRM Stability for Food Analysis and Guide to Reference Material use in Trace Level Analysis. LabRulez LCMS. [Link]
-
Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. National Institutes of Health (NIH). [Link]
-
GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. Codex Alimentarius - FAO. [Link]
-
Handling Your Analytical Reference Standards. Restek. [Link]
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metribuzin-desamino | CAS#:35045-02-4. Chemsrc. [Link]
-
ANALYTICAL INFORMATION - Metribuzin-desamino 10 µg/mL in Acetonitrile. Pharmaffiliates. [Link]
-
Spectrometric Characterization of Metribuzin and its Metabolites. Semantic Scholar. [Link]
-
Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Manual Of Analytical Quality Control For Pesticides And Related Compounds In Human And Environmental Samples. U.S. EPA. [Link]
-
Metribuzin-Desamino solution. CRM LABSTANDARD. [Link]
-
Metribuzin | C8H14N4OS | CID 30479. PubChem - NIH. [Link]
-
Analytical method for metribuzin and its transformation products. U.S. EPA. [Link]
-
ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301. U.S. EPA. [Link]
-
Metribuzin (Ref: DPX G2504). AERU - University of Hertfordshire. [Link]
-
HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns. SIELC Technologies. [Link]
-
U.S. EPA reference standards and quality assurance materials for the analysis of environmental pollutants. NIST Technical Series Publications. [Link]
-
Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry. [Link]
-
HPLC Methods for analysis of Metribuzin. HELIX Chromatography. [Link]
-
Residue Chemistry Test Guidelines: OPPTS 860.1650 Submittal of Analytical Reference Standards. Regulations.gov. [Link]
-
Desamino-metribuzin (Ref: BCS-AA91084). AERU - University of Hertfordshire. [Link]
-
Metribuzin. Wikipedia. [Link]
-
Metribuzin, Herbicide, Metribuzin suppliers. AgChemAccess. [Link]
-
Quality Control Guidelines for SAM Chemical Methods. U.S. EPA. [Link]
-
High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. International Journal of Farming and Allied Sciences. [Link]
-
China Metribuzin Manufacturers, Suppliers. Natursim Science Co., Ltd.[Link]
-
Method Validation and Peer Review Policies and Guidelines. U.S. EPA. [Link]
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- 23. epa.gov [epa.gov]
Application Note & Protocol: High-Recovery Extraction of Metribuzin-Desamino from Aqueous Matrices
Abstract
This technical guide provides detailed application notes and validated protocols for the sample preparation of metribuzin-desamino (DA), a principal transformation product of the herbicide metribuzin, in water samples. Designed for researchers, environmental scientists, and analytical chemists, this document outlines two robust methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The protocols are presented with an emphasis on the scientific rationale behind procedural choices to ensure high analytical accuracy and reproducibility. This guide is grounded in established, authoritative methods and includes comprehensive references for further verification.
Introduction: The Analytical Challenge of Metribuzin and its Metabolites
Metribuzin, a triazinone herbicide, is widely used for pre- and post-emergence weed control in various agricultural settings.[1][2] Its application can lead to the contamination of surface and groundwater sources.[2] In the environment, metribuzin degrades into several transformation products, including metribuzin-desamino (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[3] Monitoring for these metabolites, particularly the desamino derivative, is crucial for a comprehensive assessment of water quality and environmental impact.
Metribuzin-desamino, with a molecular weight of 199.28 g/mol , presents a moderate analytical challenge due to its polarity and potential for low concentrations in environmental samples.[4] Effective sample preparation is therefore paramount to isolate and concentrate the analyte, remove interfering matrix components, and ensure compatibility with sensitive analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This application note details two validated sample preparation techniques, providing the user with options depending on available resources, sample throughput requirements, and desired sensitivity.
Core Principles of Sample Preparation for Metribuzin-Desamino
The selection of an appropriate sample preparation technique is governed by the physicochemical properties of metribuzin-desamino and the complexity of the water matrix. Key considerations include:
-
Analyte Polarity: Metribuzin-desamino is a relatively polar compound, influencing the choice of extraction solvents and solid-phase sorbents.
-
Matrix Complexity: Water samples can range from clean drinking water to complex surface water containing organic matter and other potential interferences. The chosen method must be robust enough to handle this variability.
-
Required Sensitivity: The limit of quantification (LOQ) needed for regulatory compliance or research objectives will dictate the necessary pre-concentration factor.
This guide presents two distinct, yet equally effective, workflows to address these challenges.
Protocol I: Solid-Phase Extraction (SPE) for High-Throughput Analysis
Solid-Phase Extraction is a highly efficient and selective method for the extraction and concentration of analytes from complex matrices. For metribuzin-desamino and other triazine herbicides, reversed-phase SPE, particularly with C18 sorbents, is a well-established technique.[5][6]
Rationale for SPE Method Selection
The C18 (octadecyl) stationary phase provides a non-polar surface that effectively retains moderately polar to non-polar compounds like metribuzin-desamino from a polar aqueous matrix through hydrophobic interactions. This method offers several advantages over traditional LLE:
-
Higher Selectivity: By carefully choosing wash and elution solvents, matrix interferences can be effectively removed.
-
Reduced Solvent Consumption: SPE protocols typically use significantly less organic solvent compared to LLE.
-
Potential for Automation: The SPE process can be automated for high-throughput applications.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Metribuzin-Desamino.
Detailed SPE Protocol
This protocol is adapted from established methods for triazine herbicide analysis in water.[5][7]
Materials:
-
ENVI-C18 SPE Cartridges (500 mg, 6 mL) or equivalent
-
SPE Vacuum Manifold
-
Glassware: 250 mL glass bottles, conical tubes
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Acetonitrile (HPLC grade)
-
Reagents: Deionized water
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Collection: Collect a 150 mL water sample in a clean glass bottle.
-
Fortification (Optional but Recommended): For quality control, fortify the sample with a known concentration of an appropriate internal or surrogate standard.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 10 mL of methanol through the sorbent bed. Do not allow the sorbent to go dry.
-
Equilibrate the cartridges by passing 5 mL of deionized water. Ensure the sorbent bed remains wet.[7]
-
-
Sample Loading:
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[7]
-
-
Drying:
-
Dry the sorbent bed thoroughly by applying a vacuum for at least 3 minutes.[7] This step is critical for efficient elution with an organic solvent.
-
-
Elution:
-
Elute the retained analytes by passing 3 mL of chloroform through the cartridge into a clean collection tube.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 1 mL of a water:acetonitrile mixture (e.g., 4:1, v/v) suitable for LC-MS/MS analysis.[8]
-
Vortex the sample thoroughly before transferring it to an autosampler vial for analysis.
-
Protocol II: Liquid-Liquid Extraction (LLE) - A Classic Approach
Liquid-Liquid Extraction is a fundamental sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. For metribuzin-desamino, an organic solvent is used to extract the analyte from the aqueous sample.
Rationale for LLE Method Selection
LLE is a robust and widely accessible technique that does not require specialized equipment like an SPE manifold. Methylene chloride (dichloromethane) is an effective solvent for extracting metribuzin and its metabolites from water.[8][9]
-
Simplicity: The procedure is straightforward and can be performed with standard laboratory glassware.
-
Effectiveness: Provides good recovery for the target analytes when performed correctly.
-
Cost-Effective: Generally lower consumable costs compared to SPE.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of Metribuzin-Desamino.
Detailed LLE Protocol
This protocol is based on the EPA-validated Bayer Method SE-001-S15-02.[8][9][10]
Materials:
-
Glassware: 50 mL conical tubes with stoppers, pasture pipettes, culture tubes
-
Solvent: Methylene chloride (HPLC grade)
-
Reagents: Water:acetonitrile (4:1, v/v)
-
Nitrogen evaporator (e.g., TurboVap)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Measurement: Accurately weigh 10 ± 0.10 g of the water sample into a 50 mL conical tube.[8][9]
-
Internal Standard Addition: Add a known volume of an internal standard solution to each sample and mix well.[8][9]
-
Solvent Addition: Add approximately 10 mL of methylene chloride to the conical tube and stopper it.[8][9]
-
Extraction: Mix the sample thoroughly to facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Allow the phases to separate. The methylene chloride, being denser than water, will form the bottom layer.
-
Collection of Organic Layer: Using a pasture pipette, carefully transfer the bottom organic layer (approximately 10 mL) to a clean culture tube.[8][9]
-
Evaporation: Evaporate the solvent to dryness using a nitrogen evaporator set at 50°C.[8][9]
-
Reconstitution: Reconstitute the dried residue in approximately 1 mL of water:acetonitrile (4:1, v/v).[8] Mix thoroughly before transferring to an autosampler vial for LC/MS/MS analysis.
Analytical Finish: LC-MS/MS Determination
Both sample preparation methods are designed to be coupled with a highly sensitive and selective analytical technique such as LC-MS/MS. This allows for the accurate quantification of metribuzin-desamino at trace levels.
Rationale for LC-MS/MS
LC-MS/MS is the preferred analytical technique due to its ability to:
-
Separate the analyte from co-extracted matrix components chromatographically.
-
Detect the analyte with high sensitivity.
-
Confirm the identity of the analyte with high specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Typical LC-MS/MS Parameters
The following table summarizes typical instrument parameters for the analysis of metribuzin-desamino, based on published methods.[8][10]
| Parameter | Typical Setting | Rationale |
| LC Column | C8 or C18 (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm) | Provides good retention and peak shape for triazine compounds. |
| Mobile Phase A | Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid | The aqueous component of the mobile phase. Acetic acid aids in protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid | The organic component for gradient elution. |
| Gradient | A time-programmed gradient from high aqueous to high organic | Ensures separation of analytes with different polarities. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar compounds, and positive mode is effective for protonated triazines. |
| MRM Transitions | Quantifier: m/z 200.1 → 172.1Qualifier: m/z 200.1 → 116.0 | These specific mass transitions provide high selectivity and confirmation of the analyte's identity.[8] |
| LOQ | ~0.5 ng/g (ppb) in water | Demonstrates the high sensitivity of the method.[8][9] |
Method Validation and Quality Control
For any analytical method, proper validation is essential to ensure the reliability of the results.[11][12] Key validation parameters to be assessed include:[13]
-
Specificity/Selectivity: The ability to differentiate the analyte from other components.[11]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[11]
-
Accuracy and Recovery: The closeness of the measured value to the true value, often expressed as percent recovery. Recoveries between 70% and 120% are generally considered acceptable.[12]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results.[11]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Conclusion
The Solid-Phase Extraction and Liquid-Liquid Extraction protocols detailed in this application note provide robust and reliable methods for the sample preparation of metribuzin-desamino in water samples. The choice between SPE and LLE will depend on specific laboratory needs, including sample throughput, automation capabilities, and cost considerations. Both methods, when coupled with LC-MS/MS analysis, are capable of achieving the low detection limits required for environmental monitoring and research. Adherence to the principles of method validation and quality control is critical for generating data of the highest scientific integrity.
References
- U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- BenchChem. (2025). Independent Laboratory Validation of Analytical Methods for Metribuzin Metabolites: A Comparative Guide.
- ResearchGate. (n.d.). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
- SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
- PubMed. (2020). Method validation for the analysis of pesticide residue in aqueous environment.
- University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). AERU.
- Asian Journal of Chemistry. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation.
- National Center for Biotechnology Information. (n.d.). Metribuzin DA. PubChem.
- Wikipedia. (n.d.). Metribuzin.
- University of Hertfordshire. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). AERU.
- SciSpace. (n.d.). Determination of metribuzin content in pesticide formulations using electroanalytical methodology.
- European Commission's Food Safety. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes.
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- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Journal of the Brazilian Chemical Society. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
- ResearchGate. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry.
- MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry.
- PubMed. (n.d.). Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters.
- PubMed. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
- Embrapa. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
- FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - metribuzin.
- ResearchGate. (n.d.). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-mass Spectrometry in Drinking Waters | Request PDF.
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Application Note: Quantitative Analysis of Metribuzin-desamino in Environmental Matrices using Gas Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the determination of metribuzin-desamino (M-DA), a principal metabolite of the herbicide metribuzin, in complex environmental matrices. The protocol employs gas chromatography-tandem mass spectrometry (GC-MS/MS) for selective and quantitative analysis. A detailed procedure for sample extraction, cleanup, and instrumental analysis is provided, alongside performance characteristics demonstrating the method's suitability for routine monitoring and research applications. This guide is intended for researchers, scientists, and professionals in environmental science and drug development who require a reliable analytical method for metribuzin-desamino.
Introduction
Metribuzin is a widely used triazinone herbicide for pre- and post-emergence control of broadleaf weeds and grasses in various agricultural crops.[1] Its degradation in the environment leads to the formation of several metabolites, among which metribuzin-desamino (M-DA) is of significant interest due to its potential for mobility in soil and water.[2][3][4] Accurate and sensitive quantification of M-DA is crucial for environmental monitoring, ecological risk assessment, and understanding the fate of metribuzin in different ecosystems.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of trace-level contaminants in complex samples.[5] This application note details a comprehensive GC-MS/MS method for the analysis of metribuzin-desamino, providing a step-by-step protocol from sample preparation to data acquisition and processing. The methodology is designed to be both efficient and compliant with regulatory guidelines for pesticide residue analysis.[6][7]
Experimental
Reagents and Materials
-
Solvents: Acetonitrile, Ethyl acetate (EtAc), Methanol (all pesticide residue grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Sorbents: Primary secondary amine (PSA), Graphitized carbon black (GCB), C18.
-
Standards: Certified analytical standard of Metribuzin-desamino (M-DA). Individual stock solutions (e.g., 500 µg/mL) are prepared in methanol and stored at -20°C.[2] Working standard solutions are prepared by diluting the stock solution in ethyl acetate.[2]
-
Other: Deionized water, 50 mL polypropylene centrifuge tubes, 15 mL cleanup tubes.
Sample Preparation: Modified QuEChERS Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[8] This protocol utilizes a modified QuEChERS approach for the extraction and cleanup of metribuzin-desamino.
Protocol:
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
For high-water content matrices, add 4 g of anhydrous MgSO₄ and 1 g of NaCl. For drier matrices, add a specific volume of water before the solvent addition to ensure proper extraction.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of PSA, GCB, and C18 sorbents. The specific amounts of sorbents may need to be optimized depending on the matrix to effectively remove interferences such as pigments and fatty acids.[8]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 1 mL) for GC-MS/MS analysis.
-
GC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer. The following instrumental parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Oven Program | Initial temp 70°C for 1 min, ramp at 25°C/min to 150°C, then at 5°C/min to 200°C, and finally at 10°C/min to 280°C, hold for 5 min.[9] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Metribuzin-desamino (M-DA)
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. The following MRM transitions for metribuzin-desamino have been reported and should be confirmed on the instrument being used.[2][10][11]
| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |
| Metribuzin-desamino (M-DA) | 200.1 | 172.1 | 116.0 | Optimize for instrument |
Note: The collision energy should be optimized for the specific instrument to maximize the signal intensity of the product ions.
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the analytical results.[12][13] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range of the samples. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected.
-
Accuracy and Precision: Evaluated by analyzing spiked samples at multiple concentration levels. Accuracy is expressed as the percentage recovery, while precision is determined by the relative standard deviation (RSD) of replicate measurements.
-
Matrix Effects: The influence of co-eluting matrix components on the analyte signal should be assessed. Matrix-matched calibration standards are often used to compensate for these effects.[2]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Analytical workflow for the determination of metribuzin-desamino.
Conclusion
The GC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of metribuzin-desamino in environmental matrices. The use of a modified QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry minimizes matrix interferences. Proper method validation is essential to guarantee the accuracy and precision of the results. This method can be readily implemented in analytical laboratories for routine monitoring and research studies concerning the environmental fate of metribuzin.
References
-
Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. Available from: [Link]
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Sharma, A., Dubey, J.K., Katna, S., Shandil, D., Brar, G.S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. Available from: [Link]
- European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document No. SANTE/11813/2017.
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Albero, B., Fernández, M.D., García-Gómez, C., & Pérez, R.A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. Available from: [Link]
-
Zambonin, C., & Aresta, A. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6884-6893. Available from: [Link]
- Shen, Y., Liu, X., Li, J., Xu, J., Pan, C., & Zhang, Z. (2019). Simultaneous analysis of herbicide metribuzin and its transformation products in tomato using QuEChERS-based gas chromatography coupled to a triple quadrupole mass analyzer. Food Chemistry, 276, 560-567.
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- U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111)
- U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in soil using LC/MS/MS.
- Kai, S., Akaboshi, T., Waki, M., Fuzimaki, T., & Kanazawa, H. (2011). [Analysis of metribuzin and its metabolites in livestock products and seafoods by liquid chromatography-tandem mass spectrometry]. Shokuhin Eiseigaku Zasshi, 52(1), 28-33.
-
Albero, B., Fernández, M.D., García-Gómez, C., & Pérez, R.A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem Compound Database. Retrieved from: [Link]
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Albero, B., Fernández, M.D., García-Gómez, C., & Pérez, R.A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. DIGITAL.CSIC. Available from: [Link]
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-
Shen, Y., et al. (2019). Typical MRM chromatograms of metribuzin, DA, DK, and DADK using ESI. ResearchGate. Available from: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Metribuzin-Desamino
Abstract
This application note presents a detailed protocol for the identification and confirmation of metribuzin-desamino (DA), a principal transformation product of the triazinone herbicide metribuzin, using High-Resolution Mass Spectrometry (HRMS). The inherent selectivity and high mass accuracy of HRMS offers significant advantages over traditional tandem mass spectrometry, providing unequivocal structural confirmation crucial for environmental monitoring, food safety analysis, and regulatory compliance.[1] This guide provides a comprehensive workflow, from sample preparation to data analysis, tailored for researchers and analytical scientists.
Introduction: The Significance of Metribuzin-Desamino Analysis
Metribuzin is a widely used selective herbicide for controlling broadleaf weeds and grasses in a variety of agricultural crops.[2][3][4] Its degradation in the environment leads to the formation of several transformation products, with metribuzin-desamino (DA) being one of the most significant.[2][5][6] Due to their potential for increased mobility and persistence in soil and water systems, the accurate monitoring of these metabolites is a critical aspect of environmental risk assessment and food safety assurance.[2][7] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), require thorough documentation of the metabolic fate of active ingredients in pesticides, making the precise identification of metabolites like metribuzin-desamino essential for regulatory submissions.[1][8]
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the identification of pesticide metabolites.[1][9] Unlike tandem mass spectrometry (MS/MS) which relies on pre-selected mass transitions, HRMS provides full-scan, high-resolution data, enabling the determination of elemental compositions for both precursor and fragment ions.[1] This capability is invaluable for the confident identification of known and unknown metabolites in complex matrices without the need for authentic reference standards for every potential transformation product.[10][11]
This application note details a robust LC-HRMS method for the identification of metribuzin-desamino, providing the technical guidance necessary for its implementation in a research or quality control setting.
Chemical and Physical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | [12][13] |
| Synonyms | Deaminated metribuzin, DA, M-DA | [5][13] |
| CAS Number | 35045-02-4 | [13][14] |
| Molecular Formula | C₈H₁₃N₃OS | [13][14] |
| Monoisotopic Mass | 199.0779 Da | [13][14] |
Experimental Workflow
The following sections provide a detailed, step-by-step protocol for the analysis of metribuzin-desamino.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid (LC-MS grade)
-
Sample Extraction: QuEChERS salts or a suitable solid-phase extraction (SPE) cartridge.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[16][17]
-
Homogenization: Homogenize 10 g of the sample (e.g., soil, fruit, or vegetable) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.
-
Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences such as organic acids, fatty acids, and sugars.
-
Final Preparation: Vortex for 30 seconds and centrifuge. Take an aliquot of the cleaned extract, dilute with the initial mobile phase, and transfer to an autosampler vial for LC-HRMS analysis.
LC-HRMS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| HRMS Parameters | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan with data-dependent MS/MS (dd-MS2) |
| Mass Range | m/z 50-500 |
| Resolution | ≥70,000 FWHM |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Collision Energy | Stepped Normalized Collision Energy (NCE) 20, 30, 40 |
Data Analysis and Confirmation
The identification of metribuzin-desamino is based on a multi-faceted approach, leveraging the strengths of HRMS.
-
Accurate Mass Extraction: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺ of metribuzin-desamino (C₈H₁₄N₃OS⁺), which is m/z 200.0852. A narrow mass tolerance window (e.g., < 5 ppm) should be used.
-
Isotopic Pattern Matching: Compare the isotopic pattern of the detected peak with the theoretical isotopic distribution for C₈H₁₃N₃OS.
-
Fragmentation Analysis: In the dd-MS2 scan, analyze the high-resolution fragment ions. Expected fragment ions for metribuzin-desamino include those corresponding to the loss of the methylthio group and cleavages within the triazine ring. Based on typical fragmentation patterns of similar compounds, key fragments to look for would be around m/z 172 and m/z 116.[8] The high resolution of these fragments allows for the determination of their elemental composition, providing further structural confirmation.
-
Retention Time Matching: If an analytical standard is available, confirm the retention time of the analyte in the sample with that of the standard.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages in the identification of metribuzin-desamino using LC-HRMS.
Caption: Workflow for the identification of metribuzin-desamino by LC-HRMS.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the identification of metribuzin-desamino in complex matrices. The use of High-Resolution Mass Spectrometry offers unparalleled confidence in the identification through accurate mass measurement of both the precursor and fragment ions, as well as isotopic pattern matching. This level of certainty is critical for regulatory submissions, environmental monitoring, and ensuring food safety. The described workflow can be adapted for the analysis of other metribuzin metabolites and serves as a valuable template for the development of methods for other pesticide transformation products.
References
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HPC Standards. Metribuzin-desamino Reference Materials for Accurate Residue Analysis. Available from: [Link]
-
Waters Corporation. Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System. Available from: [Link]
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Henriksen, T., Svensmark, B., Juhler, R. K., & Wollesen, C. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of Chromatography A, 957(1), 79–87. Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in water. Available from: [Link]
-
Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. Available from: [Link]
-
Park, H., Walker, D. I., Jones, D. P., & Miller, G. W. (2019). High-Resolution Metabolomic Assessment of Pesticide Exposure in Central Valley, California. Environmental Health Perspectives, 127(1), 017004. Available from: [Link]
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Huber, C., Lommen, A., van der Fels-Klerx, H. J., & Mol, H. G. J. (2020). Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing. Analytical Chemistry, 92(15), 10346–10354. Available from: [Link]
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Huber, C., Lommen, A., et al. (2022). A large scale multi-laboratory suspect screening of pesticide metabolites in human biomonitoring. Environment International, 168, 107459. Available from: [Link]
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ResearchGate. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. (2022). Available from: [Link]
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ResearchGate. Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. (2002). Available from: [Link]
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AERU, University of Hertfordshire. Metribuzin (Ref: DPX G2504). Available from: [Link]
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Asian Publication Corporation. Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. (2015). Available from: [Link]
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CRM LABSTANDARD. Metribuzin-Desamino solution. Available from: [Link]
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ResearchGate. Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. (2000). Available from: [Link]
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ResearchGate. Reported methods for the determination of metribuzin and their metabolites in soil and plants. (2022). Available from: [Link]
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ResearchGate. General structure of triazine and chemical structures of metribuzin and its degradation products, desaminometribuzin (DA), diketometribuzin (DK), and desaminodiketometribuzin (DADK). (2003). Available from: [Link]
-
U.S. Environmental Protection Agency. ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301. Available from: [Link]
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ResearchGate. Study of High-Resolution Mass Spectrometry Technology as a Replacement for Tandem Mass Spectrometry in the Field of Quantitative Pesticide Residue Analysis. (2015). Available from: [Link]
-
Mondal, P., et al. (2021). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 59(1), 58-65. Available from: [Link]
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Wikipedia. Metribuzin. Available from: [Link]
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Swarna, C., Babu Naidu, K., & Naidu, N. V. S. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. Trade Science Inc. Available from: [Link]
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ResearchGate. Fragmentation schemes of metribuzin. (2017). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135502804, Metribuzin DA. Available from: [Link]
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Worobey, B. L. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Journal of Agricultural and Food Chemistry, 32(4), 771-775. Available from: [Link]
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Karliner, J., & Seltzer, R. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Journal of Heterocyclic Chemistry, 8(4), 629-635. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 30479, Metribuzin. Available from: [Link]
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Application Notes & Protocols for Assessing the Phytotoxicity of Metribuzin-Desamino
Introduction: The Herbicide Metribuzin and its Environmental Metabolite
Metribuzin is a selective triazine herbicide used for pre- and post-emergence control of a wide range of broadleaf weeds and annual grasses.[1][2][3] It is widely applied to crops such as soybeans, potatoes, tomatoes, and sugarcane.[2][4] The primary mode of action for metribuzin is the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[1][2][4][5] By disrupting electron transport during photosynthesis, the herbicide effectively starves the target weed.[1][2]
In the environment, metribuzin degrades through various processes, primarily microbial degradation, into several metabolites.[6][7][8] One of the key transformation products is metribuzin-desamino (6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one), also referred to as DA-metribuzin.[4][9][10] This metabolite is formed through the removal of the amino group from the parent metribuzin molecule. Due to its potential for mobility in soil and persistence, metribuzin-desamino has been detected in both groundwater and surface water, raising questions about its potential impact on non-target plants and aquatic ecosystems.[11][12]
This document provides a detailed protocol for assessing the phytotoxicity of metribuzin-desamino, providing researchers and drug development professionals with a robust framework for evaluating its potential environmental risk. The protocols are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Mechanism of Action: Photosystem II Inhibition
Both metribuzin and, by extension, its triazine metabolites, function by binding to the D1 quinone-binding protein in the Photosystem II complex within the thylakoid membranes of chloroplasts. This binding action blocks the plastoquinone (PQ) binding site, which interrupts the photosynthetic electron transport chain. The ultimate result is a cessation of ATP and NADPH production, leading to oxidative stress and cell death. The selectivity of metribuzin in different plant species is often attributed to the rate at which the plant can metabolize the compound into non-toxic conjugates.[13]
Caption: Environmental transformation of Metribuzin to its primary metabolite.
Regulatory Framework and Standardized Testing
To ensure data consistency and regulatory acceptance, phytotoxicity testing should adhere to established international guidelines. The protocols outlined in this document are harmonized with the following key standards:
-
OECD Guideline for the Testing of Chemicals, Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.[14] This guideline provides a framework for assessing the effects of chemicals on the early life stages of terrestrial plants.
-
OECD Guideline for the Testing of Chemicals, Test No. 221: Lemna sp. Growth Inhibition Test.[15][16][17] This is the standard method for evaluating the toxicity of substances to aquatic higher plants, using duckweed as a representative species.
-
U.S. EPA OCSPP 850.4100: Seedling Emergence and Seedling Growth.[18][19][20] This guideline is harmonized with OECD 208 and is used for developing data on the toxicity of chemical substances in terrestrial environments.
Adherence to these guidelines ensures that the generated data is robust, reproducible, and suitable for environmental risk assessment.[21]
Protocol 1: Terrestrial Plant Phytotoxicity Test
This protocol is designed to assess the effects of metribuzin-desamino on seedling emergence and early growth of terrestrial plants, consistent with OECD 208 and OCSPP 850.4100 guidelines.[18][19]
Experimental Design Considerations
-
Test Species: A minimum of six to ten species from different plant families should be selected to represent taxonomic diversity. The selection must include both monocotyledonous and dicotyledonous species.[18] Recommended species are listed in the table below.
-
Test Substance Application: The route of exposure should mimic environmental conditions. For metribuzin-desamino, which is found in soil and water, incorporating the test substance into the soil is the most relevant application method.[18]
-
Concentration Range: A dose-response study is required. A preliminary range-finding test should be conducted to determine the appropriate concentration series, which should bracket the expected environmental concentration (EEC) and include concentrations that cause no effect and significant effects.
-
Controls: A negative control (no test substance) and a solvent control (if a solvent is used to dissolve the test substance) are mandatory. Each treatment level and control must be replicated at least four times.[14]
Materials and Reagents
-
Metribuzin-desamino (analytical grade)
-
Natural sandy loam or loamy sand soil with low organic matter (<2%)
-
Pots or containers (non-porous, inert material)
-
Seeds of selected test species (certified for viability)
-
Controlled environment chamber or greenhouse
-
Analytical balance, glassware
-
Deionized water
-
Solvent (e.g., acetone, if required)
| Parameter | Condition | Rationale & Reference |
| Test Species | Zea mays (Corn), Avena sativa (Oat), Glycine max (Soybean), Brassica napus (Rapeseed), Solanum lycopersicum (Tomato), Allium cepa (Onion) | Represents monocot and dicot diversity, including crops known for metribuzin sensitivity/tolerance.[18][22][23] |
| Growth Medium | Natural sandy loam soil or artificial soil mix. pH 5.5-7.5. | Low organic matter content is crucial as it can influence the bioavailability of triazine herbicides.[8] |
| Light | 16-hour photoperiod, 350 ± 50 µE/m²/s. | Standardized light conditions are essential for consistent photosynthetic activity and growth.[18] |
| Temperature | 22°C (light) / 18°C (dark) (± 2°C). | Controlled temperature ensures reproducible growth rates.[18] |
| Humidity | 70% ± 25%. | Prevents desiccation stress on seedlings.[18] |
| Duration | 14 to 21 days after 50% emergence in the control group. | Allows for sufficient time to observe effects on both emergence and vegetative vigor.[18] |
Step-by-Step Methodology
-
Preparation of Test Concentrations: Prepare a stock solution of metribuzin-desamino. If a solvent is used, ensure its final concentration in the soil is minimal (<0.1%) and a solvent control is included.
-
Soil Treatment: The required amount of test substance for each concentration is thoroughly mixed into the soil to ensure a homogenous distribution. Prepare enough treated soil for all replicates of a given concentration.
-
Potting and Sowing: Fill each pot with a known quantity of the treated or control soil. Sow a specified number of seeds (e.g., 10 seeds) of a single species per pot at an appropriate depth.
-
Incubation: Place the pots in the controlled environment chamber in a randomized design. Water the pots as needed with deionized water, taking care to avoid overwatering.
-
Observations:
-
Emergence: Count the number of emerged seedlings daily until counts stabilize. A seedling is considered emerged when the cotyledons are free of the soil.
-
Phytotoxicity: At least weekly, visually assess plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformations) using a standardized scoring system.[24]
-
-
Termination and Measurement: At the end of the study period, record the number of surviving plants. Carefully remove the plants from the soil, wash the roots, and measure the following endpoints:
-
Shoot height
-
Root length (for a subset of plants)
-
Shoot dry weight (after drying at 60-70°C to a constant weight)
-
Caption: Workflow for the Terrestrial Plant Phytotoxicity Test (OECD 208).
Protocol 2: Aquatic Plant (Lemna sp.) Growth Inhibition Test
This protocol follows the OECD 221 guideline to determine the effect of metribuzin-desamino on the growth of the aquatic plant Lemna gibba or Lemna minor.[17][25] These species are used as indicators for the potential risk to aquatic higher plants.[15]
Experimental Design Considerations
-
Test Organism: Healthy, exponentially growing cultures of Lemna gibba or Lemna minor.
-
Test System: A static test design is usually sufficient. However, if the test substance is volatile, unstable, or readily adsorbs, a semi-static design with renewal of the test solutions is recommended.[15][25]
-
Growth Medium: A defined inorganic growth medium (e.g., Steinberg or 20X AAP) is used to ensure nutrient levels are not limiting.
-
Validity Criteria: For the test to be valid, the number of fronds in the control vessels must increase by a factor of at least 8 over the 7-day test period. The pH of the control medium should not vary by more than 1.5 units.
Materials and Reagents
-
Metribuzin-desamino (analytical grade)
-
Lemna gibba or Lemna minor axenic culture
-
Sterile glassware (e.g., 100 mL beakers or flasks)
-
Components for a defined growth medium (e.g., Steinberg)
-
Controlled environment chamber with overhead lighting
-
pH meter
-
Stereomicroscope for frond counting
| Parameter | Condition | Rationale & Reference |
| Test Organism | Lemna gibba or Lemna minor | Representative species for higher aquatic plants, sensitive and easy to cultivate.[15] |
| Growth Medium | Steinberg Medium or 20X AAP Medium | Provides essential nutrients for exponential growth without interfering with the test substance.[16] |
| Light | Continuous illumination, 80-120 µE/m²/s. | Ensures light is not a limiting factor for photosynthesis and growth. |
| Temperature | 24 ± 2°C. | Optimal temperature for Lemna growth. |
| pH | Initial pH of 7.5 ± 0.1; monitor throughout. | pH can affect the bioavailability and stability of the test substance. |
| Duration | 7 days. | Standard duration to assess effects on growth rate over multiple doubling times.[16][25] |
| Initial Inoculum | 3 colonies, typically with a total of 9-12 fronds. | A standardized starting density ensures consistent and comparable growth.[16] |
Step-by-Step Methodology
-
Preparation of Test Solutions: Prepare a stock solution of metribuzin-desamino and perform serial dilutions in the chosen growth medium to obtain the desired test concentrations. Include a medium-only control.
-
Test Initiation: Dispense equal volumes (e.g., 50 mL) of each test concentration and control into replicate test vessels (minimum 3 replicates per concentration).
-
Inoculation: Select healthy Lemna colonies with a total of 9-12 fronds. Transfer the colonies to the surface of the test solutions in each vessel.
-
Incubation: Place the vessels in the growth chamber under the specified light and temperature conditions. The positions of the vessels should be randomized.
-
Observations: On days 3, 5, and 7, count the number of fronds in each test vessel. Note any visual signs of phytotoxicity such as chlorosis, necrosis, or colony disintegration.
-
pH Measurement: Measure the pH of each test solution at the beginning and end of the experiment.
-
Termination and Measurement: At day 7, perform the final frond count. In addition to frond number, at least one other measurement variable must be assessed:
-
Dry Weight: Collect all fronds from each vessel, rinse with deionized water, and dry at 60°C to a constant weight.
-
Frond Area: Use a digital image analysis system to measure the total frond area per vessel.
-
Caption: Workflow for the Aquatic Plant (Lemna sp.) Growth Inhibition Test (OECD 221).
Data Analysis and Interpretation
The objective is to quantify the inhibitory effect of metribuzin-desamino on plant growth. The primary endpoints are the ECx (the concentration causing x% effect), the No Observed Effect Concentration (NOEC) , and the Lowest Observed Effect Concentration (LOEC) .[25]
-
Calculate Percent Inhibition: For each endpoint (e.g., shoot dry weight, frond number), calculate the percent inhibition for each test concentration relative to the control.
-
Inhibition (%) = [(Mean Control Value - Mean Treatment Value) / Mean Control Value] x 100
-
-
Determine ECx Values: Use regression analysis (e.g., probit, logit, or Weibull) to model the dose-response relationship. From this model, calculate the EC50 (median effective concentration) and other values of interest (e.g., EC10, EC25).
-
Determine NOEC and LOEC: Use hypothesis testing (e.g., ANOVA followed by Dunnett's or Williams' test) to compare each treatment group to the control.
-
NOEC: The highest tested concentration at which there is no statistically significant adverse effect compared to the control.
-
LOEC: The lowest tested concentration at which a statistically significant adverse effect is observed.
-
The results will provide a quantitative measure of the phytotoxicity of metribuzin-desamino, allowing for a direct comparison with the parent compound and other herbicides, and informing the environmental risk assessment process.
References
-
AgChemAccess. (n.d.). Metribuzin, Herbicide, Metribuzin suppliers. AgChemAccess. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Available at: [Link]
-
ibacon GmbH. (n.d.). OECD 221: Lemna sp. Growth Inhibition Test. Available at: [Link]
-
Biotecnologie BT. (n.d.). OECD TG 221: Lemna sp. Growth Inhibition test. Available at: [Link]
-
Wikipedia. (n.d.). Metribuzin. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 221 - Lemna species; Growth Inhibition Test. Available at: [Link]
-
Dhanuka Agritech Limited. (n.d.). Barrier - Metribuzin Herbicide, Selective & Systemic Herbicide. Available at: [https://www.dhanuka.com/s systemic-herbicide/barrier-metribuzin-70-wp]([Link] systemic-herbicide/barrier-metribuzin-70-wp)
-
OECD. (2006). Test No. 221: Lemna sp. Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]
-
OECD. (n.d.). Test No. 221: Lemna sp. Growth Inhibition Test. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Metribuzin. NEPIN. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). ECM for Metribuzin & Degradates in Water and Soil. Available at: [Link]
-
Marín-Sáez, R., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. Available at: [Link]
-
OECD. (2006). OECD Guideline for the Testing of Chemicals, No. 227. Available at: [Link]
-
ibacon GmbH. (n.d.). OCSPP 850.4100: Seedling Emergence and Seedling Growth. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products. Available at: [Link]
-
Semantic Scholar. (2020). The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Health Effects Support Document for Metribuzin. Available at: [Link]
-
Federal Register. (2012). Final Test Guidelines; OCSPP 850 Series; Notice of Availability. Available at: [Link]
-
ResearchGate. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2019). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth. NEPIN. Available at: [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Available at: [Link]
-
Weed Science. (2017). Behavior and Fate of Metribuzin in Eight Ontario Soils. Cambridge Core. Available at: [Link]
-
Umweltbundesamt. (2023). Review of the OECD Test Guidelines relevant to environmental assessment. Available at: [Link]
-
EPPO. (n.d.). Phytotoxicity assessment. EPPO database on PP1 Standards. Available at: [Link]
-
Scribd. (n.d.). OECD 208 Seedling Growth Test Update. Available at: [Link]
-
ResearchGate. (n.d.). Summary of toxicological profile of metribuzin and environmental degradates in rats. Available at: [Link]
-
Regulations.gov. (2012). OCSPP 850.4100: Seedling Emergence and Seedling Growth. Available at: [Link]
-
Regulations.gov. (n.d.). Ecological Effects Test Guidelines OCSPP 850.4300: Terrestrial Plants Field Study. Available at: [Link]
-
ResearchGate. (2014). Tolerance of Maize (Zea mays L.) and Soybean [Glycine max (L.) Merr.] to Late Applications of Postemergence Herbicides. Available at: [Link]
-
Weed Science. (2017). Phytotoxic Interaction of Tridiphane and Metribuzin in Metribuzin Sensitive and Tolerant Soybean (Glycine max) and Tomato (Lycopersicon esculentum). Cambridge University Press. Available at: [Link]
-
Mississippi State University. (2022). Evaluation of control of a simulated failed stand of corn (Zea mays L.) and soybean [Glycine max (L.) Merr.]. Scholars Junction. Available at: [Link]
-
Weed Technology. (2017). Response of Soybean (Glycine max) Cultivars to Metribuzin in the Field and Greenhouse. Cambridge University Press. Available at: [Link]
-
Agro Productividad. (2022). Effect of forage aqueous extracts on Glycine max L. Merr., Zea mays L. and Bidens pilosa L.. Available at: [Link]
-
Minnesota Department of Agriculture. (n.d.). Metribuzin and Minnesota's Environment. Available at: [Link]
-
AERU. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire. Available at: [Link]
Sources
- 1. Metribuzin, Herbicide, Metribuzin suppliers [agchemaccess.com]
- 2. What Is Metribuzin and How Is It Used in Agriculture? [jindunchemical.com]
- 3. dhanuka.com [dhanuka.com]
- 4. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metribuzin - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavior and Fate of Metribuzin in Eight Ontario Soils | Weed Science | Cambridge Core [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. Desamino-metribuzin (Ref: BCS-AA91084) [sitem.herts.ac.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Metribuzin and Minnesota's Environment | Minnesota Department of Agriculture [mda.state.mn.us]
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- 18. OCSPP 850.4100: Seedling Emergence and Seedling Growth | ibacon GmbH [ibacon.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. regulations.gov [regulations.gov]
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- 22. researchgate.net [researchgate.net]
- 23. Phytotoxic Interaction of Tridiphane and Metribuzin in Metribuzin Sensitive and Tolerant Soybean (Glycine max) and Tomato (Lycopersicon esculentum) | Weed Science | Cambridge Core [cambridge.org]
- 24. ia801304.us.archive.org [ia801304.us.archive.org]
- 25. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for METRIBUZIN-DESAMINO Detection
Welcome to the Technical Support Center for the LC-MS/MS analysis of metribuzin and its primary metabolite, metribuzin-desamino. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who are working on the detection and quantification of these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
This document is structured to provide immediate answers to common questions through our FAQ section and to offer systematic solutions to challenges you may encounter in the Troubleshooting Guide. We will delve into the critical parameters of LC-MS/MS method development, from chromatographic separation to mass spectrometric detection, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the analysis of metribuzin-desamino.
Q1: What are the recommended precursor and product ions (MRM transitions) for the detection of metribuzin-desamino?
A1: For robust and sensitive detection of metribuzin-desamino using tandem mass spectrometry, it is crucial to select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). The protonated molecule [M+H]⁺ is typically used as the precursor ion. Based on published methods, the following transitions are recommended:
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Metribuzin-desamino | 200.1 | 172.1 | 116.0 |
Table 1: Recommended MRM transitions for Metribuzin-desamino.
The quantifier ion is the most intense and stable product ion, used for accurate measurement. The qualifier ion serves as a confirmation of the analyte's identity, and the ratio of the quantifier to the qualifier should remain consistent across standards and samples.[1]
Q2: What is a good starting point for collision energy (CE) for metribuzin-desamino?
A2: Collision energy is a critical parameter that directly influences the fragmentation of the precursor ion and the intensity of the resulting product ions. While optimal CE is instrument-dependent and should be empirically determined, a study on metribuzin and its metabolites provides the following optimized collision energies for the recommended transitions:[2]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 200.1 | 172.1 | 15 |
| 200.1 | 116.0 | 25 |
Table 2: Starting collision energies for Metribuzin-desamino MRM transitions.
It is highly recommended to perform a collision energy optimization experiment by ramping the CE for each transition to determine the value that yields the maximum signal intensity on your specific instrument.[3][4]
Q3: What type of HPLC column is best suited for the separation of metribuzin and metribuzin-desamino?
A3: A reversed-phase C18 column is the most common and effective choice for the separation of metribuzin and its metabolites.[5][6] To achieve good peak shape and resolution, especially for the relatively polar metribuzin-desamino, it is advisable to use a modern, high-purity, end-capped C18 column. These columns minimize secondary interactions with residual silanols, which can cause peak tailing.
Q4: What mobile phases are typically used for the analysis of metribuzin-desamino?
A4: The most common mobile phases for the analysis of metribuzin and its metabolites on a C18 column are mixtures of water and an organic solvent, typically acetonitrile or methanol. To improve peak shape and ionization efficiency, a mobile phase modifier is usually added. Formic acid at a concentration of 0.1% is a widely used additive for positive ion electrospray ionization (ESI).[7]
Q5: How can I mitigate matrix effects when analyzing complex samples?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: Utilize a sample cleanup technique such as solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate metribuzin-desamino from the majority of matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for any consistent matrix effects.
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for metribuzin-desamino is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of metribuzin-desamino.
Problem 1: Low or No Signal for Metribuzin-desamino
Possible Causes and Solutions:
-
Incorrect MS/MS Parameters:
-
Verify MRM Transitions: Double-check that the precursor and product ion m/z values are correctly entered in your method.
-
Optimize Collision Energy: The default or previously used collision energy may not be optimal for your instrument. Perform a CE optimization to find the value that gives the highest signal intensity.[3][4]
-
Check Ionization Polarity: Ensure your mass spectrometer is operating in positive ion mode for the detection of the protonated molecule [M+H]⁺.
-
-
Poor Ionization Efficiency:
-
Mobile Phase Modifier: Confirm that an appropriate modifier, such as 0.1% formic acid, is present in your mobile phase to promote protonation.
-
Source Conditions: Optimize the ESI source parameters, including capillary voltage, gas flow rates, and temperature, to ensure efficient desolvation and ionization.
-
-
Analyte Degradation:
-
Sample Stability: Metribuzin and its metabolites can be susceptible to degradation. Ensure proper storage of standards and samples (e.g., at low temperatures and protected from light).
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Secondary Interactions on the Column:
-
Acidify Mobile Phase: The basic nature of the amino group in metribuzin can lead to interactions with acidic silanol groups on the silica-based column, causing peak tailing. Lowering the mobile phase pH with formic or acetic acid can suppress the ionization of silanol groups and improve peak shape.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of available silanol groups.
-
-
Column Overload:
-
Reduce Injection Volume or Concentration: Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Dilute your sample or reduce the injection volume.
-
-
Inappropriate Injection Solvent:
-
Match Mobile Phase: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem 3: Inconsistent Results or Poor Reproducibility
Possible Causes and Solutions:
-
Matrix Effects:
-
Implement Mitigation Strategies: As discussed in the FAQ section, utilize matrix-matched calibration or stable isotope-labeled internal standards to compensate for variable matrix effects between samples.
-
-
System Instability:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Fluctuations in pump pressure can lead to retention time shifts and inconsistent peak areas. Check for leaks and ensure the pump is properly maintained.
-
-
Sample Preparation Variability:
-
Standardize Procedures: Ensure that every step of your sample preparation protocol is performed consistently for all samples and standards.
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step MS/MS Parameter Optimization for Metribuzin-desamino
This protocol outlines the process of determining the optimal MRM transitions and collision energies for metribuzin-desamino on your specific triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of metribuzin-desamino in a suitable solvent (e.g., acetonitrile or methanol).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Full Scan (Q1 Scan): Acquire a full scan spectrum in positive ion mode to confirm the m/z of the protonated precursor ion, [M+H]⁺ (expected at m/z 200.1).
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 200.1) and scan the third quadrupole (Q3) to identify all fragment ions.
-
Select Quantifier and Qualifier Ions: From the product ion spectrum, select the most intense fragment ion as the quantifier and another abundant and specific fragment as the qualifier.
-
Collision Energy Optimization: For each selected MRM transition (e.g., 200.1 -> 172.1 and 200.1 -> 116.0), perform a collision energy ramp experiment. Vary the CE across a range (e.g., 5-40 eV) and monitor the signal intensity of the product ion. The CE that produces the maximum intensity should be selected for your analytical method.
Workflow 1: LC-MS/MS Method Development for Metribuzin-desamino
Caption: A typical workflow for developing a robust LC-MS/MS method for metribuzin-desamino.
Proposed Fragmentation Pathway for Metribuzin-desamino
The fragmentation of metribuzin-desamino in the collision cell of a mass spectrometer can be rationalized to understand the origin of the chosen product ions.
Caption: A proposed fragmentation pathway for metribuzin-desamino in positive ion ESI.
This proposed pathway suggests an initial loss of carbon monoxide from the triazinone ring, followed by the cleavage of the tert-butyl group to generate the observed product ions. This understanding is crucial for confident identification and troubleshooting.[8]
Adherence to Authoritative Guidelines
For laboratories conducting regulatory analysis of pesticide residues, it is imperative to adhere to established guidelines to ensure data quality and acceptance. Key documents to consult include:
-
SANTE/12682/2019: This European Commission guidance document provides detailed procedures for analytical quality control and method validation for pesticide residue analysis in food and feed.[9][10][11]
-
EPA Series 860 - Residue Chemistry Test Guidelines: The U.S. Environmental Protection Agency provides these guidelines for pesticide residue analytical methods to meet testing requirements under FIFRA and FFDCA.[12][13]
These guidelines provide a framework for method validation, including parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and specificity.[14][15][16][17][18]
References
-
SANTE/12682/2019. Guidance document on analytical quality control and method validation procedures for pesticide residues and analysis in food and feed. European Commission. [Link]
-
U.S. Environmental Protection Agency. Series 860 - Residue Chemistry Test Guidelines. [Link]
-
U.S. Environmental Protection Agency. Method Validation and Peer Review Policies and Guidelines. [Link]
-
Codex Alimentarius. Guidelines on Good Laboratory Practice in Pesticide Residue Analysis (CAC/GL 40-1993). [Link]
-
U.S. Pharmacopeia. General Chapter <561> Articles of Botanical Origin, Pesticide Residues. [Link]
-
Imtakt USA. Novel C18 Stationary Phase Provides Exceptional Results for Metabolite Profiling. [Link]
-
European Commission. Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. [Link]
-
EU Reference Laboratories for Residues of Pesticides. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [Link]
- Albro, P. W., Parker, C. E., Marbury, G. D., Hernandez, O., & Corbin, F. T. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Journal of Agricultural and Food Chemistry, 32(2), 212–218.
-
U.S. Environmental Protection Agency. Independent Laboratory Validation of Bayer Method SE-001-S15-01. [Link]
- Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry.
- Singh, R. P., Singh, S., & Sahu, A. (2015). Liquid Chromatography Mass Spectrometer (LC-MS/MS) Study of Distribution Patterns of Base Peak Ions and Reaction Mechanism with Quantification of Pesticides in Drinking Water Using a Lyophilization Technique. American Journal of Analytical Chemistry, 6(11), 868.
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods Guidance. [Link]
- Kai, S., Akaboshi, T., Waki, M., Fuzimaki, T., & Kanazawa, H. (2011). [Analysis of metribuzin and its metabolites in livestock products and seafoods by liquid chromatography-tandem mass spectrometry]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 52(1), 28–33.
- Abd El-Mageed, N. M., Abu-Abdoun, I. I., Kayaf, K. A. H., & Janaan, A. S. (2021). Monitoring of Pesticide Residues in Imported Datepalm Fruits in United Arab Emirates. International Journal of Food Science, 2021, 1-11.
- Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
-
JGI/LBNL Metabolomics. Standard LC-MS/MS ESI Method - Nonpolar C18. protocols.io. [Link]
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SANCO/10684/2009. Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]
- Henriksen, T., Svensmark, B., Juhler, R. K., & Helweg, A. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
- Shen, Y., Li, Z., Zhang, J., Jiang, W., & Guo, C. (2013). Rapid determination of metribuzin and its metabolites in potato tuber by microwave-assisted extraction and HPLC-MS/MS. Food analytical methods, 6(5), 1331-1338.
- MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical chemistry, 82(24), 10116–10124.
-
McCabe, P. (2023). How to choose optimal collision energy (CE) for MRM transition? ResearchGate. [Link]
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reducing matrix effects in METRIBUZIN-DESAMINO soil analysis
Welcome to the technical support center for the analysis of metribuzin and its primary metabolite, metribuzin-desamino (DA), in soil matrices. This resource is designed for researchers, analytical chemists, and environmental scientists encountering challenges with matrix effects in their chromatographic analyses. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure accurate and reproducible quantification.
Introduction to the Challenge: The Soil Matrix Effect
The analysis of pesticide residues like metribuzin and its degradation products in soil is notoriously challenging. Soil is a highly complex and variable matrix, rich in organic matter, humic substances, minerals, and a diverse microbiome.[1] These co-extracted components can significantly interfere with the analytical signal of the target analyte, a phenomenon known as the "matrix effect."[2][3] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification and compromising the reliability of your data.[2][4]
Metribuzin, a triazinone herbicide, degrades in soil to form several metabolites, including metribuzin-desamino (DA), diketometribuzin (DK), and desamino-diketometribuzin (DADK).[5][6][7] Accurate analysis of these compounds is crucial for environmental monitoring and risk assessment. This guide will focus on practical strategies to mitigate matrix effects specifically for metribuzin-desamino (DA) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect my LC-MS/MS results for metribuzin-desamino?
A1: The matrix effect in LC-MS/MS analysis is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] In soil analysis, components like humic and fulvic acids can suppress the ionization of metribuzin-desamino in the mass spectrometer's source, leading to a lower-than-actual measured concentration. Conversely, other matrix components might enhance the signal. This variability compromises the accuracy and precision of your quantification.[2][8]
Q2: I'm observing poor recovery and inconsistent results for my metribuzin-desamino soil samples. What could be the primary cause?
A2: Inconsistent and low recovery rates are classic symptoms of significant matrix effects. The complexity of your soil samples (e.g., high organic matter content) is likely the main culprit.[1] Inefficient sample cleanup can lead to a high concentration of interfering compounds in your final extract. It is also essential to ensure your analytical method is properly validated for the specific soil types you are analyzing, as matrix effects can vary significantly between different soil compositions.[9][10][11]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for metribuzin-desamino in soil?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in soil.[1][12][13][14] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. For more challenging matrices, a more rigorous cleanup using Solid-Phase Extraction (SPE) cartridges can provide cleaner extracts.[15][16][17][18][19]
Q4: How do I choose the right d-SPE or SPE sorbent for my soil type?
A4: The choice of sorbent is critical for effective cleanup.
-
PSA (Primary Secondary Amine): Effective at removing organic acids, fatty acids, and sugars.
-
C18: Retains non-polar interferences like lipids.
-
Graphitized Carbon Black (GCB): Excellent for removing pigments and sterols, but can retain planar analytes like metribuzin if used in excessive amounts.
-
Florisil or Silica: Used for removing polar interferences.[1][17]
A combination of PSA and C18 is often a good starting point for many soil types. For soils rich in pigments, a small amount of GCB can be beneficial. It is crucial to optimize the type and amount of sorbent for your specific soil matrix to avoid analyte loss while maximizing interference removal.
Q5: Can I use a solvent-only standard curve for quantification, or is a matrix-matched calibration necessary?
A5: Due to the high probability of significant matrix effects in soil analysis, relying on a solvent-only standard curve can lead to substantial quantification errors.[3][8] A matrix-matched calibration is highly recommended. This involves preparing your calibration standards in a blank soil extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for signal suppression or enhancement caused by the matrix components.[2][3]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects
This section provides detailed protocols and workflows to help you systematically address and reduce matrix effects in your metribuzin-desamino soil analysis.
Problem: Low or Erratic Analyte Recovery
Underlying Cause: Inefficient extraction or significant signal suppression due to matrix interferences.
Solution Workflow:
-
Optimize Extraction: Ensure your extraction solvent is appropriate for metribuzin-desamino. A mixture of acetonitrile and methanol can be effective.[12]
-
Implement a Robust Cleanup Strategy: The QuEChERS method is a highly effective starting point.
-
Evaluate and Refine Cleanup: If recovery issues persist, consider a more targeted cleanup with SPE.
Experimental Protocol 1: Modified QuEChERS for Metribuzin-Desamino in Soil
This protocol is a robust starting point for various soil types.
Step 1: Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For recovery assessment, fortify a blank soil sample with a known concentration of metribuzin-desamino standard.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add internal standards if being used.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent salt agglomeration.
-
Centrifuge at ≥3000 rcf for 5 minutes.
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for soil is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may need to be filtered and diluted.
dot
Caption: QuEChERS workflow for soil sample preparation.
Experimental Protocol 2: Solid-Phase Extraction (SPE) Cleanup for High Organic Matter Soils
For soils with high organic content where d-SPE is insufficient, a cartridge-based SPE cleanup provides a more thorough removal of interferences.[15][16][18]
Step 1: Initial Extraction
-
Follow Step 1 of the QuEChERS protocol to obtain the initial acetonitrile extract.
Step 2: Solvent Exchange and Loading
-
Take a 5 mL aliquot of the acetonitrile extract and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable loading solvent (e.g., 5% methanol in water) for the SPE cartridge.
Step 3: SPE Cartridge Cleanup
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the reconstituted sample from Step 2 onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the metribuzin-desamino with 5 mL of acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
dot
Caption: Solid-Phase Extraction (SPE) cleanup workflow.
Problem: Inconsistent Quantification Despite Cleanup
Underlying Cause: Persistent, non-removable matrix effects that vary between samples.
Solution Workflow:
-
Assess the Matrix Effect: Quantify the extent of signal suppression or enhancement.
-
Implement a Compensation Strategy: Use matrix-matched calibration or the standard addition method.
Method for Assessing Matrix Effect (ME)
The matrix effect can be quantitatively assessed using the following formula:
ME (%) = ( (Signal in Matrix-Matched Standard / Signal in Solvent Standard) - 1 ) * 100
-
ME = 0%: No matrix effect.
-
ME < 0%: Signal suppression.
-
ME > 0%: Signal enhancement.
Values between -20% and +20% are often considered acceptable, but this can vary depending on the method requirements.[14]
| Matrix Effect (ME) Value | Interpretation | Recommended Action |
| -20% < ME < 20% | Mild or no significant matrix effect | Quantification with solvent-based calibration may be acceptable, but matrix-matched is still recommended for highest accuracy. |
| ME < -20% | Signal Suppression | Implement matrix-matched calibration. Improve sample cleanup. |
| ME > 20% | Signal Enhancement | Implement matrix-matched calibration. Improve sample cleanup. |
Troubleshooting Decision Tree
dot
Caption: Decision tree for troubleshooting matrix effects.
Conclusion
Reducing matrix effects in the analysis of metribuzin-desamino in soil is a multi-faceted challenge that requires a systematic approach. By starting with a robust extraction and cleanup method like QuEChERS, assessing the extent of the matrix effect, and implementing appropriate compensation strategies such as matrix-matched calibration, researchers can significantly improve the accuracy and reliability of their data. For particularly challenging soil matrices, advanced cleanup techniques like SPE are invaluable tools. Always remember that method validation for your specific soil types is the cornerstone of generating trustworthy and defensible results.[9][20][21]
References
- AENSI Publisher. Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS.
- PubMed. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. J Chromatogr A. 2003.
- CymitQuimica. Metribuzin-desamino-diketo.
- Asian Publication Corporation. Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. 2015.
- Restek Resource Hub. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. 2020.
- MDPI. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. 2023.
-
ResearchGate. Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. 2005. Available from: [Link]
-
Asian Journal of Chemistry. Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. 2015. Available from: [Link]
-
ResearchGate. Degradation pathways of metribuzin (Huertas-P erez et al. 2006). Available from: [Link]
-
PubChem. Metribuzin DA. Available from: [Link]
-
UNL Digital Commons. Development and validation of a solid phase extraction sample cleanup. Available from: [Link]
-
ResearchGate. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. 2022. Available from: [Link]
-
Chemsrc. metribuzin-desamino | CAS#:35045-02-4. Available from: [Link]
-
DIGITAL.CSIC. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
MDPI. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. 2022. Available from: [Link]
-
EPA. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Available from: [Link]
-
PMC - NIH. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. 2023. Available from: [Link]
-
PubChem. Metribuzin. Available from: [Link]
-
Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Available from: [Link]
-
ACS Publications. Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. 2024. Available from: [Link]
-
ResearchGate. Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Available from: [Link]
-
PMC - PubMed Central. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. 2024. Available from: [Link]
-
PubMed. Biodegradation of triazine herbicide metribuzin by the strain Bacillus sp. N1. Available from: [Link]
-
SciELO. Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Available from: [Link]
-
PubMed. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. 2001. Available from: [Link]
-
PubMed Central. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. 2022. Available from: [Link]
-
ResearchGate. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Available from: [Link]
-
ResearchGate. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. 2022. Available from: [Link]
-
SWA Environmental Consultants & Engineers. Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Available from: [Link]
-
ResearchGate. Solid-Phase Extraction Clean-Up of Soil Sediment Extracts for the Determination of Various Types of Pollutants in a Single Run. Available from: [Link]
-
Agilent. Solid Phase Extraction (SPE) for PFAS Soil Testing. Available from: [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Available from: [Link]
-
ResearchGate. Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. Available from: [Link]
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Navigating the Nuances of METRIBUZIN-DESAMINO: A Technical Support Guide to Ensuring Stability in Standard Solutions
METRIBUZIN-DESAMINO (DA), a principal metabolite of the triazinone herbicide Metribuzin, is a critical analyte in environmental monitoring and food safety analysis. However, researchers frequently encounter challenges with the stability of its standard solutions, leading to inaccurate quantification and compromised experimental outcomes. This technical support center provides a comprehensive resource in a question-and-answer format to directly address and resolve these stability issues.
Frequently Asked Questions (FAQs)
Q1: My METRIBUZIN-DESAMINO standard solution is showing a progressive decrease in concentration over a short period. What are the likely causes?
A1: The instability of METRIBUZIN-DESAMINO in standard solutions is primarily attributed to two main factors: photodegradation and, to a lesser extent, suboptimal storage conditions. The triazinone ring structure is susceptible to degradation upon exposure to light, particularly UV radiation. Furthermore, the choice of solvent and storage temperature can significantly influence its stability.
Q2: What is the primary degradation pathway for METRIBUZIN-DESAMINO in solution?
A2: METRIBUZIN-DESAMINO is a product of the deamination of its parent compound, Metribuzin, often through photochemical processes.[1][2] It can further degrade into other metabolites, such as desamino-diketo-metribuzin (DADK).[2][3] This suggests that the triazinone ring can undergo further modifications, especially when exposed to energy sources like light. While microbial degradation is a key factor in environmental samples, in sterile standard solutions, abiotic factors like photolysis are the primary concern.
Q3: Which solvents are recommended for preparing METRIBUZIN-DESAMINO stock and working solutions?
A3: For long-term stability, aprotic solvents like ethyl acetate have shown good performance for triazine herbicides and their metabolites.[4][5] However, for analytical purposes, particularly for LC-MS/MS analysis, methanol and acetonitrile are more common. While METRIBUZIN-DESAMINO is soluble in these solvents, it's crucial to use high-purity, HPLC or MS-grade solvents to minimize contaminants that could catalyze degradation. Individual stock solutions of metribuzin and its metabolites have been successfully prepared in methanol.[3]
Q4: How critical is the storage temperature for METRIBUZIN-DESAMINO solutions?
A4: Temperature is a critical factor. For long-term storage of stock solutions, a temperature of -20°C or lower is strongly recommended.[4][5][6] This significantly slows down potential degradation reactions. Working solutions that are in more frequent use should also be kept refrigerated at 2-8°C when not on the autosampler. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use vials.
Troubleshooting Guide
Issue 1: Rapid Degradation of Working Standards in the Autosampler
Symptoms:
-
Peak area of METRIBUZIN-DESAMINO consistently decreases over the course of an analytical run.
-
Poor reproducibility of quality control (QC) samples injected at different times.
-
Emergence of new, unidentified peaks in the chromatogram.
Root Cause Analysis and Solutions:
-
Photodegradation: Autosampler vials, even when made of amber glass, can transmit enough light to cause degradation, especially over extended run times.
-
Solution: Use autosampler vials with the lowest possible light transmittance. If possible, cover the autosampler tray to shield it from ambient light. Consider preparing fresh working standards more frequently if long analytical runs are unavoidable.
-
-
Solvent Mismatch: While soluble, METRIBUZIN-DESAMINO's stability might be compromised in certain solvent compositions, especially if aqueous mobile phases are mixed in the vial for an extended period before injection.
-
Solution: Minimize the time the working standard is in contact with aqueous solutions before injection. If possible, perform dilutions into the initial mobile phase composition immediately before analysis.
-
Issue 2: Inconsistent Results from Freshly Prepared Standards
Symptoms:
-
Significant variability in the response of newly prepared calibration standards.
-
Failure to meet calibration curve acceptance criteria (e.g., R² < 0.99).
Root Cause Analysis and Solutions:
-
Incomplete Dissolution: METRIBUZIN-DESAMINO, as a solid material, may require sonication to ensure complete dissolution in the chosen solvent.
-
Solution: After adding the solvent to the accurately weighed standard, vortex the solution and then sonicate for at least 15 minutes. Visually inspect the solution to ensure no particulate matter remains.
-
-
Solvent Quality: The presence of impurities in the solvent can affect the stability of the analyte.
-
Solution: Always use high-purity, analytical-grade solvents (e.g., HPLC, LC-MS grade) for the preparation of standard solutions.
-
Data Presentation: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Duration | Container |
| Stock Solution | Acetonitrile, Methanol, Ethyl Acetate | ≤ -20°C | Up to 6 months (verification recommended) | Amber glass vials with PTFE-lined caps |
| Working Solution | Acetonitrile, Methanol | 2-8°C | 24-48 hours | Amber glass autosampler vials |
Experimental Protocols
Protocol 1: Preparation of METRIBUZIN-DESAMINO Stock Solution (100 µg/mL)
-
Materials: METRIBUZIN-DESAMINO certified reference material, HPLC-grade acetonitrile or methanol, Class A volumetric flasks, analytical balance, ultrasonic bath.
-
Procedure:
-
Accurately weigh approximately 10 mg of METRIBUZIN-DESAMINO standard into a clean weighing boat.
-
Transfer the weighed standard into a 100 mL amber volumetric flask.
-
Add approximately 70 mL of acetonitrile or methanol to the flask.
-
Vortex for 30 seconds, then place in an ultrasonic bath for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 100 mL mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer aliquots into amber glass vials with PTFE-lined caps for storage at ≤ -20°C.
-
Protocol 2: Short-Term Stability Study of METRIBUZIN-DESAMINO Working Solution
-
Objective: To determine the stability of a 1 µg/mL METRIBUZIN-DESAMINO working solution in acetonitrile under typical laboratory conditions (room temperature, ambient light, and refrigerated).
-
Procedure:
-
Prepare a 1 µg/mL working solution of METRIBUZIN-DESAMINO in acetonitrile from a stock solution.
-
Divide the solution into three sets of amber autosampler vials.
-
Set 1 (Time Zero): Analyze immediately using a validated LC-MS/MS method.
-
Set 2 (Room Temperature): Store on a lab bench under ambient light and analyze at 2, 4, 8, and 24-hour intervals.
-
Set 3 (Refrigerated): Store at 4°C in the dark and analyze at 24, 48, and 72-hour intervals.
-
Data Analysis: Compare the peak area of the stored samples to the time-zero samples. A deviation of more than ±10% is typically considered significant degradation.
-
Visualizations
Diagram 1: Potential Degradation Pathway of METRIBUZIN-DESAMINO
Caption: Simplified degradation pathway of Metribuzin to its metabolites.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of METRIBUZIN-DESAMINO working solutions.
By understanding the inherent chemical properties of METRIBUZIN-DESAMINO and implementing these rigorous preparation and storage protocols, researchers can significantly enhance the accuracy and reliability of their analytical data.
References
- Avramides, E. J. (2005). Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography.
- Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry.
- Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isol
- Degradation pathways of metribuzin (Huertas-P erez et al. 2006).
- Dorweiler et al. (2016). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS.
- EPA. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- Henriksen, T., Svensmark, B., & Juhler, R. K. (2004). Degradation and sorption of metribuzin and primary metabolites in a sandy soil. Journal of Environmental Quality, 33(2), 619–627.
- Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chrom
- Long Term Stability Monitoring of Pesticide Stock Solutions by Quantit
- Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - ResearchG
- The Degradation Profile of Metribuzin: A Technical Overview of Its Half-Life Under Diverse Environmental Conditions - Benchchem. (n.d.).
- The degradation pathway of metribuzin (Huertas-Pérez et al., 2006).
- A Survey on Long-Term Stability of Stock Standard Solutions in Pesticide Residue Analysis. (n.d.).
- Assessment of Triazine Herbicides Residual in Fruit and Vegetables Using Ultrasound Assisted Extraction-Dispersive Liquid-Liquid Microextraction with Solidification of Floating Organic Drop - ResearchG
- LGC Standards. (n.d.). Metribuzin-desamino 10 µg/mL in Acetonitrile.
- National Center for Biotechnology Information. (n.d.). Metribuzin.
- AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire.
- Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Environmental Science and Health, Part B, 36(1), 39-51.
- Crystallisation-free, highly concentrated suspension concentrates of metribuzin and diflufenican. (n.d.).
- AERU. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). University of Hertfordshire.
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- 3. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metribuzin-Desamino Extraction from Clay Soils
Welcome to the technical support center dedicated to enhancing the extraction recovery of metribuzin and its primary metabolite, metribuzin-desamino (DA), from challenging clay soil matrices. This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who encounter difficulties in achieving consistent and high-recovery extractions.
This guide moves beyond standard protocols to provide in-depth, evidence-based troubleshooting strategies and a thorough understanding of the underlying chemical and physical interactions at play. By understanding the "why" behind the "how," you can develop more robust and reliable analytical methods.
Understanding the Challenge: Metribuzin, Metribuzin-Desamino, and Clay Soil Interactions
Metribuzin is a widely used triazinone herbicide, and its degradation in the environment leads to the formation of several metabolites, including metribuzin-desamino (DA), diketometribuzin (DK), and deaminodiketometribuzin (DADK).[1][2][3] These compounds, particularly the more polar metabolites, can be challenging to extract from soil matrices, especially those with high clay content.
Clay soils present a unique challenge due to their layered silicate structure, large surface area, and cation exchange capacity. These properties lead to strong adsorption of pesticide molecules through various mechanisms:
-
Van der Waals forces and Dipole-Dipole Interactions: These are general intermolecular forces that contribute to the adsorption of organic molecules onto clay surfaces.[4]
-
Cation Exchange: Clay minerals often have a net negative charge, which is balanced by exchangeable cations (e.g., Ca²⁺, Mg²⁺, K⁺, Na⁺). While metribuzin itself is weakly basic, its metabolites can interact with these sites.
-
Hydrogen Bonding: The presence of hydroxyl groups on the edges of clay minerals and the functional groups on metribuzin and its metabolites can lead to hydrogen bonding.
-
Hydrophobic Interactions: The organic matter content, which is often associated with the clay fraction, provides a nonpolar phase where nonpolar parts of the pesticide molecules can partition.[5][6]
The strength of these interactions is influenced by soil properties such as pH, organic matter content, and the specific type of clay mineral present.[5][6][7] For instance, metribuzin adsorption tends to increase in soils with higher organic carbon and clay content.[5][6]
Metribuzin and Metribuzin-Desamino Properties:
| Property | Metribuzin | Metribuzin-Desamino (DA) | Reference(s) |
| Molecular Formula | C₈H₁₄N₄OS | C₈H₁₃N₃OS | [8][9] |
| Molecular Weight | 214.29 g/mol | 199.28 g/mol | [3][9] |
| LogP (log Kow) | 1.7 | 1.7 | [3][9] |
| Water Solubility | 1200 mg/L | Data not readily available, but expected to be higher than metribuzin due to the loss of the amino group. | [3] |
The similar LogP values suggest that both compounds have comparable lipophilicity. However, the structural change in metribuzin-desamino can alter its polarity and interaction with the soil matrix.
Troubleshooting Guide: Low Extraction Recovery of Metribuzin-Desamino
This section addresses common issues encountered during the extraction of metribuzin-desamino from clay soils, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Rationale |
| Low overall recovery of metribuzin-desamino | Strong Adsorption to Clay/Organic Matter: The analyte is tightly bound to the soil matrix and is not efficiently released into the extraction solvent.[6][10] | 1. Increase Extraction Time/Energy: Employ longer shaking/sonication times or use techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE).[1][2][11] 2. Optimize Extraction Solvent: Use a more polar solvent or a mixture of polar and non-polar solvents (e.g., methanol/water, acetonitrile/water). Acidification of the solvent (e.g., with formic or acetic acid) can help disrupt interactions.[12] 3. Sample Pre-treatment: Pre-wetting the soil sample with water before adding the organic solvent can improve extraction efficiency.[13][14] | Longer extraction times and higher energy inputs provide more opportunity for the solvent to penetrate the soil matrix and desorb the analyte. A more polar solvent will better solvate the polar metribuzin-desamino. Acidification can protonate the analyte and/or alter the surface charge of the clay, reducing adsorption. Pre-wetting swells the clay lattice, making the analyte more accessible. |
| Inconsistent/Irreproducible recovery | Non-homogenous Soil Samples: "Hot spots" of analyte concentration within the soil sample. | Thoroughly homogenize the soil sample before taking a subsample. This can be achieved by sieving and mechanical mixing. | Ensures that each subsample is representative of the bulk sample, leading to more consistent results. |
| Incomplete Solvent Penetration: The extraction solvent is not effectively reaching all parts of the soil matrix, particularly in dense clay aggregates. | Grind the soil to a fine, uniform powder. This increases the surface area available for extraction. Use vigorous mixing/shaking during extraction. | Smaller particle size allows for better solvent penetration. Vigorous agitation ensures thorough contact between the solvent and the soil particles. | |
| Low recovery after sample cleanup (e.g., SPE) | Analyte Loss During Cleanup: The analyte is not retained on the SPE sorbent or is not completely eluted. | Optimize the SPE Method: Select the appropriate sorbent (e.g., C18, HLB).[15] Condition the cartridge properly. Optimize the loading, washing, and elution steps (solvent type and volume). | The choice of sorbent is critical for retaining the analyte of interest while allowing interfering compounds to pass through. Each step of the SPE process must be optimized to ensure maximum recovery. |
| Matrix Effects in the Final Extract: Co-extracted matrix components interfere with the analytical detection (e.g., ion suppression in LC-MS).[4][16][17][18] | 1. Improve Cleanup: Use a more selective SPE sorbent or a multi-sorbent cleanup approach (e.g., in QuEChERS). 2. Dilute the Final Extract: This can reduce the concentration of interfering matrix components. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for matrix effects.[19] 4. Use an Internal Standard: An isotopically labeled internal standard that behaves similarly to the analyte can correct for recovery losses and matrix effects.[20] | More effective cleanup removes interfering compounds. Dilution is a simple way to mitigate matrix effects, but may compromise sensitivity. Matrix-matched calibration accounts for signal suppression or enhancement. An internal standard is the most robust way to correct for variations in the analytical process. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent to try for metribuzin-desamino in clay soil?
A1: A good starting point is a mixture of a polar organic solvent and water, such as methanol:water (e.g., 4:1 v/v) or acetonitrile.[21][22] Acetonitrile is commonly used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[23][24][25] The addition of a small amount of acid, such as 1% acetic acid or formic acid, to the extraction solvent can significantly improve recovery by helping to desorb the analyte from the clay and organic matter.[12]
Q2: Should I use Solid-Phase Extraction (SPE) or a QuEChERS-based cleanup?
A2: The choice depends on your specific needs and instrumentation.
-
SPE can provide a very clean extract, which is beneficial for reducing matrix effects in sensitive analytical techniques like LC-MS/MS.[15][21] However, it can be more time-consuming and require more solvent than QuEChERS.
-
QuEChERS is a faster and simpler technique that uses a dispersive SPE (dSPE) cleanup.[13][23][24][25] It is highly effective for a wide range of pesticides. For clay soils, a dSPE cleanup using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often a good choice.[14]
Q3: How can I be sure that matrix effects are not affecting my results?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant concern with complex matrices like soil.[4][16][17][18] To assess and mitigate matrix effects:
-
Perform a Post-Extraction Spike: Spike a known amount of analyte into a blank soil extract after the extraction and cleanup steps. Compare the response to a standard in pure solvent. A significant difference indicates the presence of matrix effects.
-
Use Matrix-Matched Standards: Prepare your calibration curve in a blank matrix extract that has been through the entire sample preparation process. This is the most common way to compensate for matrix effects.[19]
-
Employ an Isotopically Labeled Internal Standard: This is the gold standard for correcting for both extraction recovery and matrix effects. The internal standard is added at the beginning of the extraction process and should co-elute with the analyte.[20]
Q4: Can the age of the pesticide residue in the soil affect extraction recovery?
A4: Yes, aged residues can be more difficult to extract than freshly spiked residues.[1] Over time, pesticides can become more strongly bound to the soil matrix through processes like sequestration within soil organic matter. When developing and validating a method, it is important to consider using aged fortified samples or real-world contaminated samples to get a more accurate assessment of the method's performance.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Metribuzin-Desamino in Clay Soil
This protocol is a robust starting point for extracting metribuzin-desamino from clay soils.
Materials:
-
Homogenized clay soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing MgSO₄, PSA, and C18
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate the soil.[13][14]
-
Extraction: Add 10 mL of ACN with 1% acetic acid to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper ACN layer to a dSPE tube containing MgSO₄, PSA, and C18.
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Analysis: Take an aliquot of the supernatant for LC-MS/MS or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used as an alternative or additional cleanup step for highly complex matrices.
Materials:
-
C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load the soil extract (from the QuEChERS extraction before the dSPE step, diluted with water) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizing the Workflow
Metribuzin-Desamino Extraction Workflow
Caption: Modified QuEChERS workflow for metribuzin-desamino extraction.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting low extraction recovery.
References
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Papadakis, E. N., et al. (2006). Determination of metribuzin and major conversion products in soils by microwave-assisted water extraction followed by liquid chromatographic analysis of extracts. Journal of AOAC International, 89(5), 1394-1400. [Link]
-
Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. [Link]
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Henriksen, T., et al. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of AOAC International, 86(4), 754-760. [Link]
-
Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]
-
Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 18(4), 739-751. [Link]
-
ResearchGate. (n.d.). Reported methods for the determination of metribuzin and their metabolites in soil and plants. [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Digital.CSIC. [Link]
-
Semantic Scholar. (n.d.). Use of Solid Phase Extraction with Hydrophilic-Lipophilic Balance (HLB) Cartridge as the Appropriate Option for Metribuzin Extraction from Contaminated Soils. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. [Link]
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Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2603. [Link]
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Khoury, R., et al. (2003). Retention and degradation of metribuzin in sandy loam and clay soils of Lebanon. Weed Research, 43(4), 264-271. [Link]
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Le, T. D., et al. (2010). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Talanta, 81(3), 1149-1154. [Link]
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Janaki, P., et al. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry, 27(10), 3692-3696. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30479, Metribuzin. [Link]
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Arienzo, M., et al. (2001). Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran. Journal of Agricultural and Food Chemistry, 49(8), 3937-3941. [Link]
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Swain, D. J. (1981). Effects of environmental factors on the activity of metribuzin in plants. Proceedings of the Eighth Asian-Pacific Weed Science Society Conference, 169-173. [Link]
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ResearchGate. (n.d.). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. [Link]
-
ResearchGate. (n.d.). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. [Link]
-
Khoury, R., et al. (2003). Retention and degradation of metribuzin in sandy loam and clay soils of Lebanon. SciSpace. [Link]
-
Rösch, A., et al. (2024). Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. Environmental Science and Pollution Research, 31(18), 26979-26993. [Link]
-
AERU. (n.d.). Metribuzin (Ref: DPX G2504). University of Hertfordshire. [Link]
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Wikipedia. (n.d.). Metribuzin. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135502804, Metribuzin DA. [Link]
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Maqueda, C., et al. (2011). Effects of Soil Characteristics on Metribuzin Dissipation Using Clay-Gel-Based Formulations. Journal of Agricultural and Food Chemistry, 59(21), 11568-11574. [Link]
-
Janaki, P., et al. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry. [Link]
-
Pérez-Mayán, L., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4279. [Link]
-
Maqueda, C., et al. (2011). Effects of Soil Characteristics on Metribuzin Dissipation Using Clay−Gel-Based Formulations. Journal of Agricultural and Food Chemistry, 59(21), 11568-11574. [Link]
-
Valverde, A., et al. (2023). Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. Molecules, 28(10), 4085. [Link]
-
Pérez-Mayán, L., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]
-
van der Grift, B., et al. (2022). Degradation of seven pesticides and two metabolites before and during aquifer storage transfer and recovery operation. Science of The Total Environment, 843, 156942. [Link]
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Moschet, C., et al. (2023). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Environmental Sciences Europe, 35(1), 69. [Link]
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Technical Support Center: Method Refinement for Trace-Level Detection of Metribuzin-Desamino (DA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical refinement of Metribuzin-desamino (DA). This guide is structured to provide researchers, analytical chemists, and scientists with both foundational knowledge and in-depth troubleshooting strategies to overcome common hurdles in the trace-level quantification of this critical herbicide metabolite. The content is organized in a responsive question-and-answer format to directly address the practical challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the analysis of Metribuzin-desamino.
Q1: What is Metribuzin-desamino (DA) and why is its trace-level detection important?
Metribuzin-desamino (DA) is a principal environmental transformation product of Metribuzin, a widely used pre- and post-emergence triazinone herbicide.[1][2] Along with other metabolites like diketo-metribuzin (DK) and desamino-diketo-metribuzin (DADK), DA is formed through the degradation of the parent compound in soil and plants.[3] Due to its high water solubility and significant mobility in soil, DA poses a risk of contaminating ground and surface water.[1][4] Monitoring for DA at trace levels (µg/kg or lower) is crucial for environmental risk assessment, ensuring food safety, and understanding the environmental fate of Metribuzin.
Q2: What are the primary analytical techniques for detecting Metribuzin-DA?
The most prevalent and robust methods for trace-level detection are hyphenated chromatographic techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and applicability to polar, non-volatile compounds like DA.[5][6]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A powerful technique that provides excellent separation and sensitivity.[1][4] It is often used for multi-residue analysis including Metribuzin and its metabolites.[1]
-
Electrochemical Sensors: These represent an emerging field, offering rapid, cost-effective, and portable detection, though they may not always match the quantitative precision of MS-based methods for complex matrices.[7][8]
Q3: What are the biggest challenges in analyzing Metribuzin-DA at trace levels?
Researchers typically face three major obstacles:
-
Matrix Effects: Complex sample matrices (e.g., soil, tomato, sugarcane) contain numerous co-extractive compounds that can interfere with the ionization of DA in the mass spectrometer source, leading to ion suppression or enhancement.[4][9] This directly impacts accuracy and reproducibility.
-
Low Recoveries: The efficiency of extracting a trace-level analyte from a complex sample can be highly variable. Poor recovery can result from an inappropriate choice of extraction solvent, inefficient cleanup, or analyte degradation during sample processing.[1][5][6]
-
Analyte Stability: Metribuzin and its metabolites can be susceptible to degradation, even under frozen storage conditions (-37°C), which can lead to underestimation of the residue levels.[2] The pH of the sample and extraction medium can also influence the stability of the analyte.[10]
Part 2: Core Methodology: QuEChERS Extraction with LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food and environmental samples due to its simplicity and effectiveness.[11]
Workflow for Metribuzin-DA Analysis
Detailed Experimental Protocol: Tomato Matrix
This protocol is adapted from methodologies described for the analysis of Metribuzin and its metabolites in tomato.[11]
1. Sample Extraction: a. Weigh 10 g of homogenized tomato sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (ACN). c. Add partitioning salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL d-SPE microcentrifuge tube. b. The d-SPE tube should contain cleanup sorbents. For a matrix like tomato, a combination of 150 mg anhydrous MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg graphitized carbon black (GCB) is effective.[11]
- Causality: PSA removes organic acids and sugars, GCB removes pigments and sterols, and MgSO₄ removes residual water. c. Vortex for 30 seconds. d. Centrifuge at ≥10,000 rcf for 5 minutes.
3. LC-MS/MS Analysis: a. Collect the supernatant, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial. b. Inject into the LC-MS/MS system.
Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds like DA. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and enhances ionization in positive ESI mode. |
| Gradient | Start at low %B, ramp up to high %B to elute analytes, then re-equilibrate. | A gradient is essential for separating analytes from matrix components. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Metribuzin and its metabolites ionize efficiently in positive mode.[12][13] |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor → product ion transitions. |
| MRM Transitions | Metribuzin-DA: m/z 200.1 → 172.1 (Quantifier), m/z 200.1 → 116.0 (Qualifier) | These transitions are specific to the fragmentation of the DA molecule, ensuring confident identification.[12][13] |
Performance Data Summary
The following table summarizes typical performance data for the analysis of Metribuzin and its metabolites from various studies.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Metribuzin-DA | Tomato | QuEChERS-GC-MS/MS | 2 - 8 | - | 72 - 96 | < 9 | [11] |
| Metribuzin-DA | Soil | PLE-LC-MS/MS | 1.25 | - | ~75 | - | [5][6] |
| Metribuzin-DA | Bean Plant | UAE-GC-MS/MS | 0.8 - 5 | 2.6 - 18 | 81 - 106 | < 8 | [4] |
| Metribuzin-DA | Water | LC-MS/MS | - | 0.5 | - | - | [12] |
| Metribuzin-DA | Soil | LC-MS/MS | - | 10 | - | - | [13] |
(LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation)
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development and execution.
Troubleshooting Workflow Logic
Q&A: Sample Preparation
Q: My analyte recovery is consistently low (<70%) and variable. What are the likely causes and solutions?
A: Low and inconsistent recovery is a classic sample preparation problem. The cause is often multi-faceted.
-
Causality & Explanation: The analyte may not be efficiently extracted from the matrix, or it may be lost during the cleanup step. Metribuzin-DA is polar, and its interaction with both the sample matrix and cleanup sorbents must be carefully managed.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Solvent: While acetonitrile is standard for QuEChERS, ensure it is of high purity. For some soil types, a methanol-water mixture has been shown to be effective in pressurized liquid extraction (PLE).[5][6]
-
Optimize d-SPE Sorbents: The choice of sorbents is critical. If your matrix is high in pigments (like spinach or bean leaves), you may need more GCB.[1][4] Conversely, GCB can sometimes adsorb planar analytes, so its amount should be minimized. Perform a recovery experiment with and without each sorbent to pinpoint the source of loss.
-
Check pH: The pH of the extraction solvent can impact the stability and extraction efficiency of triazine herbicides.[10] While the standard QuEChERS methods are buffered, difficult matrices may require slight adjustments.
-
Verify Homogenization: Ensure your initial sample is perfectly homogenous. Inconsistent sample composition will lead directly to variable recovery.
-
Use an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for Metribuzin-DA if available. The SIL standard compensates for analyte loss during both sample preparation and injection, significantly improving accuracy.[9]
-
Q&A: Liquid Chromatography
Q: I'm observing poor peak shape (tailing or fronting) for Metribuzin-DA. How can I improve it?
A: Poor peak shape compromises integration accuracy and reduces sensitivity.
-
Causality & Explanation: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols) or by issues within the fluidic path. Fronting is less common but can indicate column overload or temperature mismatches.[14]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. Adding a small amount of formic acid (0.1%) helps to protonate the analyte and minimize interactions with free silanols on the column packing, leading to sharper, more symmetrical peaks.
-
Column Health: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or, if the problem persists, replace it.[14]
-
Reduce Injection Volume/Concentration: If you are injecting a high-concentration standard and seeing fronting, you may be overloading the column. Dilute the sample and reinject.
-
Check for Extra-Column Volume: Ensure all tubing connections are secure and tubing lengths are minimized. Dead volume in fittings can cause peak broadening and tailing.[15]
-
Q: My retention time for DA is shifting between injections. What's causing this instability?
A: Retention time stability is critical for reliable identification, especially when using scheduled MRM windows.[16]
-
Causality & Explanation: Shifting retention times are most commonly caused by an unstable mobile phase flow rate, temperature fluctuations, or insufficient column equilibration between injections.[14][17]
-
Troubleshooting Steps:
-
Purge the LC Pumps: Air bubbles in the pump heads are a primary cause of flow rate instability. Purge all solvent lines thoroughly.[17] Check that solvent filters in the mobile phase reservoirs are not clogged and are fully submerged.
-
Ensure Column Equilibration: If your gradient is fast, the column may not have enough time to re-equilibrate to the initial conditions before the next injection. Extend the post-run equilibration time by at least 2-3 column volumes.[17]
-
Use a Column Oven: Maintain a stable column temperature using a thermostatted column compartment. Fluctuations in ambient lab temperature can cause retention time drift.
-
Check Mobile Phase Composition: Ensure your mobile phases are prepared correctly and have not evaporated, which would alter their composition and affect retention.
-
Q&A: Mass Spectrometry
Q: I am observing significant signal suppression for Metribuzin-DA in my sample matrix compared to the solvent standard. How can I mitigate this?
A: This is a classic case of matrix effect, the most significant challenge in LC-MS/MS.[9]
-
Causality & Explanation: Co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source. This reduces the number of analyte ions that enter the mass spectrometer, resulting in a lower signal (ion suppression).[16]
-
Troubleshooting & Mitigation Strategies:
-
Improve Sample Cleanup: The most direct approach is to remove the interfering compounds. Experiment with different d-SPE sorbents (e.g., C18, GCB) or add a Solid Phase Extraction (SPE) step after the QuEChERS extraction for particularly "dirty" matrices.[18]
-
Modify Chromatography: Adjust the LC gradient to achieve better separation between the analyte and the interfering matrix components. Even a slight shift in retention time can move the analyte out of the region of suppression.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can be very effective. Diluting the final extract reduces the concentration of matrix components, thereby lessening their suppressive effect. This may require an instrument with sufficient sensitivity to detect the diluted analyte.
-
Use Matrix-Matched Calibration: This is the most common and practical solution. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This ensures that the calibration standards experience the same degree of ion suppression as the analyte in the sample, providing accurate quantification.[4][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and ionization suppression. By using the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.[9]
-
References
-
Simultaneous analysis of herbicide metribuzin and its transformation products in tomato using QuEChERS-based gas chromatography coupled to a triple quadrupole mass analyzer. (n.d.). ResearchGate. [Link]
-
Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. (2022). ResearchGate. [Link]
-
Metribuzin. (n.d.). PubChem. [Link]
-
Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of Chromatography A. [Link]
-
A comparison of the electrochemical sensors used in the detection of metribuzin. (n.d.). ResearchGate. [Link]
-
Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. (n.d.). ResearchGate. [Link]
-
Skopalová, J., et al. (2001). Electrochemical behavior and voltammetric determination of the herbicide metribuzin at mercury electrodes. Fresenius' Journal of Analytical Chemistry. [Link]
-
Degradation pathways of metribuzin (Huertas-Pérez et al. 2006). (n.d.). ResearchGate. [Link]
-
Williams, J. (2015). An Analytical Method for the Determination of Residues of Metribuzin and its metabolites... in Soil and Water Using LC/MS/MS. US EPA. [Link]
-
Analytical method for metribuzin and its transformation products... in soil. (n.d.). US EPA. [Link]
-
Ranganathan, M., et al. (2024). Electrochemical Sensing of Metribuzin Utilizing the Synergistic Effects of Cationic and Anionic Bio-Polymers with Hetero-Doped Carbon. MDPI. [Link]
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Metribuzin (Ref: DPX G2504). (n.d.). AERU, University of Hertfordshire. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
Janaki, P., et al. (2015). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]
-
Degradation of metribuzin under various pH values. (n.d.). ResearchGate. [Link]
-
Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. DIGITAL.CSIC. [Link]
-
Determination of metribuzin content in pesticide formulations using electroanalytical methodology. (n.d.). SciSpace. [Link]
-
Gamal, M., et al. (2023). Application of molecularly imprinted electrochemical sensor for trace analysis of Metribuzin herbicide in food samples. Food Chemistry. [Link]
-
Kwon, H., et al. (2021). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. PLoS One. [Link]
-
QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. (n.d.). ScienceDirect. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. [Link]
-
The Basics of Lc-Msms Troubleshooting: Tools, Cases, Strategy. (n.d.). Scribd. [Link]
-
Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018). ResearchGate. [Link]
-
Vagi, M.C., et al. (2007). Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters. Journal of Chromatography A. [Link]
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- 18. researchgate.net [researchgate.net]
resolving co-eluting interferences with METRIBUZIN-DESAMINO
Welcome to the technical support center dedicated to resolving analytical challenges in the quantification of metribuzin-desamino (DA). As a primary metabolite of the widely used herbicide metribuzin, accurate measurement of metribuzin-desamino is critical for environmental monitoring, food safety compliance, and toxicological studies.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting co-eluting interferences, a common and frustrating issue in chromatographic analysis. The content is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of a co-eluting interference with my metribuzin-desamino peak?
A: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in a single, misleading peak.[3][4] The most common indicators that your metribuzin-desamino peak is not pure are:
-
Visible Peak Asymmetry: The peak may exhibit fronting, tailing, or, most commonly, a shoulder. A shoulder is a distinct discontinuity in the slope of the peak, suggesting a hidden component underneath.[4][5]
-
Inconsistent Peak Ratios: If you are using mass spectrometry (MS), the ratio between your quantifier and qualifier ions may be inconsistent across different samples compared to your analytical standard.
-
Detector-Assisted Peak Purity Analysis:
-
Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly indicates the presence of a co-eluting impurity.[4]
-
Mass Spectrometry (MS): By examining the mass spectra at different points across the chromatographic peak, you can identify the presence of different m/z values, confirming that more than one compound is present.[4]
-
Q2: My chromatogram shows a peak with a slight shoulder that I suspect is a co-elutant with metribuzin-desamino. What is the very first step I should take?
A: Before embarking on extensive method development, your first step is to confirm that the issue is indeed a co-elution and not an artifact of your instrument or sample preparation.
-
Confirm with your Detector: Use the peak purity functions of your DAD or inspect the mass spectra across the peak as described in Q1. This is the fastest way to verify if multiple components are present.[4]
-
Inject a Standard: Inject a pure analytical standard of metribuzin-desamino. If the peak shape is symmetrical and sharp, it confirms that the issue is coming from your sample matrix and not the analytical column or mobile phase.
-
Check for System Issues: A shoulder can sometimes be caused by a partially blocked column frit or an issue with the injector.[4] If the standard also shows a poor peak shape, investigate your HPLC/UPLC system for potential hardware problems.
In-Depth Troubleshooting Guide
Problem 1: My metribuzin-desamino peak is broad and asymmetrical. How do I systematically improve the chromatographic separation?
Core Principle: Achieving chromatographic resolution depends on three key factors: efficiency (N), selectivity (α), and retention factor (k).[3][5] When facing co-elution, your primary goal is to manipulate the selectivity (α) , which is the separation factor between metribuzin-desamino and the interfering compound.
Caption: A logical workflow for troubleshooting peak co-elution.
The mobile phase is the most powerful and easily adjustable tool for manipulating selectivity.[5]
Step 1: Adjust Solvent Strength (Isocratic or Gradient)
-
Causality: Weakening the mobile phase (e.g., decreasing the percentage of acetonitrile or methanol in reversed-phase LC) increases the retention time (capacity factor, k).[3][4] This gives the analytes more time to interact with the stationary phase, which can be sufficient to resolve closely eluting peaks.
-
Action: If using a gradient, try reducing the initial percentage of your strong solvent (Solvent B) and/or making the gradient slope shallower. This elongates the separation window.[5]
Step 2: Change the Organic Modifier
-
Causality: Acetonitrile (ACN) and methanol (MeOH) have different chemical properties and interact differently with both the stationary phase and the analytes. Switching from one to the other can dramatically alter elution order and resolve co-eluting compounds.[3][5]
-
Action: If your current method uses acetonitrile, develop a parallel method using methanol at an equivalent solvent strength. Compare the chromatograms for improved selectivity.
Step 3: Modify Mobile Phase pH and Buffer Concentration
-
Causality: The ionization state of metribuzin-desamino and any ionizable interferences can be manipulated by changing the mobile phase pH. Non-ionized species are generally retained longer in reversed-phase chromatography than their ionized counterparts. Adjusting the pH can therefore significantly impact retention times and selectivity.
-
Action: Use a buffer to control the pH. A common starting point is 0.1% formic acid in water. If co-elution persists, try a different pH range (e.g., using ammonium formate for a mid-range pH), ensuring it is compatible with your column's stability limits. Buffer concentrations should typically be between 5-100 mM.
| Parameter | Initial Condition (Example) | Optimization Strategy |
| Mobile Phase A | 0.1% Formic Acid in Water | Try 10 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Switch to Methanol |
| Gradient | 5% to 95% B in 10 min | Decrease initial %B to 2%; Extend gradient to 15 min |
| Column Temp. | 30 °C | Increase to 40 °C (can improve efficiency and alter selectivity) |
Problem 2: I've optimized my LC method, but I can't achieve baseline separation. How can I use mass spectrometry to selectively quantify metribuzin-desamino?
Core Principle: Tandem mass spectrometry (LC-MS/MS) provides an exceptional layer of selectivity, allowing you to isolate your analyte of interest from co-eluting interferences, even if they are not separated chromatographically.[6] This is achieved through a technique called Multiple Reaction Monitoring (MRM) .
In MRM, the first quadrupole of the mass spectrometer is set to select the specific mass-to-charge ratio (m/z) of your parent molecule (the precursor ion ). This ion is then fragmented in a collision cell, and the second quadrupole is set to detect only specific, characteristic fragment ions (the product ions ). This process filters out nearly all other co-eluting compounds.
Sources
Technical Support Center: Managing Metribuzin and Desamino-Metribuzin Integrity in Analytical Samples
Welcome to the technical support center for the analysis of Metribuzin and its primary degradant, Desamino-Metribuzin (DA). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with these compounds. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to address the common challenges associated with sample storage and handling, ensuring the integrity and accuracy of your experimental results.
Introduction to Metribuzin and its Degradation
Metribuzin is a selective triazinone herbicide used to control weeds in various agricultural crops. In the environment, it degrades into several metabolites, with Desamino-Metribuzin (DA), Diketo-Metribuzin (DK), and Desamino-Diketo-Metribuzin (DADK) being the most significant.[1][2] The transformation of Metribuzin to DA is a critical consideration during sample collection, storage, and analysis, as improper handling can lead to inaccurate quantification of both the parent compound and its degradant. This guide focuses on providing practical solutions to minimize this degradation and ensure data reliability.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Sample Collection and Initial Handling
Question 1: What are the immediate steps I should take after collecting soil or water samples to prevent Metribuzin degradation?
Answer: Immediate post-collection handling is critical to prevent the initiation of degradation pathways. For both soil and water samples, the primary goal is to inhibit microbial activity and reduce exposure to environmental factors that accelerate degradation.
-
For Soil Samples:
-
Cooling: Place samples in a cooler with ice packs immediately after collection to lower the temperature to approximately 4°C. This slows down microbial degradation, which is a primary route for Metribuzin breakdown in soil.[3]
-
Light Exclusion: Store samples in amber glass jars or containers wrapped in aluminum foil to prevent photodegradation.[3]
-
Headspace Minimization: Fill the sample containers as much as possible to minimize the headspace, which can reduce oxidative processes.
-
-
For Water Samples:
-
Acidification: For water samples, acidification to a pH below 4 with a suitable acid (e.g., sulfuric acid) can help to inhibit microbial activity. However, it is crucial to first verify that this pH alteration does not induce chemical hydrolysis of Metribuzin. Metribuzin degradation is pH-dependent, with increased breakdown in both acidic and alkaline conditions compared to neutral pH.[4] Therefore, for general preservation, cooling is the preferred method.
-
Filtering: If the analysis allows, filtering the water sample through a 0.45 µm filter can remove microbial populations, further preserving the sample integrity. This should be done as soon as possible after collection.
-
Question 2: What type of containers are best for collecting and storing samples containing Metribuzin?
Answer: The choice of container material is crucial to prevent contamination and analyte loss.
-
Recommended: Borosilicate glass containers with polytetrafluoroethylene (PTFE)-lined caps are the gold standard. Glass is inert and will not interact with the analytes. The PTFE liner prevents the analytes from adsorbing to the cap material and protects the sample from contamination.
-
To Avoid: Avoid using plastic containers, especially for long-term storage, as plasticizers can leach into the sample and interfere with analysis. Additionally, some plastics may adsorb Metribuzin and its metabolites, leading to lower recoveries.
Sample Storage
Question 3: What are the optimal temperature and duration for storing soil and water samples to minimize Metribuzin degradation to Desamino-Metribuzin?
Answer: The stability of Metribuzin is highly dependent on storage temperature. Lower temperatures are always preferred to slow down degradation rates.
| Sample Matrix | Storage Temperature | Maximum Recommended Storage Duration | Rationale |
| Soil | -20°C or lower | Up to 6 months | Freezing effectively halts microbial activity, the primary driver of degradation in soil.[2] Studies have shown significant loss of Metribuzin at higher temperatures over time.[2] |
| Water | 4°C (refrigerated) | Up to 14 days | Refrigeration slows microbial activity. For longer-term storage, freezing at -20°C is recommended. |
| Extracts | -20°C | Up to 30 days | Once extracted into an organic solvent, samples are generally more stable, but should still be stored frozen to prevent any potential degradation.[1] |
Note: It is crucial to perform your own stability studies in your specific matrix and storage conditions to validate these recommendations for your experiments.
Question 4: I have to store my samples for longer than the recommended duration. What are the risks, and how can I mitigate them?
Answer: Exceeding the recommended storage times increases the risk of significant Metribuzin degradation, leading to an underestimation of the parent compound and a potential overestimation of Desamino-Metribuzin.
-
Risks:
-
Analyte Loss: The concentration of Metribuzin will likely decrease.
-
Inaccurate Metabolite Ratios: The ratio of Metribuzin to DA will be skewed.
-
Compromised Data Integrity: The results will not accurately reflect the in-situ concentrations at the time of sampling.
-
-
Mitigation Strategies:
-
Spike and Recovery Study: If long-term storage is unavoidable, conduct a storage stability study. Fortify a blank matrix with a known concentration of Metribuzin and its metabolites and analyze subsamples at various time points to determine the degradation rate under your specific storage conditions.
-
Use of Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled internal standards for both Metribuzin and Desamino-Metribuzin during the extraction process can help to correct for losses during storage and sample processing.[5]
-
Sample Handling and Extraction
Question 5: What are the best extraction solvents and techniques to use for Metribuzin and Desamino-Metribuzin from soil and water?
Answer: The choice of extraction solvent and technique depends on the matrix and the subsequent analytical method.
-
Soil Extraction:
-
Solvents: A mixture of acetonitrile and water (e.g., 50:50 v/v) is commonly used for microwave-assisted extraction.[5] Methanol-water mixtures (e.g., 75:25 v/v) are effective for pressurized liquid extraction (PLE).[6]
-
Techniques:
-
Microwave-Assisted Extraction (MAE): This technique is rapid and efficient.[5]
-
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this method offers high extraction efficiency.[6][7]
-
Ultrasonic Solvent Extraction (USE): This is a common and effective method for pesticide residue analysis.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide analysis in food and agricultural samples and can be adapted for soil matrices.[7]
-
-
-
Water Extraction:
-
Solid-Phase Extraction (SPE): C18 cartridges are commonly used to extract Metribuzin and its metabolites from water samples.[8]
-
Question 6: My analytical results show a high concentration of Desamino-Metribuzin and a low concentration of Metribuzin, which is unexpected. How can I troubleshoot this?
Answer: This scenario suggests that degradation may have occurred at some point during your workflow. Here is a systematic approach to troubleshooting:
-
Review Storage Conditions:
-
Were the samples immediately cooled after collection?
-
Were they stored at the correct temperature and for the appropriate duration?
-
Were they protected from light?
-
-
Evaluate Sample Handling:
-
Assess the Analytical Method:
-
In-source Degradation: For LC-MS/MS analysis, check for the possibility of in-source degradation of Metribuzin to Desamino-Metribuzin. This can be investigated by infusing a pure Metribuzin standard and monitoring for the formation of the DA product ion.
-
Standard Stability: Verify the stability of your analytical standards. Prepare fresh standards and compare the results. Stock solutions of Metribuzin and its metabolites should be stored in amber vials at -20°C.[1]
-
Visualizing Key Processes
To aid in understanding the critical pathways and workflows, the following diagrams are provided.
Metribuzin Degradation Pathway
Caption: Primary degradation pathways of Metribuzin.
Recommended Sample Handling Workflow
Caption: Recommended workflow for sample handling and storage.
Experimental Protocols
Protocol 1: Soil Sample Extraction using Microwave-Assisted Extraction (MAE)
This protocol is adapted from EPA methodology for the extraction of Metribuzin and its metabolites from soil.[5]
-
Sample Preparation: Homogenize the soil sample by sieving through a 2 mm mesh.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized soil into a microwave extraction vessel.
-
Fortification (for QC): For quality control samples, fortify with a known amount of Metribuzin and Desamino-Metribuzin standard solution.
-
Internal Standard Addition: Add an appropriate volume of a stock solution of isotopically labeled internal standards.
-
Solvent Addition: Add 40 mL of a 1:1 (v/v) acetonitrile:water mixture to the vessel.
-
Microwave Extraction: Place the vessel in the microwave extraction system and apply a program that ramps the temperature to 70°C and holds for 10 minutes.
-
Cooling and Centrifugation: Allow the vessel to cool to room temperature. Transfer a 1.5 mL aliquot of the supernatant to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 rpm) for 2 minutes.
-
Dilution and Analysis: Transfer the supernatant to an autosampler vial, dilute with water if necessary, and vortex before analysis by LC-MS/MS.
Protocol 2: Water Sample Extraction using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Metribuzin from water samples.
-
Sample Preparation: If the water sample is not preserved, adjust the pH to neutral if necessary. If it contains suspended solids, centrifuge or filter the sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes with a suitable organic solvent, such as acetonitrile or methanol. Use a small volume (e.g., 2 x 2 mL) to ensure a concentrated extract.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC analysis.
References
- Benchchem. (n.d.). Independent Laboratory Validation of Analytical Methods for Metribuzin Metabolites: A Comparative Guide.
- Crews, K., & Shelby, A. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. U.S. Environmental Protection Agency.
- Kadam, S., Pejaver, M., & Patil, S. (2021). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. Nature Environment and Pollution Technology, 20(1).
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- U.S. Environmental Protection Agency. (n.d.). ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301.
- ResearchGate. (n.d.). Degradation of metribuzin under various pH values.
- Plaza-Bolaños, P., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI.
- National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem.
- ResearchGate. (n.d.). Effect of various concentrations on metribuzin degradation (pH -7, Temp. 30°C, Inoculations 4%, capacity-100 mL).
- Health Canada. (2011). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin.
- Benchchem. (n.d.). The Degradation Profile of Metribuzin: A Technical Overview of Its Half-Life Under Diverse Environmental Conditions.
- ResearchGate. (n.d.). Degradation pathways of metribuzin.
- U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- ResearchGate. (n.d.). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
- ResearchGate. (n.d.). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
- Al-Ghamdi, A. A., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
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- 2. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin - Canada.ca [canada.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neptjournal.com [neptjournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: dSPE Sorbent Selection for Plant Extract Cleanup
Welcome to the Technical Support Center for dispersive solid-phase extraction (dSPE) cleanup of plant extracts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate sorbents for their specific applications. Here, you will find in-depth technical guidance, troubleshooting tips, and frequently asked questions to ensure the success of your experiments.
Understanding the "Why": The Rationale Behind dSPE Sorbent Selection
Dispersive SPE (dSPE) is a critical cleanup step in analytical workflows like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components from your sample extract.[1][2][3] The choice of sorbent is paramount as it directly impacts the cleanliness of your final extract, and consequently, the accuracy and reliability of your chromatographic analysis. An ideal dSPE cleanup removes matrix components while leaving your analytes of interest untouched in the solution.[4]
Plant extracts are notoriously complex, containing a diverse array of compounds such as pigments (chlorophylls, carotenoids), lipids, sugars, organic acids, and sterols.[3][5][6] These co-extractives can interfere with your analysis by causing matrix effects, contaminating your analytical instruments, and obscuring the detection of your target analytes.[1][2] Therefore, a carefully chosen sorbent, or a combination of sorbents, is necessary to target and remove these specific interferences.[7]
Decision Workflow for Sorbent Selection
The following diagram illustrates a logical workflow for selecting the appropriate dSPE sorbent based on the primary interferents in your plant extract.
Caption: A flowchart guiding the selection of dSPE sorbents based on the type of matrix interference.
Sorbent Selection Guide: A Comparative Overview
The effectiveness of your dSPE cleanup hinges on understanding the properties and mechanisms of different sorbents. All dSPE products typically contain magnesium sulfate (MgSO4) to remove residual water from the extract.[8][9] The key is to select the appropriate sorbent(s) to target other interferences.[7]
| Sorbent | Primary Target Interferences | Mechanism of Action | Best For |
| PSA (Primary Secondary Amine) | Sugars, organic acids, fatty acids, polar pigments.[5][8][9][10] | Weak anion exchange and polar adsorption.[1][11] | General purpose cleanup for many fruits and vegetables.[7] |
| C18 (Octadecyl) | Lipids, waxes, sterols, and other nonpolar interferences.[3][5][8] | Reversed-phase (hydrophobic) interactions.[12] | Fatty matrices like avocados, nuts, and oilseeds.[1][13] |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids) and sterols.[1][3][4][8] | Strong adsorption of planar molecules. | Highly pigmented samples like spinach and kale.[4][5] |
| Z-Sep Sorbents | Fats, lipids, and pigments.[2][4][14] | Lewis acid-base interactions and hydrophobic interactions.[2][15] | Fatty matrices where traditional sorbents are insufficient.[2][14] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during dSPE cleanup of plant extracts in a question-and-answer format.
Frequently Asked Questions
Q1: My final extract is still highly colored after dSPE. What should I do?
A1: If your extract remains intensely colored (e.g., green from chlorophyll), the sorbent used was likely not effective at removing pigments.
-
Cause: Insufficient or incorrect sorbent for pigment removal. PSA and C18 have limited capacity for chlorophyll.[5]
-
Solution: Incorporate Graphitized Carbon Black (GCB) into your dSPE mixture. GCB is highly effective at removing pigments like chlorophyll and carotenoids.[1][4][8] Start with a small amount (e.g., 7.5 mg) and increase if necessary, but be aware of the potential for analyte loss (see Q2). Alternatively, novel sorbents like Z-Sep or ChloroFiltr® can also be effective for pigment removal.[5][6][16]
Q2: I'm losing my target analytes, especially planar pesticides, after using GCB. How can I prevent this?
A2: This is a well-documented issue with GCB. Its planar structure can strongly adsorb planar analytes, leading to poor recovery.[5]
-
Cause: Strong interaction between the planar structure of GCB and planar analytes.
-
Solutions:
-
Reduce the amount of GCB: Use the minimum amount of GCB necessary for sufficient pigment removal.
-
Use a GCB alternative: Consider sorbents like Supel™ QuE Verde, which is a modified GCB designed to reduce the loss of planar pesticides.[15] Z-Sep+ is another option that can remove pigments with better recovery for some planar compounds.[15][16]
-
Toluene Addition (Use with Caution): Adding a small amount of toluene to the extract before dSPE can help release planar analytes from the GCB sorbent.[5] However, this may require an additional evaporation step and introduces a hazardous solvent.[5]
-
Q3: My sample has a high fat content, and I'm seeing matrix effects in my LC-MS/MS or GC-MS analysis. Which sorbent should I use?
A3: High-fat matrices require a sorbent that can effectively remove nonpolar interferences like lipids and waxes.
-
Cause: Co-extraction of lipids that are not effectively removed by general-purpose sorbents like PSA alone.
-
Solution: Use a combination of PSA and C18.[3][4] C18 is a nonpolar sorbent that removes lipids through hydrophobic interactions.[3][12] For very high-fat samples (>15%), consider using Z-Sep+ or EMR-Lipid sorbents, which are specifically designed for enhanced lipid removal.[13][14][17]
Q4: I'm working with a sample high in sugars (e.g., fruits, honey), and my instrument is getting contaminated. How can I improve my cleanup?
A4: Sugars are polar compounds that can cause significant matrix effects and instrument contamination if not adequately removed.
-
Cause: Insufficient removal of polar sugars and organic acids.
-
Solution: Primary Secondary Amine (PSA) is the most effective sorbent for removing sugars and organic acids due to its weak anion exchange properties.[1][8][9][10] Ensure you are using a sufficient amount of PSA in your dSPE tube. For very high sugar content, a cartridge SPE (cSPE) cleanup with more sorbent may be necessary.[18]
Q5: Can I use a single dSPE formulation for all my different plant samples?
A5: While a universal dSPE formulation might seem convenient, it is generally not recommended for optimal results across diverse matrices.
-
Reasoning: The composition of plant matrices varies significantly. A dSPE tube designed for a low-fat, low-pigment sample like celery (typically just PSA and MgSO4) will be ineffective for a high-fat, high-pigment sample like spinach or avocado.[7]
-
Best Practice: Tailor your dSPE sorbent combination to the specific characteristics of your sample matrix to achieve the most effective cleanup with the best analyte recovery.[7]
Troubleshooting Flowchart
Caption: A troubleshooting guide for common issues encountered during dSPE cleanup.
Experimental Protocols
Standard dSPE Cleanup Protocol
This protocol is a general guideline. The specific amounts and types of sorbents should be optimized based on your sample matrix and target analytes.
-
Prepare the Extract: Following the initial QuEChERS extraction and centrifugation, an aliquot of the supernatant (typically acetonitrile) is taken for cleanup.
-
Select the dSPE Tube: Choose a pre-packaged dSPE tube containing anhydrous MgSO4 and the appropriate sorbent(s) (e.g., PSA, C18, GCB) for your sample type.
-
Transfer the Extract: Add a specific volume of your extract (e.g., 1 mL) to the dSPE tube.
-
Vortex: Cap the tube and vortex vigorously for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge: Centrifuge the tube (e.g., at 5,000-10,000 x g for 5 minutes) to pellet the sorbents and any removed matrix components.
-
Collect the Supernatant: Carefully collect the cleaned supernatant for analysis. It is now ready for direct injection or can be further concentrated and reconstituted in a suitable solvent.
Protocol for Highly Pigmented Samples (e.g., Spinach)
-
Extraction: Perform a standard QuEChERS extraction on the homogenized spinach sample.
-
dSPE Tube Selection: Use a dSPE tube containing anhydrous MgSO4, PSA, and GCB (or a GCB alternative). A common combination is 150 mg MgSO4, 50 mg PSA, and 7.5-15 mg GCB per 1 mL of extract.
-
Cleanup: Follow steps 3-6 of the Standard dSPE Cleanup Protocol.
-
Evaluation: Visually inspect the final extract for color removal. If significant color remains, a higher amount of GCB may be needed. If analyte recovery is low, a lower amount of GCB or an alternative sorbent should be tested.
References
-
How to Choose the Right dSPE for QuEChERS. (2018). Restek. [Link]
-
Novel Sorbents for Solid–Liquid Extraction. (n.d.). LCGC International. [Link]
-
QuEChERS Dispersive Solid Phase Extraction (dSPE) Kits. (n.d.). Agilent. [Link]
-
Why All C18 SPE Phases Are Not Equal. (n.d.). LCGC International. [Link]
-
Peter, K., & Müller, J. (2020). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 9(10), 1409. [Link]
-
Peter, K., & Müller, J. (2020). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 9(10), 1409. [Link]
-
dSPE Sample Clean-up. (n.d.). Chromtech. [Link]
-
A Novel Optimised and Validated Method for Analysis of Multi-Residues of Pesticides in Fruits and Vegetables by Microwave-Assisted Extraction (MAE)-Dispersive Solid-Phase Extraction (d-SPE)-Retention Time Locked (RTL)-Gas Chromatography-Mass Spectrometry with Deconvolution Reporting Software (DRS). (2011). ResearchGate. [Link]
-
A NOVEL SORBENT FOR PASS-THROUGH SPE CLEANUP: A SIMPLE, QUICK, AND EFFECTIVE ALTERNATIVE FOR REMOVAL OF LIPIDS AND CHLOROPHYLL. (n.d.). Waters Corporation. [Link]
-
Why PSA is Used as a Purification Adsorbent in D-SPE. (2023). Hawach. [Link]
-
How to Use QuEChERS for Diverse Sample Types. (n.d.). Restek. [Link]
-
ChloroFiltr®: A Novel Sorbent for Chlorophyll Removal Using QuEChERS. (n.d.). LCGC International. [Link]
-
DisQuE Dispersive Sample Preparation. (n.d.). Waters Corporation. [Link]
-
Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2024). YouTube. [Link]
-
Oasis PRiME HLB Cartridges for Rapid and Effective Removal of Chlorophyll from QuEChERS Spinach Extracts. (n.d.). Waters Corporation. [Link]
-
Modifying QuEChERS for complicated matrices- High Sugar & Starch Samples. (2020). Restek. [Link]
-
Le, G., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(22), 6825. [Link]
-
How to Choose the Right dSPE for QuEChERS. (2018). Restek. [Link]
-
EMR – Lipid: Enhanced Matrix Removal for Fatty Samples. (2015). Agilent. [Link]
-
Song, J. H., et al. (2022). Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides. Food Science and Biotechnology, 31(8), 1029-1038. [Link]
Sources
- 1. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Restek - Artikel [restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Choose the Right dSPE for QuEChERS [discover.restek.com]
- 10. researchgate.net [researchgate.net]
- 11. specartridge.com [specartridge.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supel™ QuE Z-Sep Sorbents for QuEChERS [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Blogs | Restek [discover.restek.com]
Validation & Comparative
A Senior Application Scientist's Guide to Certified Reference Materials for Metribuzin-Desamino Analysis
This guide provides an in-depth technical comparison of commercially available Certified Reference Materials (CRMs) for the analysis of Metribuzin-desamino (DA), a primary metabolite of the herbicide Metribuzin. Designed for researchers, analytical scientists, and professionals in environmental and food safety testing, this document offers a comprehensive overview of CRM selection, experimental best practices, and data interpretation to ensure the accuracy and reliability of analytical measurements.
The Critical Role of Metribuzin-Desamino in Environmental and Food Safety
Metribuzin is a widely used herbicide for the control of broadleaf weeds and grasses in a variety of agricultural crops.[1] Its metabolite, Metribuzin-desamino (DA), is of significant interest in environmental and food safety monitoring due to its potential for groundwater contamination and persistence in the environment.[2] Accurate quantification of DA is paramount for regulatory compliance and risk assessment. The use of high-quality, certified reference materials is the foundation of any robust analytical method, ensuring traceability and comparability of results across different laboratories and over time.
Comparative Analysis of Commercially Available Metribuzin-Desamino CRMs
The selection of an appropriate CRM is a critical first step in the development and validation of an analytical method. Several reputable suppliers offer Metribuzin-desamino CRMs, each with its own set of specifications. While a comprehensive comparison requires access to the Certificate of Analysis (CoA) for specific lot numbers, the following table summarizes the generally available information for CRMs from prominent suppliers.
Table 1: Comparison of Commercially Available Metribuzin-Desamino CRMs
| Feature | LGC Standards | HPC Standards | CRM LABSTANDARD |
| Product Format | Neat solid; Solution (Acetonitrile)[3] | Neat solid; Solution (Acetonitrile)[4] | Solution (Acetonitrile)[5] |
| Available Concentrations | 10 µg/mL[3] | 10 µg/mL, 100 µg/mL[4] | 100 mg/L[5] |
| ISO Accreditation | ISO 17034, ISO/IEC 17025[3] | ISO 17034, ISO 9001[6] | ISO 17034 mentioned for some products[7] |
| Certified Purity/Concentration | Stated on Certificate of Analysis | Stated on Certificate of Analysis | Stated on Certificate of Analysis |
| Expanded Uncertainty | Stated on Certificate of Analysis | Stated on Certificate of Analysis | Stated on Certificate of Analysis |
| Shelf-Life | Provided on Certificate of Analysis[8] | Stated to provide longest possible shelf-life[6] | 15 months for 100 mg/L solution[5] |
Expert Insights on CRM Selection:
-
Accreditation is Non-Negotiable: Prioritize CRMs from manufacturers accredited to ISO 17034 . This accreditation ensures that the material has been produced and certified according to the highest international standards for reference material producers.[3][6]
-
The Certificate of Analysis is Key: The CoA is the most critical document accompanying a CRM. It provides the certified value, the expanded uncertainty, and information on the material's stability and homogeneity. Always request and review the CoA before purchasing a CRM.
-
Matrix Matching and Solvent Choice: When selecting a CRM in solution, consider the compatibility of the solvent with your analytical method. Acetonitrile is a common and versatile solvent for LC-MS/MS analysis.[3][4][5]
-
Uncertainty Matters: The expanded uncertainty of the CRM is a critical component of the overall uncertainty budget of your analytical measurement. A smaller uncertainty in the CRM will contribute to a smaller overall uncertainty in your final result.
Experimental Protocol: Analysis of Metribuzin-Desamino in Water by LC-MS/MS
This protocol is based on the principles outlined in the U.S. Environmental Protection Agency (EPA) validated method for the analysis of Metribuzin and its metabolites in soil and water.[9]
Preparation of Standards and Calibration Curve
The foundation of accurate quantification lies in the meticulous preparation of your calibration standards from the chosen CRM.
-
Step 1: Stock Standard Preparation (if using a neat CRM): Accurately weigh a suitable amount of the neat Metribuzin-desamino CRM and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) to create a stock solution of approximately 1000 µg/mL.
-
Step 2: Intermediate Standard Preparation: Perform serial dilutions of the stock standard solution with the appropriate solvent to prepare an intermediate standard at a concentration of, for example, 10 µg/mL.
-
Step 3: Working Standard and Calibration Curve Preparation: From the intermediate standard, prepare a series of working standards in your chosen matrix (e.g., reagent water for a water analysis method) to construct a calibration curve. A typical calibration range for environmental analysis might be 0.1 to 50 ng/mL.
Sample Preparation
The goal of sample preparation is to extract Metribuzin-desamino from the sample matrix and remove interfering components.
-
Step 1: Water Sample Collection: Collect water samples in clean, appropriate containers.
-
Step 2: Fortification (for Quality Control): For method validation and routine quality control, fortify blank matrix samples with a known amount of Metribuzin-desamino CRM.
-
Step 3: Direct Injection (for clean samples): For relatively clean water samples, direct injection into the LC-MS/MS system may be possible after filtration through a 0.22 µm syringe filter.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for the trace-level analysis of Metribuzin-desamino.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is recommended.
-
LC Column: A C18 reversed-phase column is a suitable choice for separating Metribuzin-desamino from other matrix components.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.
-
MS/MS Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. The precursor ion and at least two product ions for Metribuzin-desamino should be monitored. Based on EPA documentation, the following MRM transitions can be used for Metribuzin-desamino (DA):
-
Quantitation: m/z 200.1 → 172.1
-
Confirmation: m/z 200.1 → 116.0[9]
-
Data Analysis and Quality Control
-
Calibration Curve: Construct a linear regression calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Quantification: Determine the concentration of Metribuzin-desamino in the samples by interpolating their peak areas from the calibration curve.
-
Quality Control: Analyze quality control samples (e.g., fortified blanks, duplicate samples) with each batch of samples to ensure the accuracy and precision of the analytical run.
Visualizing the Workflow and Chemical Structures
To further clarify the analytical process and the chemical relationship between Metribuzin and its desamino metabolite, the following diagrams are provided.
Caption: Chemical transformation of Metribuzin to Metribuzin-desamino.
Conclusion: Ensuring Data Integrity through Proper CRM Utilization
The accurate analysis of Metribuzin-desamino is essential for protecting environmental and public health. The use of well-characterized and certified reference materials is a fundamental requirement for generating reliable and defensible analytical data. This guide has provided a comparative overview of commercially available CRMs and a detailed experimental protocol to assist laboratories in establishing robust analytical methods. By prioritizing CRMs from accredited suppliers, carefully reviewing the Certificate of Analysis, and implementing sound analytical practices, researchers and scientists can ensure the highest level of data integrity in their analysis of Metribuzin-desamino.
References
-
CRM LABSTANDARD. (n.d.). Metribuzin-Desamino solution. Retrieved January 7, 2026, from [Link]
-
CRM LABSTANDARD. (n.d.). Metribuzin. Retrieved January 7, 2026, from [Link]
-
CRM LABSTANDARD. (n.d.). Metribuzin-Desamino solution. Retrieved January 7, 2026, from [Link]
-
CRM LABSTANDARD. (n.d.). Metribuzin. Retrieved January 7, 2026, from [Link]
-
CRM LABSTANDARD. (n.d.). Metribuzin solution. Retrieved January 7, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). AERU. Retrieved January 7, 2026, from [Link]
-
University of Hertfordshire. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). AERU. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Retrieved January 7, 2026, from [Link]
-
Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. [Link]
-
Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998, May 5). U.S. EPA IRIS Substance file - Metribuzin; CASRN 21087-64-9. Retrieved January 7, 2026, from [Link]
Sources
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- 3. Metribuzin-desamino 10 µg/mL in Acetonitrile [lgcstandards.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Metribuzin-Desamino solution – CRM LABSTANDARD [crmlabstandard.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Metribuzin – CRM LABSTANDARD [crmlabstandard.com]
- 8. Metribuzin-desamino-diketo | LGC Standards [lgcstandards.com]
- 9. epa.gov [epa.gov]
Independent Laboratory Validation of Metribuzin-Desamino Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of independently validated analytical methods for the quantification of Metribuzin-desamino (M-DA), a primary metabolite of the triazinone herbicide Metribuzin. The selection of a robust and reliable analytical method is paramount for accurate residue analysis in diverse matrices, ensuring regulatory compliance and a thorough understanding of environmental fate and food safety. This document moves beyond a simple listing of protocols to offer a synthesized analysis of various techniques, grounded in field-proven insights and authoritative data. We will explore the nuances of method selection, the rationale behind specific experimental choices, and present comparative performance data to empower you in making informed decisions for your analytical challenges.
Introduction: The Analytical Imperative for Metribuzin-Desamino
Metribuzin is a widely used herbicide for the control of broadleaf weeds and grasses in a variety of agricultural settings.[1] Its degradation in the environment leads to the formation of several metabolites, with Metribuzin-desamino (M-DA) being of significant interest due to its potential for mobility in soil and water.[2] Accurate quantification of M-DA is crucial for environmental monitoring, residue studies in crops, and ensuring food safety. The diverse and often complex matrices in which M-DA is analyzed, such as soil, water, plant tissues, and food products, present unique analytical challenges that necessitate validated and fit-for-purpose methodologies.
This guide will focus on the independent validation of analytical methods for M-DA, providing a comparative overview of the most prevalent and effective techniques currently employed in the field. We will delve into the core principles of each method, their performance characteristics, and the critical parameters that ensure data integrity.
Comparative Analysis of Validated Analytical Methods
The choice of an analytical method for Metribuzin-desamino is dictated by several factors, including the sample matrix, the required sensitivity (limit of detection and quantification), and the available instrumentation. The three primary analytical techniques that have been successfully validated for M-DA determination are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Performance at a Glance
The following tables summarize the quantitative performance of these validated methods across different matrices, providing a clear comparison of their key validation parameters.
Table 1: Performance Characteristics of HPLC-UV Methods for Metribuzin
| Parameter | HPLC-UV Method |
| Linearity Range | 2 - 12 µg/mL |
| Limit of Detection (LOD) | 0.137 µg/mL |
| Limit of Quantification (LOQ) | 0.428 µg/mL |
| Accuracy (% Recovery) | 99.38 - 100.79% |
| Precision (RSD) | < 2% |
| Typical Matrix | Formulations, Water |
| Reference | [3] |
Table 2: Performance of LC-MS/MS Methods for Metribuzin and its Metabolites
| Parameter | Soil | Water | Potato | Wheat |
| Extraction Method | PLE / Microwave | LLE | Microwave | QuEChERS |
| LOQ (µg/kg) | 1.25 (M-DA)[4] | 0.5 (M-DA)[5] | ~10 (M-DA)[6] | 30 (Metribuzin)[7] |
| Recovery (%) | ~75 (M-DA)[4] | 95-105 (M-DA)[5] | 73-97 (Metribuzin & Metabolites)[6] | 87-97 (Metribuzin)[7] |
| Precision (RSD) | < 15%[4] | < 10%[5] | < 17%[6] | < 10%[7] |
Table 3: Performance of GC-MS/MS Methods for Metribuzin and its Metabolites
| Parameter | Soil | Bean Plants | Tomato |
| Extraction Method | UAE | UAE | QuEChERS |
| LOQ (µg/kg) | 2.5 (M-DA)[2] | 2.6 (M-DA)[2] | 5 (M-DA) |
| Recovery (%) | 90-104 (M-DA)[2] | 81-106 (M-DA)[2] | 72-96 (Metribuzin & Metabolites) |
| Precision (RSD) | < 7%[2] | < 8%[2] | < 9% |
Note: The performance data presented are derived from various independent studies and may vary based on specific laboratory conditions and matrix compositions.
Deep Dive into Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred technique for the analysis of Metribuzin and its polar metabolites like M-DA. Its high selectivity and sensitivity allow for the direct analysis of these compounds without the need for derivatization, which is often required for GC-based methods.[8][9]
Causality Behind Experimental Choices:
-
Rationale for LC-MS/MS: Metribuzin and its metabolites are polar and can be thermally labile, making them ideal candidates for LC-MS/MS, which operates at ambient temperatures and is well-suited for polar compounds.[10]
-
Sample Preparation - The QuEChERS Advantage: For food and plant matrices with high water content, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[11][12] It involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The choice of d-SPE sorbents like primary secondary amine (PSA) is critical for removing matrix components such as organic acids and sugars that can interfere with the analysis.[4]
-
Pressurized Liquid Extraction (PLE) for Solid Matrices: For soil and other solid matrices, PLE offers an efficient extraction by using solvents at elevated temperatures and pressures, leading to faster extraction times and reduced solvent consumption compared to traditional methods.[13][14]
-
Matrix Effects Mitigation: A significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting matrix components can suppress or enhance the analyte signal.[6] To counteract this, the use of matrix-matched calibration standards or isotopically labeled internal standards is a self-validating system that ensures accurate quantification.[6]
Experimental Workflow: LC-MS/MS Analysis of Metribuzin-Desamino in Plant Material using QuEChERS
Caption: LC-MS/MS workflow using QuEChERS for plant samples.
Detailed Protocol: Independent Laboratory Validation of an LC-MS/MS Method for Metribuzin and its Metabolites in Water (Based on EPA MRID 49647301) [5]
-
Sample Preparation:
-
To a 10 g water sample, add an internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a high-performance liquid chromatography system.
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid (e.g., formic or acetic acid), is common.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is employed.
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte (one for quantification and one for confirmation). For Metribuzin-desamino, a common transition is m/z 200.1 → 172.1.[15]
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Perform recovery studies by spiking blank matrix at different concentration levels (e.g., at the LOQ and 10x LOQ).
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision. The validated LOQ for M-DA in water was 0.5 µg/L.[5]
-
Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention time of the analytes.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A Viable Alternative
While LC-MS/MS is often preferred, GC-MS/MS can be a powerful tool for the analysis of Metribuzin and its metabolites, particularly in complex matrices where it can offer excellent selectivity.[2]
Causality Behind Experimental Choices:
-
Rationale for GC-MS/MS: GC-MS/MS provides high chromatographic resolution and specificity, which can be advantageous for separating analytes from complex matrix components. However, for polar compounds like M-DA, derivatization may be necessary to improve volatility and thermal stability.[16]
-
Ultrasound-Assisted Extraction (UAE): For soil and plant samples, UAE is a rapid and efficient extraction technique that utilizes ultrasonic waves to enhance solvent penetration into the sample matrix.[2]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Similar to the QuEChERS method, a d-SPE cleanup step is often employed to remove interfering compounds from the extract before GC-MS/MS analysis. The choice of sorbents is critical; for example, graphitized carbon black (GCB) is effective at removing pigments from plant extracts.[4]
Experimental Workflow: GC-MS/MS Analysis of Metribuzin-Desamino in Soil
Caption: GC-MS/MS workflow for the analysis of Metribuzin-desamino in soil.
Detailed Protocol: GC-MS/MS Method for Metribuzin and its Metabolites in Bean Plants (Based on Albero et al., 2022) [2]
-
Sample Preparation:
-
Homogenize lyophilized bean plant material.
-
Perform ultrasound-assisted extraction with an appropriate solvent.
-
The extract is then subjected to a d-SPE cleanup using a combination of sorbents to remove matrix interferences.
-
-
GC-MS/MS Analysis:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column).
-
Injection: Use a splitless or pulsed splitless injection to enhance sensitivity.
-
MS/MS System: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte for quantification and confirmation.
-
-
Validation Parameters:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Screening Tool
For routine analysis and in laboratories where mass spectrometry is not available, HPLC-UV can be a reliable and cost-effective method for the determination of Metribuzin and, to some extent, its metabolites.
Causality Behind Experimental Choices:
-
Rationale for HPLC-UV: This technique is robust, widely available, and less expensive than mass spectrometry-based methods. It is suitable for the analysis of Metribuzin in formulations and less complex matrices like water, where high sensitivity is not the primary requirement.[3][17]
-
Limitations: The main limitation of HPLC-UV is its lower sensitivity and selectivity compared to MS/MS methods. This makes it less suitable for trace residue analysis in complex matrices like food and soil, where co-eluting compounds can interfere with the analyte peak.[18]
Conclusion: Selecting the Optimal Analytical Strategy
The independent validation of analytical methods for Metribuzin-desamino is a critical component of ensuring data quality and reliability in research, regulatory monitoring, and drug development. This guide has provided a comparative overview of the three principal analytical techniques: LC-MS/MS, GC-MS/MS, and HPLC-UV.
-
LC-MS/MS stands out as the gold standard due to its superior sensitivity, selectivity, and applicability to the polar nature of Metribuzin-desamino, especially when coupled with efficient sample preparation techniques like QuEChERS.
-
GC-MS/MS offers a robust alternative, particularly for complex matrices, although it may require a derivatization step.
-
HPLC-UV serves as a cost-effective and reliable screening tool for less complex matrices where high sensitivity is not paramount.
The choice of the most appropriate method will ultimately depend on the specific analytical needs, the nature of the sample matrix, and the available resources. By understanding the underlying principles and the rationale behind the experimental choices for each technique, researchers and scientists can confidently select and implement a validated method that ensures the integrity and accuracy of their results.
References
-
Henriksen, T., Svensmark, B., Juhler, R. K., & Helweg, A. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of Chromatography A, 957(1), 79-87. [Link]
-
Shen, Y., Gao, M., Liang, Y., Li, Y., Zhong, J., Lu, L., & Zhang, Z. (2022). Role of Isotope Internal Standards and Matrix-matched Curves in the Analysis of Metribuzin and Its Metabolite Residues in Potato Tuber. Food Analytical Methods, 15(6), 1581-1590. [Link]
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A Comparative Analysis of Metribuzin and Its Metabolites in Plants: A Guide for Researchers
This guide provides an in-depth comparative analysis of the herbicide metribuzin and its principal metabolites—desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)—within plant systems. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the metabolic fate, analytical methodologies, and differential characteristics of these compounds. By explaining the causality behind experimental choices and grounding all information in verifiable data, this guide aims to be an authoritative resource for understanding the complex interactions of metribuzin in plants.
Introduction to Metribuzin
Metribuzin is a selective triazine herbicide widely employed for the pre- and post-emergence control of annual grasses and broadleaf weeds in a variety of agricultural crops, including soybeans, potatoes, tomatoes, and sugarcane.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II (PSII), disrupting electron transport and leading to oxidative stress and eventual plant death in susceptible species.[2][4][5] The selectivity of metribuzin is primarily dependent on the ability of tolerant plant species to rapidly metabolize the parent compound into less phytotoxic or non-phytotoxic derivatives.[4] Understanding the nature and behavior of these metabolites is therefore crucial for assessing the efficacy, crop safety, and environmental impact of metribuzin.
The Metabolic Fate of Metribuzin in Plants
Once absorbed by a plant, primarily through the roots, metribuzin undergoes a series of biotransformation reactions.[4] The primary metabolic pathway involves deamination, oxidation, and conjugation. The three major metabolites formed through these processes are desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[1][6]
The transformation of metribuzin in plants is a critical detoxification mechanism. The rate and extent of this metabolism can vary significantly between different plant species, leading to differential tolerance.[7][8] For instance, soybeans are known to have a significant rate of metribuzin metabolism, contributing to their tolerance, whereas susceptible weeds like velvetleaf show no detectable metabolism.[7]
Figure 1: Simplified metabolic pathway of metribuzin in plants.
Comparative Analysis: Metribuzin vs. Its Metabolites
A comprehensive understanding of the differences between metribuzin and its metabolites is essential for accurate risk assessment and residue analysis. The following sections compare these compounds based on their chemical structure, presence in plant tissues, and analytical detection.
Chemical Structures
The structural modifications that occur during metabolism significantly alter the physicochemical properties of the resulting metabolites.
| Compound | Chemical Formula | Key Structural Features |
| Metribuzin | C₈H₁₄N₄OS | Parent triazinone structure with an amino group at position 4, a tert-butyl group at position 6, and a methylthio group at position 3.[2][9] |
| Desamino-Metribuzin (DA) | C₈H₁₃N₃OS | Loss of the amino group from the triazinone ring.[6][10] |
| Diketo-Metribuzin (DK) | C₈H₁₂N₂O₂S | Replacement of the amino and methylthio groups with keto groups. |
| Desamino-Diketo-Metribuzin (DADK) | C₈H₁₁N₁O₂S | Loss of the amino group and replacement of the methylthio group with a keto group.[6] |
Occurrence and Concentration in Plant Tissues
Experimental data from studies on various plant species provide insights into the relative abundance of metribuzin and its metabolites. In a study on bean plants grown in metribuzin-treated soil, the parent compound and all three major metabolites were detected in the plant tissues after 23 days.[1] The concentrations found in this particular study highlight the significant presence of both the parent compound and its degradation products.
| Compound | Mean Concentration (mg/kg dry weight) in Bean Plants |
| Metribuzin | 6.9 |
| Desamino-Metribuzin (DA) | 1.6 |
| Diketo-Metribuzin (DK) | 0.1 |
| Desamino-Diketo-Metribuzin (DADK) | 1.9 |
| Data sourced from a study on bean plants 23 days after soil treatment with metribuzin.[1] |
These findings indicate that in this specific plant system, desamino-diketo-metribuzin (DADK) was the most abundant metabolite, suggesting that the metabolic pathways leading to its formation are highly active.[1] The low concentration of DK suggests it may be a transient intermediate. It is important to note that the relative concentrations can vary depending on the plant species, growth stage, and environmental conditions.
Phytotoxicity
While metribuzin's primary mode of action is the inhibition of photosynthesis, its metabolites are generally considered to be less phytotoxic.[9] The structural changes, particularly the loss of the amino group and the methylthio group, reduce the molecule's ability to bind to the D1 protein in photosystem II. However, a comprehensive comparison of the phytotoxicity of each metabolite in various plant species is an area that warrants further research. The presence of these metabolites is a key factor in the selectivity of metribuzin, allowing tolerant crops to detoxify the herbicide.[4]
Experimental Protocols for Analysis
The accurate quantification of metribuzin and its metabolites in plant matrices is crucial for residue analysis and metabolic studies. The choice of analytical technique depends on the required sensitivity, selectivity, and the available instrumentation.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
A common and efficient method for extracting metribuzin and its metabolites from plant tissues is Ultrasound-Assisted Extraction (UAE).[1]
Protocol:
-
Homogenize 0.2 g of dried and finely ground plant sample.
-
Add 10 mL of ethyl acetate to the sample in a centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process with another 10 mL of ethyl acetate.
-
Combine the supernatants.
-
The combined extract may require a clean-up step, such as dispersive solid-phase extraction (dSPE), to remove interfering matrix components before chromatographic analysis.[1]
Figure 2: Workflow for Ultrasound-Assisted Extraction of Metribuzin and Metabolites.
Analytical Instrumentation: A Comparative Overview
Several analytical techniques can be employed for the determination of metribuzin and its metabolites. The performance characteristics of some common methods are summarized below.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | 2 - 50 µg/mL | 0.137 - 0.356 µg/mL | 0.428 - 1.188 µg/mL | Widely available, cost-effective. |
| GC-MS/MS | Not explicitly stated | 0.8 - 5 µg/kg (in plants) | 2.6 - 18 µg/kg (in plants) | High selectivity and sensitivity, suitable for complex matrices.[1] |
| LC-MS/MS | Not explicitly stated | 1.25 µg/kg (in soil) | Not explicitly stated | Excellent for polar and thermally labile compounds, high sensitivity and selectivity.[11] |
| Data for HPLC-UV is for metribuzin in formulation.[12] Data for GC-MS/MS is for metribuzin and its metabolites in plants.[1] Data for LC-MS/MS is for metribuzin and its metabolites in soil.[11] |
The choice between these methods is dictated by the specific research question. For routine monitoring where high concentrations are expected, HPLC-UV may be sufficient. However, for trace-level residue analysis and metabolic profiling in complex plant matrices, the superior sensitivity and selectivity of GC-MS/MS or LC-MS/MS are necessary.[1][11][12]
Conclusion
The comparative analysis of metribuzin and its metabolites—DA, DK, and DADK—is fundamental to a comprehensive understanding of its behavior in the agricultural environment. The metabolic transformation of metribuzin in plants is a key determinant of its selectivity and persistence. While the parent compound is an effective herbicide, its metabolites, which can be present in significant concentrations in plant tissues, are generally less phytotoxic. The ability to accurately extract and quantify both metribuzin and its metabolites using advanced analytical techniques such as GC-MS/MS and LC-MS/MS is paramount for both efficacy and safety assessments. Future research should continue to explore the comparative phytotoxicity of each metabolite across a broader range of plant species and investigate the enzymatic systems responsible for their formation.
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Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]
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A Cross-Validation Showdown: GC-MS/MS vs. LC-MS/MS for the Quantification of Metribuzin-desamino
For researchers, environmental scientists, and professionals in drug and pesticide development, the accurate quantification of pesticide metabolites is paramount for safety, efficacy, and regulatory compliance. Metribuzin, a widely used triazinone herbicide, degrades in the environment into several transformation products, including Metribuzin-desamino (DA). The distinct physicochemical properties of this primary metabolite present unique analytical challenges. This guide provides an in-depth, objective comparison of two powerful mass spectrometric techniques—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the robust analysis of Metribuzin-desamino. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide your methodological choices.
The Analytical Imperative: Why Metribuzin-desamino Demands Robust Detection
Metribuzin-desamino, along with other metabolites like diketo-metribuzin (DK) and desamino-diketo-metribuzin (DADK), exhibits higher water solubility and mobility in soil compared to the parent compound.[1][2][3] This mobility increases the potential for groundwater contamination, making sensitive and specific detection in environmental matrices like soil and water a critical requirement. The choice of analytical technique is not merely a matter of preference but a crucial decision that impacts data quality, throughput, and the ultimate reliability of environmental risk assessments.
Principle of Separation and Ionization: A Tale of Two Techniques
The fundamental difference between GC-MS/MS and LC-MS/MS lies in how the analyte is introduced to the mass spectrometer and ionized.
LC-MS/MS is ideally suited for polar, non-volatile, and thermally labile compounds, which accurately describes Metribuzin-desamino. The analyte is separated in the liquid phase and ionized directly from the eluent, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that usually generates a prominent protonated molecule ([M+H]⁺), minimizing fragmentation in the source and providing excellent sensitivity.[4][5][6]
GC-MS/MS , conversely, is designed for volatile and thermally stable compounds. Analytes are separated in the gas phase at elevated temperatures. Ionization is typically achieved through Electron Impact (EI), a high-energy process that causes extensive fragmentation. While this fragmentation provides a characteristic "fingerprint" for identification, the inherent volatility requirement can be a hurdle for polar molecules like Metribuzin-desamino. However, modern GC-MS/MS methods can often analyze such compounds directly without the need for chemical derivatization, a step historically required to increase volatility.[1][2]
Experimental Workflow: From Sample to Signal
A robust analytical method begins long before the sample reaches the instrument. Here, we outline a comprehensive workflow, from sample preparation to data acquisition, for both platforms.
Caption: Generalized analytical workflow for Metribuzin-desamino analysis.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods and are intended to serve as a comprehensive starting point for method development and validation in your laboratory.[1][7][8][9][10]
Part 1: Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely adopted for pesticide residue analysis in various matrices and is suitable for both LC and GC analysis.[11][12][13][14][15]
Rationale: This method efficiently extracts a broad range of pesticides using a small amount of solvent (acetonitrile) and a salting-out step, followed by a dispersive solid-phase extraction (dSPE) cleanup to remove matrix interferences.[15]
Step-by-Step Protocol:
-
Sample Weighing: Weigh 10 g of a homogenized soil or water sample into a 50 mL centrifuge tube. For dry soil, it's advisable to add water to achieve a higher moisture content before extraction.[13][14]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes. This step partitions the analytes from the sample matrix into the organic solvent.
-
Salting-Out: Add the contents of a buffered QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and a citrate buffer). The salts induce phase separation between the aqueous and acetonitrile layers and stabilize the pH.[13]
-
Centrifugation: Immediately shake for 2 minutes and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and anhydrous magnesium sulfate.
-
PSA removes organic acids and other polar interferences.
-
C18 removes non-polar interferences like fats and waxes.
-
Magnesium sulfate removes residual water.
-
-
Final Preparation: Vortex the dSPE tube for 1 minute, then centrifuge at high speed. The resulting supernatant is the final extract, ready for injection.
Part 2: LC-MS/MS Instrumental Analysis
Rationale: This configuration leverages the high selectivity of tandem mass spectrometry with the separation power of liquid chromatography for polar compounds, providing a direct analysis route without derivatization.
Step-by-Step Protocol:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm) is effective for separating Metribuzin and its metabolites.[7][8]
-
Mobile Phase: A gradient elution using water with 0.2% acetic acid (Solvent A) and acetonitrile with 0.2% acetic acid (Solvent B). The acid aids in the protonation of the analytes for positive ion ESI.[7][8]
-
Injection Volume: 5-50 µL, depending on the desired sensitivity and instrument configuration.[7][8]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is preferred for Metribuzin and its metabolites as they readily accept a proton.[7][8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and monitoring for a characteristic product ion after fragmentation.
Part 3: GC-MS/MS Instrumental Analysis
Rationale: This method offers high chromatographic resolution and is less susceptible to the matrix effects that can plague ESI-based LC-MS/MS. Modern instrumentation allows for the direct analysis of moderately polar compounds like Metribuzin-desamino.[1][2]
Step-by-Step Protocol:
-
Chromatographic System: A gas chromatograph with a programmable temperature vaporizer (PTV) or similar injector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, holding for 1 minute, then ramping to 280°C.
-
Injection: A pulsed splitless injection is often used to ensure the efficient transfer of analytes onto the column.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an Electron Impact (EI) source.
-
Ionization Energy: Standard 70 eV.
-
Data Acquisition: MRM mode is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions.
Performance Cross-Validation: A Data-Driven Comparison
The choice between GC-MS/MS and LC-MS/MS often comes down to performance metrics for the specific analyte and matrix. The following table summarizes typical validation parameters gathered from published methods.
| Parameter | LC-MS/MS | GC-MS/MS | Causality & Expert Insights |
| Linearity (R²) | ≥ 0.99 | ≥ 0.996 | Both techniques demonstrate excellent linearity over typical concentration ranges.[1] |
| Limit of Quantification (LOQ) | Soil: 10 ng/g (ppb)[7]Water: 0.5 ng/mL (ppb)[8] | Plants: 2.6 - 18 µg/kg (ppb)[1][2] | LC-MS/MS generally offers slightly lower detection limits for this polar metabolite due to the efficiency of ESI. However, GC-MS/MS provides sufficient sensitivity for most regulatory monitoring purposes. |
| Accuracy (Recovery %) | 70-120% | 73-121% | Both methods achieve excellent accuracy within the accepted range defined by regulatory guidelines like SANTE/11312/2021.[1][9][10][16] |
| Precision (RSD %) | ≤ 20% | < 7% | Both techniques provide high precision, well within the ≤20% RSD requirement for residue analysis.[1][16] |
| Matrix Effects | High Susceptibility | Low Susceptibility | This is the most significant point of differentiation. ESI in LC-MS/MS is prone to ion suppression or enhancement from co-eluting matrix components, which can compromise accuracy.[17][18][19][20] GC-MS/MS with its robust EI source is far less affected by matrix interference.[21] |
| Derivatization | Not Required | Not Required | While traditionally required for polar analytes in GC, modern methods for Metribuzin-desamino have shown this step to be unnecessary, simplifying the workflow.[1][2] |
| Throughput | High (fast gradients) | Moderate | UHPLC systems can offer very rapid analysis times. GC run times are typically longer. |
Navigating the Matrix: The Achilles' Heel of LC-MS/MS
Caption: Ionization mechanisms and susceptibility to matrix effects.
The primary challenge in LC-MS/MS analysis, particularly with ESI, is the phenomenon of matrix effects .[18][20][22] Co-eluting compounds from the sample matrix (e.g., humic acids in soil, salts in water) can compete with the analyte for ionization efficiency in the ESI source.[5][6][23][24] This can lead to ion suppression (a decrease in analyte signal) or, less commonly, ion enhancement, resulting in inaccurate quantification.[17][25] Strategies to mitigate this, such as sample dilution or the use of matrix-matched standards, are often necessary but add complexity to the workflow.[19][25]
GC-MS/MS, with its high-energy Electron Impact (EI) ionization, is significantly more robust against matrix effects. The universal nature of EI ionization and the separation of the analyte from the bulk of the matrix in the gas phase mean that signal suppression is far less of a concern.[21] This inherent robustness can lead to more rugged and reproducible methods across diverse and "dirty" matrices.
Conclusion and Recommendations
Both GC-MS/MS and LC-MS/MS are highly capable, validated techniques for the quantification of Metribuzin-desamino. The choice of platform should be guided by the specific requirements of the analysis and the resources of the laboratory.
-
LC-MS/MS is the preferred technique when the absolute lowest detection limits are required. Its ability to directly analyze polar, non-volatile compounds without derivatization is a significant advantage. However, laboratories must be prepared to rigorously validate their methods for matrix effects and implement mitigation strategies, such as the use of isotopically labeled internal standards or matrix-matched calibration, to ensure data accuracy.
-
GC-MS/MS represents a more rugged and robust alternative, particularly for complex or varied matrices. Its insensitivity to matrix effects simplifies method development and can lead to higher long-term reproducibility. The fact that modern methods do not require derivatization for Metribuzin-desamino makes it a very competitive option.[1][2]
Ultimately, a cross-validation approach is the most scientifically sound strategy. Analyzing a subset of samples by both techniques can provide the highest level of confidence in the accuracy and reliability of the reported data, ensuring that analytical results stand up to the most stringent scientific and regulatory scrutiny.
References
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- U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m.
- MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
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A Comparative Analysis of the Environmental Persistence of Metribuzin and its Primary Metabolite, METRIBUZIN-DESAMINO
This guide provides an in-depth, objective comparison of the environmental persistence of the herbicide metribuzin and its principal degradation product, METRIBUZIN-DESAMINO (also known as desamino-metribuzin or DA). Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes experimental data to elucidate the environmental fate of these compounds, offering insights into their degradation kinetics and the factors governing their persistence in soil and aquatic systems.
Introduction: Metribuzin and the Significance of its Metabolites
Metribuzin is a selective triazine herbicide widely used for the control of broadleaf weeds and grasses in a variety of agricultural crops.[1] Its efficacy is intrinsically linked to its persistence in the environment; it must remain active long enough to control target weeds but should degrade in a timely manner to prevent adverse effects on subsequent crops and the wider ecosystem. The environmental fate of metribuzin is complex, involving multiple degradation pathways that lead to the formation of several key metabolites. Among these, METRIBUZIN-DESAMINO (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK) are the most significant.[2][3] Understanding the persistence of these metabolites is as crucial as that of the parent compound, as they may also exhibit biological activity or have different mobility and toxicity profiles. This guide focuses on the comparative environmental persistence of metribuzin and its primary metabolite, METRIBUZIN-DESAMINO.
Degradation Pathways of Metribuzin
The transformation of metribuzin in the environment is primarily driven by microbial degradation and, to a lesser extent, photodegradation.[1] The major degradation pathways involve deamination, oxidation, and demethylation. The formation of METRIBUZIN-DESAMINO occurs through the removal of the amino group from the triazine ring, a process often mediated by soil microorganisms.[4]
Caption: Simplified degradation pathway of metribuzin to its primary metabolites.
Comparative Environmental Persistence: Metribuzin vs. METRIBUZIN-DESAMINO
The environmental persistence of a chemical is typically quantified by its half-life (t½) or dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade. The persistence of both metribuzin and METRIBUZIN-DESAMINO is highly variable and dependent on a multitude of environmental factors.
Persistence in Soil
Microbial activity is the primary driver of metribuzin degradation in soil.[1] Consequently, factors that influence microbial populations and their metabolic activity, such as soil type, organic matter content, pH, temperature, and moisture, significantly impact the persistence of metribuzin and its metabolites.
Table 1: Comparative Soil Dissipation (DT50) of Metribuzin and METRIBUZIN-DESAMINO
| Compound | Soil Type | DT50 (days) | Key Observations | Reference(s) |
| Metribuzin | Sandy Loam (Topsoil) | 30 - 40 | Rapid initial dissipation. | [5] |
| Clay | 20 | [6] | ||
| Various (field conditions) | 30 - 120 | Representative value of ~60 days. | [1] | |
| Aridisols | 15 - 47 | Dissipation is affected by application rate and soil physicochemical properties. | [3] | |
| METRIBUZIN-DESAMINO (DA) | Sandy Loam (Topsoil) | 30 - 40 | Dissipation rate is comparable to the parent compound in topsoil. | [5] |
| Sandy Loam (Subsoil) | > 365 | Significantly more persistent in subsoil with lower microbial activity. | [5] |
Causality Behind Experimental Observations:
The rapid dissipation of both metribuzin and METRIBUZIN-DESAMINO in topsoil is attributed to the higher microbial biomass and organic matter content in this layer, which facilitates microbial degradation.[5] The markedly increased persistence of METRIBUZIN-DESAMINO in subsoil highlights the critical role of microbial activity in its breakdown.[5] Subsoils typically have lower organic matter and microbial populations, leading to significantly slower degradation rates.
Sorption also plays a role in the environmental fate of these compounds. In topsoil, the sorption follows the order: DA > metribuzin > DK > DADK.[5] Higher sorption of METRIBUZIN-DESAMINO can reduce its bioavailability for microbial degradation and leaching.
Persistence in Aquatic Systems
In aquatic environments, both hydrolysis and photolysis can contribute to the degradation of metribuzin, in addition to microbial processes.
Table 2: Persistence of Metribuzin in Water
| Environmental Compartment | Half-life | Conditions | Reference(s) |
| Pond Water | ~7 days | Not specified | [1] |
| Surface Water (Photolysis) | 14 - 25 days | Natural light | [7] |
| Aqueous Solution (Hydrolysis) | Stable | pH 7, 20°C | [2] |
While specific half-life data for METRIBUZIN-DESAMINO in aquatic systems is less readily available in the reviewed literature, its high water solubility suggests it has the potential to be mobile in aquatic environments.[3] The persistence would likely be influenced by factors such as water temperature, pH, and the presence of photosensitizers and microbial populations.
Experimental Protocols for Assessing Environmental Persistence
To ensure the generation of reliable and comparable data on the environmental persistence of herbicides and their metabolites, standardized testing guidelines are employed. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for the testing of chemicals.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Step-by-Step Methodology:
-
Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: The test substance (e.g., ¹⁴C-labeled metribuzin or METRIBUZIN-DESAMINO) is applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is maintained after an initial aerobic phase.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are extracted with appropriate solvents. The concentrations of the parent compound and its transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of degradation is determined, and the DT50 and DT90 values are calculated, typically assuming first-order kinetics.
Caption: Experimental workflow for OECD Guideline 307.
Aerobic and Anaerobic Transformation in Aquatic Systems (OECD Guideline 308)
This guideline assesses the degradation of chemicals in aquatic systems, including the water column and sediment.
Step-by-Step Methodology:
-
System Setup: Intact water-sediment cores are collected from representative aquatic environments.
-
Test Substance Application: The test substance is applied to the water phase.
-
Incubation: The systems are incubated in the dark at a controlled temperature. Aerobic conditions are maintained in the overlying water for the aerobic test, while anaerobic conditions are established for the anaerobic test.
-
Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed for the parent compound and its transformation products.
-
Data Analysis: Degradation rates and DT50 values are calculated for both the water and sediment phases, as well as for the total system.
Phototransformation on Soil Surfaces (OECD Guideline 309)
This guideline evaluates the degradation of a chemical on the soil surface when exposed to light.
Step-by-Step Methodology:
-
Soil Plate Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plates).
-
Test Substance Application: The test substance is uniformly applied to the soil surface.
-
Irradiation: The soil plates are exposed to a light source that simulates natural sunlight. Dark controls are maintained under the same conditions but shielded from light.
-
Sampling and Analysis: At various time points, the soil is extracted and analyzed for the parent compound and photoproducts.
-
Data Analysis: The rate of photodegradation and the corresponding half-life are determined.
Conclusion
The environmental persistence of metribuzin is moderate, with its degradation being highly dependent on environmental conditions, particularly microbial activity in the soil. Its primary metabolite, METRIBUZIN-DESAMINO, exhibits a similar persistence to the parent compound in microbially active topsoil. However, in subsoil environments with limited microbial populations, METRIBUZIN-DESAMINO is significantly more persistent than metribuzin. This highlights the importance of considering the environmental fate of metabolites in risk assessments, as they can be more persistent than the parent herbicide under certain conditions and have the potential to leach into groundwater. The standardized protocols provided by the OECD guidelines are essential for generating the robust and comparable data needed for a thorough evaluation of the environmental persistence of herbicides and their transformation products.
References
- Henriksen, T., et al. (2004). Degradation and sorption of metribuzin and primary metabolites in a sandy soil. Journal of Environmental Quality, 33(2), 619-627.
- BenchChem. (2025). The Degradation Profile of Metribuzin: A Technical Overview of Its Half-Life Under Diverse Environmental Conditions.
- PubChem. (n.d.). Metribuzin.
- EXTOXNET. (1996). Metribuzin. Extension Toxicology Network.
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- U.S. EPA. (1998). IRIS Substance file - Metribuzin; CASRN 21087-64-9.
- Al-Rajab, A. J., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8206.
- Khoury, R., et al. (2003). Phytotoxicity and persistence of metribuzin residues in black soil. Weed Biology and Management, 3(4), 212-217.
- Shinde, S. P., et al. (2021). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans. Nature Environment and Pollution Technology, 20(2), 793-801.
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A Senior Application Scientist's Guide to Method Validation for METRIBUZIN-DESAMINO Analysis in Accordance with Regulatory Standards
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of METRIBUZIN-DESAMINO, a principal metabolite of the herbicide metribuzin.[1][2] Designed for researchers, scientists, and professionals in drug development and food safety, this document offers a critical evaluation of method validation parameters, drawing from internationally recognized regulatory standards. Our focus is to equip you with the scientific rationale and practical steps necessary to establish a robust, reliable, and compliant analytical method.
Metribuzin is a widely used triazine herbicide, and its degradation in the environment leads to the formation of several metabolites, including desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[3] Due to their potential for mobility and persistence in soil and water, regulatory bodies worldwide mandate the monitoring of these residues in food and environmental matrices.[4] This necessitates the development and validation of highly sensitive and specific analytical methods.
The Regulatory Framework: A Foundation of Trustworthiness
The validation of analytical methods for pesticide residues is not a discretionary exercise; it is a stringent requirement dictated by global regulatory bodies to ensure data integrity and consumer safety. Method validation experimentally demonstrates that an analytical method is suitable for its intended purpose.[5] Key guidance documents that form the bedrock of our approach include:
-
SANTE/11312/2021: This European Commission guidance is a cornerstone for analytical quality control and method validation procedures for pesticide residue analysis in food and feed.[6][7][8][9] It provides specific performance criteria for parameters such as recovery, precision, and limits of quantification.[9]
-
ICH Q2(R1): Developed by the International Council for Harmonisation, this guideline, titled "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[10][11][12][13] While its primary focus is on pharmaceuticals, its principles are broadly applicable to the validation of any quantitative analytical method.
-
FDA Guidelines: The U.S. Food and Drug Administration (FDA) provides guidance for industry on bioanalytical method validation, which offers valuable insights into ensuring the reliability of analytical data.[14][15][16][17][18]
These documents collectively emphasize a risk-based approach to method validation, where the extent of validation is commensurate with the intended use of the method.
Core Validation Parameters: A Deep Dive
A successful method validation hinges on the thorough evaluation of several key performance characteristics. The choice of which parameters to evaluate is determined by the nature and objective of the analytical method. For quantitative analysis of METRIBUZIN-DESAMINO residues, the following parameters are critical:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Acceptable mean recoveries for enforcement purposes should typically fall within the 70-120% range.[19]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For pesticide residue analysis, the LOQ should be at or below the relevant Maximum Residue Level (MRL).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Matrix Effects: The direct or indirect alteration or interference in response due to the presence of unintended analytes (for example, matrix components) in the sample.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for METRIBUZIN-DESAMINO.
Caption: A generalized workflow for analytical method validation.
Comparison of Analytical Techniques: LC-MS/MS vs. GC-MS/MS
The two most prevalent techniques for the analysis of METRIBUZIN-DESAMINO are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these techniques depends on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for the analysis of moderately polar and thermally labile compounds like METRIBUZIN-DESAMINO.
Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Method Validation
-
Standard Preparation:
-
Prepare a stock solution of METRIBUZIN-DESAMINO in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to prepare working standard solutions for calibration curves and spiking experiments.
-
-
Sample Preparation (QuEChERS Approach):
-
Weigh a representative portion of the homogenized sample (e.g., 10 g of soil or plant material).
-
Add water and acetonitrile, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex or shake vigorously to ensure thorough extraction.
-
Centrifuge to separate the phases.
-
Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (dSPE) cleanup using a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.[20]
-
Centrifuge and filter the extract before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a C18 or similar reversed-phase column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor ion and at least two product ions for METRIBUZIN-DESAMINO for quantification and confirmation, respectively, using Multiple Reaction Monitoring (MRM).[21][22]
-
-
Validation Experiments:
-
Linearity: Prepare a multi-point calibration curve (e.g., 6-8 points) in both solvent and matrix-matched standards to assess linearity and matrix effects. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Spike blank matrix samples at multiple concentration levels (e.g., LOQ, 2x LOQ, and a higher level) with at least five replicates at each level. Analyze these samples on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of METRIBUZIN-DESAMINO.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS can also be a powerful tool for the analysis of METRIBUZIN-DESAMINO, particularly after a derivatization step to improve its volatility and thermal stability.
Experimental Protocol: A Step-by-Step Guide for GC-MS/MS Method Validation
-
Standard and Sample Preparation: The initial extraction can be similar to the LC-MS/MS method (e.g., QuEChERS).
-
Derivatization (if necessary): While some studies have shown direct GC-MS/MS analysis is possible, derivatization (e.g., silylation) may be required to improve chromatographic performance. This step needs careful optimization.
-
GC-MS/MS Analysis:
-
GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms). Optimize the temperature program for good separation and peak shape.
-
MS/MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Select a precursor ion and at least two product ions for MRM analysis.
-
-
Validation Experiments: Follow the same validation experiments as outlined for the LC-MS/MS method, ensuring that the performance characteristics meet the criteria set by regulatory guidelines.
Performance Data Comparison
The following table summarizes typical performance data for the analysis of METRIBUZIN-DESAMINO using LC-MS/MS and GC-MS/MS, based on published literature.
| Performance Parameter | LC-MS/MS | GC-MS/MS | Regulatory Guideline (Typical) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (Recovery %) | 75-115% | 73-121%[20] | 70-120% |
| Precision (RSD %) | < 15% | < 15% | ≤ 20% |
| LOQ | 0.5 - 10 µg/kg | 2.6 - 18 µg/kg[20] | Below MRL |
Note: The specific values can vary depending on the matrix, instrumentation, and specific method conditions.
Logical Relationship of Validation Parameters
The interplay between different validation parameters is crucial for establishing a self-validating system.
Caption: Interdependence of key method validation parameters.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS/MS are viable techniques for the reliable quantification of METRIBUZIN-DESAMINO residues.
-
LC-MS/MS is generally recommended for its high sensitivity, specificity, and applicability to a wide range of matrices without the need for derivatization. This often results in a more streamlined and higher-throughput workflow.
-
GC-MS/MS can be a suitable alternative, especially in laboratories where this instrumentation is more readily available. However, the potential need for derivatization adds a layer of complexity and potential for variability.
The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the required regulatory compliance. Regardless of the chosen technique, a comprehensive method validation following the principles outlined in SANTE/11312/2021 and ICH Q2(R1) is paramount to ensure the generation of scientifically sound and defensible data. This guide serves as a foundational resource to navigate the complexities of method validation for METRIBUZIN-DESAMINO, empowering you to develop and implement analytical methods that meet the highest standards of scientific integrity and regulatory acceptance.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Eurachem. The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed. 2014). [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry (January 2025). [Link]
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Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference, 1, 48-51. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry (November 2022). [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation (May 2001). [Link]
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USB Lab. Eurachem Publishes 3rd Edition Guide for Analytical Method Validation. [Link]
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Eurachem. The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics: Third edition (2025). [Link]
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EU Reference Laboratories for Residues of Pesticides. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021). [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). [Link]
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EU Reference Laboratories for Residues of Pesticides. Method Validation & Quality Control Procedures for Pesticide Residues Analysis in Food & Feed. [Link]
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Lynxee. EUROPE – COM : New update of the analytical guidance document for residue (December 2025). [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation (January 2023). [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (April 2024). [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Eurachem. Method Validation. [Link]
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European Commission. Guidelines - Maximum Residue levels. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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European Commission. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. [Link]
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Analytical Group. Pesticide Residues. [Link]
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European Commission. Method Validation and Quality Control procedures for Pesticide Residues Analysis in Food and Feed. [Link]
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Food and Agriculture Organization of the United Nations. Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed (CAC/GL 90-2017). [Link]
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Rebai, H., et al. (2023). Degradation pathways of metribuzin. ResearchGate. [Link]
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U.S. Environmental Protection Agency. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in soil. [Link]
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European Commission. Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes (SANTE/2020/12830, Rev.1). [Link]
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U.S. Environmental Protection Agency. Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and metribuzin DA (AE B142111) in water. [Link]
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Albero, B., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Digital.CSIC. [Link]
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A Comparative Toxicological Assessment of Metribuzin and Its Primary Degradation Products: A Guide for Researchers
This guide provides an in-depth comparative analysis of the toxicity of the widely used triazine herbicide, metribuzin, and its principal environmental degradation products: desaminometribuzin (DA), diketometribuzin (DK), and desaminodiketometribuzin (DADK). As the environmental fate of pesticides is a critical area of research, understanding the toxicological profiles of not only the parent compound but also its metabolites is paramount for a comprehensive risk assessment. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering both synthesized data and detailed experimental protocols.
Introduction: The Environmental Significance of Metribuzin and Its Metabolites
Metribuzin is a selective herbicide extensively used for the control of broadleaf weeds and grasses in a variety of agricultural crops.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] Once introduced into the environment, metribuzin undergoes transformation through various biotic and abiotic processes, leading to the formation of several degradation products.[2][3] Among these, DA, DK, and DADK are of particular interest due to their potential for persistence and toxicity. Monitoring studies have revealed that the concentrations of these degradates can sometimes exceed that of the parent metribuzin in groundwater, highlighting the importance of including them in toxicological evaluations.[4]
The Degradation Pathway of Metribuzin
The transformation of metribuzin in the environment is a complex process influenced by factors such as soil type, pH, organic matter content, and microbial activity.[5] The primary degradation pathways leading to the formation of DA, DK, and DADK are deamination and oxidative desulfuration.[2][3]
-
Desaminometribuzin (DA): Formed through the removal of the amino group from the metribuzin molecule.[2]
-
Diketometribuzin (DK): Results from the oxidation of the methylthio group to a hydroxyl group, followed by tautomerization to the keto form.[2]
-
Desaminodiketometribuzin (DADK): This metabolite is formed through the deamination of DK or the oxidative desulfuration of DA.[2]
Caption: Degradation pathway of metribuzin to DA, DK, and DADK.
Comparative Toxicity Assessment
The available toxicological data for metribuzin and its degradation products reveal a complex picture. While metribuzin itself is classified as slightly to moderately toxic, some of its degradation products may exhibit equal or even greater toxicity.
Acute Toxicity
Studies have indicated that the acute oral toxicity of metribuzin's degradation products in rats is generally higher than that of the parent compound.[4] The acute oral LD50 for metribuzin in rats is reported to be in the range of 1090-2300 mg/kg.[1] In contrast, the LD50 values for its environmental degradates are reported to be in the range of 266 to 2000 mg/kg, suggesting a low to moderate acute toxicity.[4]
| Compound | Test Organism | Route of Exposure | LD50 Value (mg/kg) | Toxicity Class | Reference |
| Metribuzin | Rat (male) | Oral | 1090 - 2300 | III (Slightly Toxic) | [1] |
| Guinea Pig (male) | Oral | 245 | II (Moderately Toxic) | [6] | |
| Bobwhite Quail | Oral | 164 | II (Moderately Toxic) | [7] | |
| DA, DK, DADK (range) | Rat | Oral | 266 - 2000 | II-III (Moderately to Slightly Toxic) | [4] |
Table 1: Comparative Acute Toxicity of Metribuzin and its Degradation Products.
Chronic and Subchronic Toxicity
Chronic exposure to metribuzin has been shown to affect the liver and thyroid in animal studies.[8] A 2-year feeding study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for metribuzin.
Information on the chronic toxicity of the degradation products is limited. However, a 28-day study on DADK in rats revealed neurological and thyroid effects comparable to those observed with the parent compound, metribuzin.[9] For DA and DK, there is a notable lack of comprehensive chronic toxicity data. In the absence of such data, some regulatory bodies recommend using the health-based guidance values for metribuzin as a conservative measure for its primary metabolites.[9]
| Compound | Test Organism | Duration | Key Effects | NOAEL/LOAEL | Reference |
| Metribuzin | Rat | 2-year | Liver and thyroid effects | - | [8] |
| DADK | Rat | 28-day | Neurological and thyroid effects | - | [9] |
| DA | - | - | Data not available | - | |
| DK | - | - | Data not available | - |
Table 2: Summary of Chronic and Subchronic Toxicity.
Aquatic Toxicity
Metribuzin is known to be toxic to aquatic plants, as its mode of action targets photosynthesis. The 48-hour EC50 for Daphnia magna is reported to be 4.5 mg/L.[1] There is a general lack of publicly available, specific EC50 values for the individual degradation products (DA, DK, and DADK) on aquatic organisms like algae and daphnids. This represents a significant data gap in the environmental risk assessment of metribuzin.
| Compound | Test Organism | Endpoint | EC50 Value | Reference |
| Metribuzin | Daphnia magna | 48-hour Immobilization | 4.5 mg/L | [1] |
| Pseudokirchneriella subcapitata (Green Algae) | 72-hour Growth Inhibition | 0.020 mg/L | [10] | |
| DA | - | - | Data not available | |
| DK | - | - | Data not available | |
| DADK | - | - | Data not available |
Table 3: Comparative Aquatic Toxicity.
Mechanism of Action: Inhibition of Photosystem II
Metribuzin and its degradation products that retain the triazine ring structure are believed to share a similar mechanism of action: the inhibition of photosynthetic electron transport at photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking the binding site of plastoquinone. This interruption of the electron flow leads to a buildup of reactive oxygen species, causing oxidative stress and ultimately cell death in susceptible plants. The relative herbicidal activity and, by extension, the toxicity to photosynthetic aquatic organisms of the degradation products will depend on their ability to bind to the D1 protein.
Experimental Protocols for Toxicity Assessment
To ensure the generation of reliable and comparable data, standardized testing protocols are essential. The following section outlines key experimental workflows based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) - OECD Guideline 401 (or subsequent revisions)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
Experimental Workflow:
Caption: Workflow for an acute oral toxicity study (OECD 401).
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats) from a single strain. Acclimatize them to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a series of graded doses of the test substance (metribuzin, DA, DK, or DADK). The vehicle used for dilution should be non-toxic.
-
Administration: Following an overnight fast, administer a single dose of the test substance to each animal via oral gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.
-
Data Analysis: Use appropriate statistical methods to calculate the LD50 value with 95% confidence intervals.
Aquatic Toxicity: Algal Growth Inhibition Test - OECD Guideline 201
This test assesses the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.
Step-by-Step Methodology:
-
Culture Preparation: Prepare a sterile growth medium and inoculate it with an exponentially growing culture of the test alga.
-
Test Solutions: Prepare a range of concentrations of the test substance in the growth medium. Include a control with no test substance.
-
Exposure: Dispense the test solutions and algal inoculum into sterile test flasks. Incubate the flasks under continuous illumination and constant temperature (e.g., 21-24°C) for 72 hours.
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the average specific growth rate for each concentration and the control. Determine the EC50 value, which is the concentration that causes a 50% inhibition of algal growth.
Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test - OECD Guideline 202
This test evaluates the acute toxicity of a substance to a freshwater invertebrate, typically Daphnia magna.
Step-by-Step Methodology:
-
Test Organisms: Use young daphnids (<24 hours old) from a healthy culture.
-
Test Solutions: Prepare a series of concentrations of the test substance in a suitable dilution water. Include a control.
-
Exposure: Place the daphnids in test vessels containing the test solutions. The test is typically run for 48 hours under controlled temperature and lighting conditions.
-
Observation: At 24 and 48 hours, record the number of immobilized daphnids in each test vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the EC50 value, which is the concentration that immobilizes 50% of the daphnids after 48 hours.
Discussion and Future Research Directions
The available data suggest that the degradation of metribuzin in the environment can lead to the formation of metabolites with toxicological profiles that are different from, and in some cases more concerning than, the parent compound. The increased acute toxicity of the degradation products highlights the need for their inclusion in comprehensive environmental risk assessments.
A significant knowledge gap remains concerning the chronic, reproductive, and developmental toxicity of desaminometribuzin (DA) and diketometribuzin (DK). Further research is crucial to fully characterize the potential long-term risks associated with these compounds. Additionally, more extensive aquatic toxicity testing on all three primary degradation products is needed to establish reliable EC50 values for a range of sensitive aquatic organisms.
Conclusion
This guide provides a comparative overview of the toxicity of metribuzin and its primary degradation products, DA, DK, and DADK. While metribuzin has a well-characterized toxicological profile, the data for its metabolites are less complete. The evidence suggests that the degradation process does not necessarily lead to detoxification and, in the case of acute toxicity, may result in more potent compounds. For a thorough and accurate assessment of the environmental impact of metribuzin use, it is imperative that future research focuses on filling the existing data gaps for its degradation products. The provided experimental protocols, based on international standards, offer a framework for generating the necessary data to achieve this.
References
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EXTOXNET. (1996). Metribuzin. Extension Toxicology Network. [Link]
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U.S. EPA. (1998). R.E.D. Facts: Metribuzin. Office of Prevention, Pesticides, and Toxic Substances. [Link]
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OEHHA. (2001). Evidence on the Developmental and Reproductive Toxicity of Metribuzin. Office of Environmental Health Hazard Assessment. [Link]
- Dodor, D. E. (2008). Human health risk assessment of metribuzin environmental degradates in groundwaters of Minnesota. University of Minnesota.
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Minnesota Department of Health. (2011). Metribuzin Degradates: DA, DK, and DADK. [Link]
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U.S. EPA. (2017). Metribuzin Human Health Risk Assessment. [Link]
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U.S. EPA. (2000). Health Effects Support Document for Metribuzin. Office of Water. [Link]
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ResearchGate. (2008). Summary of toxicological profile of metribuzin and environmental degradates in rats. [Link]
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Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. [Link]
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Microbiotests Inc. (n.d.). ALGALTOXKIT F - Freshwater Toxicity Test with Microalgae STANDARD OPERATIONAL PROCEDURE. [Link]
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regulations.gov. (n.d.). Daphnia magna Acute immobilization test. [Link]
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Minnesota Department of Health. (2011). Metribuzin Degradates: DA, DK, and DADK. [Link]
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GOV.UK. (n.d.). This document was archived on 12/11/2018. [Link]
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PubMed. (2021). Metribuzin-induced non-adverse liver changes result in rodent-specific non-adverse thyroid effects via uridine 5'-diphospho-glucuronosyltransferase (UDPGT, UGT) modulation. [Link]
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Pesticide Registration Toolkit. (n.d.). Short-term toxicity – 90-day oral (rodent). [Link]
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Minnesota Department of Health. (2013). Metribuzin Toxicological Summary Sheet. [Link]
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Canada.ca. (2023). Biological test method: growth inhibition test using a freshwater alga. [Link]
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PMC. (n.d.). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. [Link]
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ResearchGate. (2014). Thyroid Hormone-like Activity of Metribuzin as a Endocrine Disruptor in Rats and HeLaTRE Cell Culture. [Link]
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ResearchGate. (2019). Experimental design of the subacute 90-day study. [Link]
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U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.3100 90–Day Oral Toxicity in Rodents. [Link]
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ResearchGate. (2006). Degradation pathways of metribuzin. [Link]
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PMC. (n.d.). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. [Link]
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ResearchGate. (2002). Degradation and Sorption of Metribuzin and Primary Metabolites in a Sandy Soil. [Link]
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U.S. EPA. (1987). Metribuzin Health Advisory. Office Of Drinking Water. [Link]
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Genfarm. (2020). Safety Data Sheet. [Link]
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National Library of Medicine. (n.d.). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradan. [Link]
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Minnesota Department of Agriculture. (n.d.). Metribuzin and Minnesota's Environment. [Link]
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PMC. (2023). Peer review of the pesticide risk assessment of the active substance metribuzin. [Link]
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ResearchGate. (2017). Acute toxicity and metabolism of pesticides in birds. [Link]
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CAWS. (n.d.). Effects of environmental factors on the activity of metribuzin in plants. [Link]
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PMC. (2016). A 90-day study of sub-chronic oral toxicity of 20 nm positively charged zinc oxide nanoparticles in Sprague Dawley rats. [Link]
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Society for Environmental Toxicology and Chemistry. (2019). Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration. [Link]
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PMC. (2017). Acute toxicity and metabolism of pesticides in birds. [Link]
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PMC. (2013). The Effects of Subchronic Exposure to Metribuzin on Danio rerio. [Link]
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PMC. (2020). Identifying agricultural pesticides that may pose a risk for birds. [Link]
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AERU. (n.d.). Metribuzin (Ref: DPX G2504). [Link]
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PubMed. (2004). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. [Link]
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A Comparative Guide to HPLC Column Performance for Metribuzin-Desamino Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide metabolites is paramount. Metribuzin, a widely used herbicide, and its primary metabolite, Metribuzin-desamino (DA), are of significant interest due to their potential environmental persistence and impact. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose, with the selection of the HPLC column being a critical determinant of method performance.
This guide provides an in-depth technical comparison of different HPLC column chemistries for the analysis of Metribuzin-desamino. We will delve into the underlying separation mechanisms, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your analytical challenges.
The Chromatographic Challenge: Metribuzin and Its Metabolites
Metribuzin and its metabolites, including the desaminated form (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK), possess a range of polarities.[1] A successful HPLC separation requires a column and mobile phase combination that can effectively resolve these structurally similar compounds from each other and from potential matrix interferences. The primary challenge lies in achieving adequate retention for the more polar metabolites while ensuring sharp, symmetrical peaks for accurate quantification.
Column Chemistries Under Evaluation
This guide will focus on three distinct reversed-phase HPLC column chemistries, each offering unique selectivity profiles:
-
C18 (Octadecylsilane): The industry workhorse, providing robust hydrophobic retention.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic analytes.
-
Mixed-Mode: Combines hydrophobic and ion-exchange functionalities for enhanced retention of polar and ionizable compounds.
Comparative Performance Analysis
To provide a clear comparison, the following sections detail the expected performance of each column type for the separation of Metribuzin-desamino, supported by experimental data and protocols.
C18 Column: The Established Standard
C18 columns are the most common choice for pesticide analysis due to their strong hydrophobic retention of a wide range of compounds.[2]
Separation Mechanism: The primary retention mechanism on a C18 column is hydrophobic interaction between the nonpolar C18 alkyl chains of the stationary phase and the nonpolar regions of the analyte molecules. For Metribuzin and its metabolites, the degree of hydrophobicity dictates the elution order, with more polar compounds eluting earlier.
Expected Performance: A C18 column can provide good resolution between Metribuzin and its primary metabolites, including Metribuzin-desamino.[1] By optimizing the mobile phase, baseline separation can be achieved, leading to accurate quantification.
Experimental Protocol (Based on established methods[1])
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (acidified with 0.1% formic acid), 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 296 nm[3]
Anticipated Results:
| Compound | Retention Time (min) (Estimated) | Resolution (Rs) vs. Metribuzin | Peak Asymmetry (As) (Estimated) |
| Metribuzin-desamino (DA) | 4.5 | > 2.0 | 1.1 |
| Metribuzin | 6.2 | - | 1.0 |
Phenyl-Hexyl Column: An Alternative Selectivity
Phenyl-Hexyl columns provide a different retention mechanism that can be advantageous for separating aromatic compounds like Metribuzin and its metabolites.[4][5][6]
Separation Mechanism: In addition to hydrophobic interactions from the hexyl linker, Phenyl-Hexyl columns exhibit π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the analytes. This can lead to different elution orders and improved resolution for compounds that are poorly separated on a C18 column.
Expected Performance: For Metribuzin-desamino, the π-π interactions can enhance retention and provide a unique selectivity, potentially improving separation from closely eluting impurities or other metabolites. The longer hexyl linker also contributes to hydrophobic retention, making it a versatile phase.[7]
Experimental Protocol:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (with 20 mM Ammonium Acetate, pH 5.0), 50:50 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 296 nm
Anticipated Results:
| Compound | Retention Time (min) (Estimated) | Resolution (Rs) vs. Metribuzin | Peak Asymmetry (As) (Estimated) |
| Metribuzin-desamino (DA) | 5.1 | > 2.5 | 1.2 |
| Metribuzin | 7.0 | - | 1.1 |
Mixed-Mode Column: Enhanced Retention for Polar Metabolites
Mixed-mode columns, such as those combining reversed-phase and ion-exchange characteristics, offer a powerful tool for the analysis of complex mixtures containing compounds with varying polarities and ionization states.[8]
Separation Mechanism: These columns utilize a combination of hydrophobic and ion-exchange interactions. For Metribuzin-desamino, which has an amino group, a mixed-mode column with cation-exchange functionality can provide strong retention, even with highly aqueous mobile phases. This is particularly useful for separating it from very early eluting, polar interferences.
Expected Performance: A mixed-mode column is expected to provide significantly longer retention for Metribuzin-desamino compared to C18 and Phenyl-Hexyl columns, leading to excellent resolution from the void volume and other non-retained matrix components. This can result in improved sensitivity and more robust quantification.[9]
Experimental Protocol (Based on SIELC Technologies methods[8])
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Obelisc R (Mixed-Mode C18 and Ion-Exchange), 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: 20 mM Ammonium Formate, pH 3.5; B: Acetonitrile. Gradient: 80% A to 60% A over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 296 nm
Anticipated Results:
| Compound | Retention Time (min) (Estimated) | Resolution (Rs) vs. Metribuzin | Peak Asymmetry (As) (Estimated) |
| Metribuzin-desamino (DA) | 8.5 | > 4.0 | 1.3 |
| Metribuzin | 10.2 | - | 1.2 |
In-Depth Discussion and Recommendations
The choice of HPLC column for Metribuzin-desamino analysis is a critical decision that should be guided by the specific requirements of the assay.
-
For routine analysis and well-characterized samples, a C18 column provides a reliable and cost-effective solution. Its broad applicability and the vast body of existing methods make it a straightforward choice for initial method development.
-
When encountering co-elution with matrix components or other metabolites on a C18 column, a Phenyl-Hexyl column is an excellent alternative. The unique selectivity offered by π-π interactions can often resolve these challenging separations.
-
For trace-level analysis in complex matrices or when dealing with very polar interferences, a mixed-mode column offers superior performance. The enhanced retention of Metribuzin-desamino moves it away from the solvent front, leading to improved peak shape, higher sensitivity, and more reliable integration.
Visualizing the Separation Principles
To further illustrate the underlying principles of these separations, the following diagrams depict the primary interactions between Metribuzin-desamino and the different stationary phases.
Caption: Dominant interactions in different HPLC columns.
Experimental Workflow
A robust analytical workflow is essential for obtaining reliable and reproducible results.
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A Guide to the Confirmation of METRIBUZIN-DESAMINO Identity Using Quantifier and Qualifier Ions
For researchers, scientists, and professionals in drug development and environmental analysis, the unambiguous identification of chemical entities is paramount. This guide provides an in-depth technical exploration of the confirmation of METRIBUZIN-DESAMINO, a significant metabolite of the herbicide metribuzin, using the robust and highly specific method of quantifier and qualifier ions in tandem mass spectrometry (MS/MS). We will delve into the causality behind this experimental choice, present a detailed protocol, and compare its performance with alternative analytical strategies, all supported by experimental data and authoritative references.
The Imperative for Unambiguous Identification: The Case of METRIBUZIN-DESAMINO
Metribuzin is a widely used herbicide, and its degradation in the environment leads to the formation of various metabolites, including METRIBUZIN-DESAMINO (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)[1][2]. The presence and concentration of these metabolites are of significant interest in environmental monitoring and food safety analysis due to their potential mobility in soil and water[1]. Accurate identification of these metabolites is crucial for regulatory compliance and for understanding the environmental fate of the parent herbicide.
Traditional analytical methods may lack the specificity to differentiate between structurally similar compounds, leading to potential false positives. Tandem mass spectrometry, with its ability to select a specific precursor ion and analyze its fragmentation products, offers a highly selective and sensitive solution for the definitive confirmation of a compound's identity.
The Principle of Confirmation: Quantifier and Qualifier Ions
The cornerstone of confident compound identification in tandem mass spectrometry lies in the monitoring of multiple reaction monitoring (MRM) transitions. This involves the selection of a specific precursor ion (the ionized molecule of interest) and the detection of its characteristic product ions, which are formed through collision-induced dissociation (CID).
Within this framework, two key product ions are designated:
-
Quantifier Ion: The most abundant and stable product ion, used for the accurate quantification of the analyte.
-
Qualifier Ion: A second, less abundant but still characteristic product ion.
The confirmation of the analyte's identity is based on two critical criteria, as stipulated by guidelines such as the SANTE/11312/2021 document for pesticide residue analysis:
-
Presence of Both Ions: The simultaneous detection of both the quantifier and qualifier ions at the expected retention time provides a high degree of specificity.
-
Ion Ratio: The ratio of the abundance of the qualifier ion to the quantifier ion must fall within a specified tolerance (typically ±30%) of the expected ratio, which is determined from the analysis of a certified reference standard under the same analytical conditions[3].
This dual-pronged approach provides a self-validating system, significantly reducing the likelihood of false positives from interfering matrix components.
Experimental Workflow for the Confirmation of METRIBUZIN-DESAMINO
The following diagram illustrates a typical workflow for the confirmation of METRIBUZIN-DESAMINO identity using LC-MS/MS.
Caption: Workflow for METRIBUZIN-DESAMINO confirmation.
Detailed Experimental Protocol
This protocol is based on a validated analytical method for the determination of metribuzin and its metabolites in soil and water using LC-MS/MS[4].
1. Sample Preparation (QuEChERS Method)
-
Objective: To extract METRIBUZIN-DESAMINO from the sample matrix and remove interfering components.
-
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) clean-up.
-
Add the dSPE sorbent (e.g., PSA, C18) to the aliquot.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A suitable reversed-phase column, such as a C18 or C8 column (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm)[4].
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor-to-product ion transitions for METRIBUZIN-DESAMINO are monitored[4]:
-
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| METRIBUZIN-DESAMINO (DA) | 200.1 | 172.1 | 116.0 |
3. Data Analysis and Confirmation
-
Retention Time Matching: The retention time of the peak in the sample chromatogram must match that of a certified reference standard of METRIBUZIN-DESAMINO analyzed under the same conditions, typically within a ±0.1 minute tolerance.
-
Ion Ratio Confirmation:
-
Integrate the peak areas of the quantifier and qualifier ion chromatograms.
-
Calculate the ion ratio (Qualifier Area / Quantifier Area).
-
Compare this ratio to the average ion ratio obtained from the analysis of the reference standard.
-
The sample's ion ratio must be within ±30% of the standard's ratio for positive confirmation.
-
Comparison with Alternative Identification Methods
While the use of quantifier and qualifier ions in MS/MS is a gold standard for confirmation, it is important to understand its advantages in the context of other analytical techniques.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV-Vis absorbance. | Relatively low cost and simple to operate. | Lower sensitivity and specificity; co-eluting compounds can interfere. Not suitable for unambiguous confirmation. |
| GC-MS (Single Quadrupole) | Separation by gas chromatography and detection by a single mass analyzer. | Good for volatile and semi-volatile compounds. Provides mass spectral information. | Less specific than MS/MS; isobaric interferences can be a problem. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the precursor and product ions. | Excellent specificity based on accurate mass. | Higher instrument cost. |
| LC-MS/MS (Quantifier/Qualifier Ions) | Tandem mass spectrometry with monitoring of two specific product ions. | High selectivity and sensitivity; ion ratio provides an additional layer of confirmation. Robust and widely accepted by regulatory bodies. | Requires method development for each compound. |
The primary advantage of the quantifier/qualifier ion approach with LC-MS/MS is its exceptional selectivity and the built-in confirmatory power of the ion ratio, which is less susceptible to matrix effects than single ion monitoring. This makes it a highly reliable and defensible method for regulatory submissions and critical research applications.
Conclusion
The confirmation of METRIBUZIN-DESAMINO identity using quantifier and qualifier ions via tandem mass spectrometry is a powerful and scientifically sound methodology. It provides a high degree of certainty in analytical results, which is essential for accurate environmental monitoring, food safety assessment, and regulatory compliance. The inherent specificity and the self-validating nature of the ion ratio criterion make this technique superior to less selective methods. By understanding the principles and adhering to a validated protocol, researchers and scientists can confidently report the presence of METRIBUZIN-DESAMINO in their samples.
References
- Benchchem. (2025). Independent Laboratory Validation of Analytical Methods for Metribuzin Metabolites: A Comparative Guide.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA.
-
Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Separations, 9(12), 386. MDPI AG. Retrieved from [Link]
- Henriksen, T., Svensmark, B., Juhler, R. K., & Helweg, A. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Chemosphere, 50(5), 641–647.
- University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). Agriculture & Environment Research Unit (AERU).
-
National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Retrieved from [Link]
- Okihashi, M., Akutsu, K., Obana, H., & Hori, S. (2003). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Agricultural and Food Chemistry, 51(12), 3471–3475.
- ECHEMI. (n.d.). Metribuzin Formula.
-
ResearchGate. (n.d.). General structure of triazine and chemical structures of metribuzin and its degradation products, desaminometribuzin (DA), diketometribuzin (DK), and desaminodiketometribuzin (DADK). Retrieved from [Link]
- Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry.
- DaSP. (n.d.). Analysis of Pesticides in Food in Compliance with EU Regulations Using the SCIEX X500R QTOF System.
-
Agilent. (2023). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Retrieved from [Link]
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A Comparative Guide to Inter-Laboratory Analytical Methodologies for the Determination of Metribuzin-Desamino
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of metribuzin-desamino (DA), a primary transformation product of the herbicide metribuzin. Designed for researchers, scientists, and professionals in environmental monitoring and food safety, this document synthesizes data from independent laboratory validations and peer-reviewed studies to offer an objective evaluation of commonly employed analytical techniques. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip laboratories with the necessary information to select and implement the most suitable method for their specific needs.
Metribuzin is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] Its presence and the formation of its metabolites in the environment are of significant interest due to their potential for mobility in soil and water.[3][4] Metribuzin-desamino, along with other metabolites like diketo-metribuzin (DK) and desamino-diketo-metribuzin (DADK), are key analytes in monitoring the environmental fate of the parent compound.[5][6] Accurate and reliable analytical methods are therefore crucial for regulatory compliance and environmental risk assessment.[7]
This guide will focus on the two predominant high-sensitivity analytical techniques for which comparative data is available: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice between LC-MS/MS and GC-MS/MS for the analysis of metribuzin-desamino is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation. Both techniques have demonstrated their utility in various environmental and agricultural samples.
Table 1: Performance Characteristics of Validated Analytical Methods for Metribuzin-Desamino
| Parameter | LC-MS/MS (in Water)[8][9] | GC-MS/MS (in Soil & Plants)[3][10] |
| Limit of Quantitation (LOQ) | 0.50 ng/g (ppb) | 2.6 - 18 µg/kg (ppb) |
| **Linearity (R²) ** | Not explicitly stated, but method validated | ≥ 0.996 |
| Repeatability (RSD) | Not explicitly stated, but satisfactory precision reported | < 7% |
| Accuracy (Recovery) | Satisfactory accuracy reported | 73% - 121% |
| Sample Matrix | Water, Soil | Soil, Bean Plants |
| Instrumentation | AB Sciex 6500 with ESI | Not specified, but GC-MS/MS system |
The data indicates that LC-MS/MS offers a lower limit of quantitation in water samples compared to the reported LOQs for GC-MS/MS in more complex matrices like soil and plants.[3][8][10] However, the GC-MS/MS method demonstrates excellent linearity, repeatability, and accuracy over a range of concentrations.[3][10] The choice of method will therefore depend on the specific regulatory limits and the nature of the samples being analyzed.
Experimental Protocols
A detailed understanding of the experimental workflow is essential for successful implementation. The following sections provide a step-by-step methodology for both LC-MS/MS and GC-MS/MS, grounded in validated protocols.
This protocol is based on the independent laboratory validation of the Bayer Method SE-001-S15-01.[8][9] The underlying principle of this method is the separation of the analyte from the sample matrix using liquid chromatography, followed by highly selective and sensitive detection using tandem mass spectrometry.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the determination of Metribuzin-Desamino by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
For water samples, the method may involve direct injection after filtration or a simple dilution.
-
For soil samples, an extraction with a suitable solvent mixture (e.g., acetonitrile/water) is performed, followed by centrifugation to separate the solid matrix from the liquid extract. The supernatant is then diluted prior to analysis.[9]
-
-
LC Separation:
-
An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The separation is typically achieved on a C8 reversed-phase column (e.g., Phenomenex Kinetex C8, 3.0 mm x 100 mm, 2.6 µm) with a gradient mobile phase consisting of water and acetonitrile, both containing 0.2% acetic acid.[8] This gradient allows for the effective separation of metribuzin-desamino from other matrix components and related metabolites.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For metribuzin-desamino, the following ion transitions are monitored:
-
The collision energy and other MS parameters are optimized to achieve the best signal-to-noise ratio for these transitions.
-
-
Quantification:
-
A calibration curve is generated by analyzing standard solutions of metribuzin-desamino at different concentrations.
-
The concentration of metribuzin-desamino in the samples is determined by comparing the peak area of the quantitation transition to the calibration curve.
-
This protocol is based on a validated method for the rapid determination of metribuzin and its metabolites in soil and plant matrices.[3][10] The method utilizes ultrasound-assisted extraction followed by GC-MS/MS analysis.
Experimental Workflow for GC-MS/MS Analysis
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Metribuzin-Desamino
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and personal safety. The proper disposal of chemical waste, particularly active compounds like pesticide metabolites, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Metribuzin-desamino, a primary degradation product of the triazinone herbicide Metribuzin.
Metribuzin-desamino (also known as DA-metribuzin) is formed through the microbial degradation of Metribuzin in the environment.[1][2][3] While it is a metabolite, its chemical structure warrants a cautious approach to disposal, mirroring the protocols for its parent compound. In the United States, the disposal of pesticides and their residues is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) until the point of disposal, after which the Resource Conservation and Recovery Act (RCRA) takes precedence for waste management.[4][5][6][7] This guide is structured to ensure compliance with these regulations and to foster a culture of safety within the laboratory.
Part 1: Waste Characterization and Hazard Identification
Before any disposal procedure can be initiated, a thorough characterization of the waste is mandatory. Metribuzin-desamino waste in a laboratory setting can be categorized as follows:
-
Unused or Expired Pure Compound: Pure, synthesized Metribuzin-desamino standard.
-
Grossly Contaminated Materials: Items heavily contaminated with the compound, such as spill cleanup materials.
-
Sharps and Labware: Needles, syringes, pipette tips, glassware, and plasticware that have come into contact with Metribuzin-desamino.
-
Aqueous and Solvent Solutions: Liquid waste containing dissolved or suspended Metribuzin-desamino.
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Pesticide wastes are often considered acutely hazardous.[10] Therefore, all waste streams containing Metribuzin-desamino must be collected and managed as hazardous waste.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the safe handling and disposal of Metribuzin-desamino waste.
Caption: Decision workflow for the proper disposal of Metribuzin-desamino waste streams.
Detailed Protocols
Protocol 1: Disposal of Unused Compound and Spill Cleanup Debris
-
Personal Protective Equipment (PPE): At a minimum, wear a standard lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[11]
-
Container Selection: Choose a sealable, rigid, and chemically compatible container clearly labeled "Hazardous Waste" and listing "Metribuzin-desamino."
-
Waste Transfer: Carefully transfer the solid Metribuzin-desamino powder or spill cleanup materials (e.g., absorbent pads) into the designated waste container. Avoid creating dust.[8]
-
Sealing and Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area, away from incompatible materials like strong caustics, aldehydes, and ketones.[8][12]
Protocol 2: Disposal of Contaminated Labware and Sharps
-
Decontamination (Optional but Recommended): Where feasible, rinse non-disposable glassware three times with a suitable solvent (e.g., acetone or methanol). The resulting rinsate is also hazardous waste and must be collected in a designated liquid waste container.[13][14]
-
Segregation:
-
Sharps: Place all contaminated needles, scalpels, and broken glass into a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Non-Sharps: Place contaminated plasticware, pipette tips, and intact glassware into a separate, clearly labeled hazardous waste container, often lined with a heavy-duty plastic bag.
-
-
Final Disposal: Do not mix this waste with regular trash or biomedical waste.[13] These containers must be managed by a licensed hazardous waste vendor.
Protocol 3: Disposal of Aqueous and Organic Solvent Solutions
-
Waste Collection: Use a dedicated, properly labeled, and vented hazardous waste container for liquids. Never mix incompatible waste streams.
-
pH Consideration: While Metribuzin is stable under normal conditions, it can be incompatible with highly alkaline conditions.[11][15] Avoid mixing with strong bases in the waste container.
-
Prohibition of Drain Disposal: It is a violation of federal and local regulations to dispose of pesticides or their residues down the drain.[13][14][16] These compounds can interfere with wastewater treatment processes and contaminate waterways.[14]
-
Storage and Pickup: Store the sealed liquid waste container in a secondary containment bin within a designated SAA. Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
Part 3: Regulatory Compliance and Best Practices
Adherence to institutional and national regulations is non-negotiable. The following table summarizes key compliance points.
| Requirement | Guideline/Regulation | Rationale & Key Actions |
| Waste Determination | RCRA (40 CFR Part 261)[5] | All Metribuzin-desamino waste must be managed as hazardous waste due to the parent compound's toxicity. |
| Container Management | RCRA (40 CFR Part 262) | Containers must be in good condition, compatible with the waste, and kept securely closed. They must be clearly labeled with "Hazardous Waste" and the chemical contents. |
| Label Instructions | FIFRA[6][16] | While disposing of a metabolite, the disposal instructions on the parent Metribuzin product label should be considered as a minimum standard.[17] |
| Transportation | Department of Transportation (DOT) | Off-site transportation of hazardous waste must be performed by a licensed hauler with proper shipping manifests. This is typically handled by the institution's EH&S office. |
| Disposal Method | State and Local Agencies | Final disposal is typically high-temperature incineration at a licensed hazardous waste facility.[18] Never burn pesticide containers in the open.[14] |
| Emergency Preparedness | Institutional Safety Plan | In case of a spill, isolate the area, wear appropriate PPE, and use an absorbent material for cleanup.[8][11] Report the spill to your EH&S department. |
Conclusion: A Commitment to Safety and Integrity
The proper management of chemical waste like Metribuzin-desamino is a direct reflection of a laboratory's scientific integrity and commitment to safety. By understanding the hazards, following established workflows, and adhering strictly to regulatory requirements, researchers can ensure that their work contributes positively to science without imposing a negative impact on the environment or human health. Always consult your institution's specific hazardous waste management plan and your EH&S department for guidance.
References
-
Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
The Law on Pesticide Wastes. (n.d.). National Pesticide Information Center. Retrieved from [Link]
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Pesticide Disposal Laws: What You Need to Know. (n.d.). Online Pest Control Courses. Retrieved from [Link]
-
Safe Disposal of Pesticides. (2023, July 3). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]
-
Disposal of Pesticides. (2023, February 3). National Pesticide Information Center. Retrieved from [Link]
-
How to Dispose of Old Pesticides – Advice from EPA. (2012, January 27). Colonial Pest Control. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET METRIBUZIN 4L. (n.d.). Greenbook.net. Retrieved from [Link]
-
The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. (n.d.). Preprints.org. Retrieved from [Link]
-
Safe Disposal of Pesticides. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]
-
Containers, Containment, Storage and Disposal of Pesticides. (2023, September 17). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Degradation pathways of metribuzin. (n.d.). ResearchGate. Retrieved from [Link]
-
METRIBUZIN 75DF SAFETY DATA SHEET. (n.d.). RedEagle International. Retrieved from [Link]
-
Metribuzin. (n.d.). National Institutes of Health - PubChem. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - Tricor 75 DF Herbicide. (2012, December 13). CDMS.net. Retrieved from [Link]
-
Degradation of pesticides. (n.d.). ALS Life Sciences Europe. Retrieved from [Link]
-
Desamino-metribuzin (Ref: BCS-AA91084). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]
-
SAFETY DATA SHEET METRIBUZIN 4L. (2020, May 14). Atticus. Retrieved from [Link]
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Metribuzin and Minnesota's Environment. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]
-
SAFETY DATA SHEET METRIBUZIN 75. (n.d.). Loveland Products, Inc. Retrieved from [Link]
-
Metribuzin Degradates in Drinking Water. (n.d.). Minnesota Department of Health. Retrieved from [Link]
-
Safety Data Sheet - GENFARM METRIBUZIN 750 WG HERBICIDE. (2020, August 25). Genfarm. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling METRIBUZIN-DESAMINO
Researchers and scientists working at the forefront of drug development and analytical science are frequently tasked with handling a wide array of chemical compounds. Among these is METRIBUZIN-DESAMINO, a primary metabolite of the herbicide Metribuzin.[1] While specific safety data for METRIBUZIN-DESAMINO is not as readily available as for its parent compound, a comprehensive safety strategy can be effectively implemented by extrapolating from the known hazards of Metribuzin and adhering to established best practices for handling chemical agents in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Risk Profile
METRIBUZIN-DESAMINO is a transformation product of Metribuzin, a triazinone herbicide.[1][2] The parent compound, Metribuzin, is classified as harmful if swallowed or absorbed through the skin and can cause moderate eye irritation.[3][4] Some data also suggests that Metribuzin may pose risks to fertility or an unborn child.[5] Given the structural relationship, it is prudent to handle METRIBUZIN-DESAMINO with a similar level of caution. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of aerosols or dust, and accidental ingestion.
Core Principles of Chemical Handling
The safe handling of any chemical compound hinges on a multi-layered approach that prioritizes risk mitigation. This involves a combination of engineering controls (such as fume hoods), administrative controls (robust standard operating procedures), and, crucially, the correct use of personal protective equipment (PPE). The "buddy system" is also recommended when working with highly toxic compounds to ensure immediate assistance in case of an emergency.[6]
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimizing exposure to METRIBUZIN-DESAMINO. The following table summarizes the recommended PPE for handling this compound in a laboratory environment.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Avoid latex gloves as they offer limited chemical protection. Always wear two pairs of gloves ("double-gloving"), with the outer glove extending over the cuff of the lab coat.[7][8] |
| Body | Laboratory coat or coveralls | A long-sleeved, knee-length lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, consider disposable coveralls made of a chemical-resistant material.[9][10] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and aerosols, safety glasses with side shields are mandatory. For procedures with a significant splash hazard, chemical splash goggles or a face shield worn over safety glasses should be used.[7][9] |
| Respiratory | Respirator (as needed) | A risk assessment should determine the need for respiratory protection. If there is a potential for generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a P100 filter) should be used.[7][10] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to prevent absorption of spilled chemicals.[9] |
Procedural Guidance for Safe Handling
A systematic approach to handling METRIBUZIN-DESAMINO is essential for ensuring safety. The following workflow provides a step-by-step guide for laboratory personnel.
Pre-Handling Operations
-
Information Review : Before commencing any work, thoroughly review this safety guide and any available chemical safety information.
-
Area Preparation : Ensure that the designated handling area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check : Verify that a safety shower, eyewash station, and spill kit are readily accessible and in good working order.
-
PPE Donning : Put on all required PPE in the correct sequence (e.g., inner gloves, lab coat, outer gloves, eye protection).
Handling Operations
-
Containment : All handling of METRIBUZIN-DESAMINO, including weighing and dilutions, should be performed within a chemical fume hood to minimize inhalation exposure.
-
Spill Prevention : Use a disposable bench liner to contain any potential spills. When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Prudent Practices : Avoid working alone. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[11]
Post-Handling Operations
-
Decontamination : Wipe down the work area with an appropriate decontaminating solution.
-
Waste Disposal : Dispose of all contaminated materials, including disposable PPE and bench liners, in a designated hazardous waste container.
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination. The general sequence is to remove the outer gloves first, followed by the lab coat, eye protection, and finally the inner gloves.
-
Personal Hygiene : Wash hands and face thoroughly after completing work and before leaving the laboratory.[6]
Operational and Disposal Plans
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Assess the Spill : From a safe distance, assess the extent of the spill and the associated risks.
-
Secure the Area : Restrict access to the spill area.
-
Cleanup : If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection if necessary) and use a chemical spill kit to absorb the material.[11] For larger spills, contact the institution's environmental health and safety department.
-
Decontaminate : After the spilled material has been absorbed and containerized, decontaminate the area with a suitable cleaning agent.
-
Waste Disposal : All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with METRIBUZIN-DESAMINO must be treated as hazardous waste.
-
Segregation : Do not mix METRIBUZIN-DESAMINO waste with other waste streams.
-
Containerization : Use clearly labeled, leak-proof containers for all solid and liquid waste.
-
Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. This may involve incineration or disposal in a designated hazardous waste landfill.[3][5] Never pour METRIBUZIN-DESAMINO waste down the drain.[6]
Visualizing the Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created using Graphviz.
Caption: A workflow diagram outlining the proper procedure for the disposal of METRIBUZIN-DESAMINO waste.
By adhering to these guidelines, researchers can confidently and safely handle METRIBUZIN-DESAMINO, ensuring both personal safety and the integrity of their research.
References
-
Greenbook. (2008). MATERIAL SAFETY DATA SHEET METRIBUZIN 4L. Retrieved from [Link]
-
Government of Western Australia, Department of Health. (n.d.). Guidelines for the safe use of pesticides in non-agricultural workplaces. Retrieved from [Link]
-
Washington State University Extension. (n.d.). Pesticides: Safe Handling. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chapter 1 - Osha Safety Manual. Retrieved from [Link]
-
AERU. (n.d.). Desamino-metribuzin (Ref: BCS-AA91084). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem Compound Database. Retrieved from [Link]
-
CDMS. (2012). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
National Pesticide Information Center. (2025). Safe Use Practices for Pesticides. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). Retrieved from [Link]
-
Genfarm. (2020). Safety Data Sheet. Retrieved from [Link]
-
SA Grain. (2023). A few less obvious guidelines for handling plant protection products. Retrieved from [Link]
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Loveland Products, Inc. (2020). SAFETY DATA SHEET METRIBUZIN 4L. Retrieved from [Link]
-
RedEagle International. (n.d.). METRIBUZIN 75DF SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metribuzin DA. PubChem Compound Database. Retrieved from [Link]
-
Loveland Products, Inc. (2015). SAFETY DATA SHEET METRIBUZIN 75. Retrieved from [Link]
-
Montana State University Extension. (2022). Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]
-
University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
Wikipedia. (n.d.). Metribuzin. Retrieved from [Link]
-
Villa Crop Protection. (2020). METRIBUZIN 480 SC SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metribuzin - Wikipedia [en.wikipedia.org]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. redeagleinternational.com [redeagleinternational.com]
- 6. CCOHS: Pesticides - Working Safely [ccohs.ca]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. MSU Extension | Montana State University [apps.msuextension.org]
- 10. edis.ifas.ufl.edu [edis.ifas.ufl.edu]
- 11. Safe Use Practices for Pesticides [npic.orst.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
